molecular formula C26H56BrN B1216463 Didodecyldimethylammonium bromide CAS No. 3282-73-3

Didodecyldimethylammonium bromide

Numéro de catalogue: B1216463
Numéro CAS: 3282-73-3
Poids moléculaire: 462.6 g/mol
Clé InChI: XRWMGCFJVKDVMD-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Didodecyldimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C26H56BrN and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

didodecyl(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMGCFJVKDVMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13146-86-6 (Parent)
Record name Didodecyldimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5047112
Record name Didodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Alfa Aesar MSDS]
Record name Didodecyldimethylammonium bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3282-73-3
Record name Didodecyldimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3282-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecyldimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDODECYLDIMETHYLAMMONIUM BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyldimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDODECYLDIMETHYLAMMONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y37A25K2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Laboratory Applications of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didodecyldimethylammonium bromide (DDAB) is a versatile, double-chain cationic surfactant widely employed in diverse laboratory settings. Its unique molecular structure, featuring a positively charged quaternary ammonium head group and two twelve-carbon hydrophobic tails, allows it to self-assemble into complex structures like micelles and bilayers. This property underpins its utility in nanomaterial synthesis, advanced drug delivery systems, and as a potent antimicrobial agent. This guide provides an in-depth overview of the core applications of DDAB, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Nanoparticle Synthesis and Stabilization

DDAB serves as a critical stabilizing and shape-directing agent in the synthesis of various nanoparticles, particularly metallic nanostructures like gold (AuNPs) and silver (AgNPs).[1][2] Its primary role is to form a protective bilayer around the nanoparticle core, preventing aggregation and controlling particle growth.

The cationic nature of the DDAB bilayer imparts a positive surface charge to the nanoparticles, enhancing their stability in aqueous solutions through electrostatic repulsion.[3] This surface functionality also allows for further modification, such as the layer-by-layer self-assembly of negatively charged polymers.[1][4]

Key Functions in Nanoparticle Synthesis:

  • Stabilizing Agent: Prevents agglomeration of newly formed nanoparticles.[1]

  • Capping Agent: Forms a bilayer on the nanoparticle surface, controlling size and conferring a positive charge.[2][3]

  • Template for Hollow Structures: Can be used to create hollow silica vesicles.[5][6]

This protocol describes a common method for synthesizing gold nanoparticles using DDAB as a stabilizing agent, adapted from established procedures.[1][3]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)

  • This compound (DDAB) solution (10 mM)

  • Sodium borohydride (NaBH₄) solution (10 mM, freshly prepared, ice-cold)

  • Ultrapure water

Procedure:

  • In a clean glass flask, add 20 mL of the 10 mM DDAB solution to 80 mL of ultrapure water.

  • Stir the solution vigorously for 15 minutes to ensure homogeneity.

  • While stirring, add 2 mL of 1 mM HAuCl₄ solution. The solution should turn pale yellow.

  • Continue stirring for another 30 minutes to allow for the complexation of gold ions with DDAB.

  • Rapidly inject 1 mL of ice-cold 10 mM NaBH₄ solution into the flask under vigorous stirring.

  • Observe the immediate color change to ruby red, indicating the formation of gold nanoparticles.

  • Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.

  • Characterize the resulting nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution and zeta potential).

Visualization of Nanoparticle Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_result Result & Characterization HAuCl4 HAuCl₄ Solution Add_Au 2. Add HAuCl₄ HAuCl4->Add_Au DDAB DDAB Solution Mix 1. Mix DDAB and H₂O DDAB->Mix NaBH4 NaBH₄ Solution (ice-cold) Reduce 4. Inject NaBH₄ NaBH4->Reduce Mix->Add_Au Stir1 3. Stir 30 min Add_Au->Stir1 Stir1->Reduce Stir2 5. Stir 1 hr Reduce->Stir2 AuNPs DDAB-Stabilized AuNPs Stir2->AuNPs UVVis UV-Vis AuNPs->UVVis TEM TEM AuNPs->TEM DLS DLS AuNPs->DLS

Caption: Workflow for DDAB-stabilized gold nanoparticle synthesis.

Gene and Drug Delivery Systems

DDAB is a cornerstone cationic lipid for non-viral gene delivery and the formulation of drug-carrying nanoparticles.[7][8] Its ability to form vesicles (liposomes) and to complex with negatively charged molecules like DNA and siRNA makes it an effective transfection agent.[9]

When mixed with helper lipids (e.g., cholesterol) or polymers, DDAB forms stable nanoassemblies that can encapsulate therapeutic payloads.[8][10] The positive charge of these complexes facilitates interaction with and entry into negatively charged cell membranes. Research has shown that DDAB-based vectors can achieve transfection efficiencies comparable to or higher than commercial reagents like Lipofectamine 2000, but at a lower cost.[8][9]

Key Roles in Delivery Systems:

  • Lipoplex Formation: Electrostatic interaction with nucleic acids (DNA, siRNA) to form nanoparticle complexes.[8]

  • Vesicle Component: Forms cationic liposomes that can encapsulate hydrophilic or hydrophobic drugs.[11][12]

  • Endosomal Escape: The positive charge is thought to help disrupt the endosomal membrane after cellular uptake, releasing the therapeutic agent into the cytoplasm.[13]

This protocol outlines the thin-film hydration method for preparing DDAB-containing cationic liposomes.

Materials:

  • This compound (DDAB)

  • Cholesterol (helper lipid)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Plasmid DNA (pDNA) or siRNA

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Dissolve DDAB and cholesterol (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set to ~37°C) under reduced pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner wall of the flask.

  • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydrate the lipid film by adding a specific volume of sterile PBS. Vortex the flask vigorously until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension. Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to prevent overheating, until the solution becomes translucent.

  • To form lipoplexes, gently mix the prepared cationic liposome suspension with a solution of pDNA or siRNA at a desired charge ratio (N/P ratio, ratio of nitrogen in DDAB to phosphate in nucleic acid).

  • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • The resulting lipoplexes are ready for addition to cell culture for transfection studies.

Visualization of Lipoplex Formation Workflow

G cluster_film Lipid Film Preparation cluster_vesicle Vesicle Formation cluster_complex Lipoplex Assembly Lipids DDAB + Helper Lipid in Chloroform Evap Rotary Evaporation Lipids->Evap Film Thin Lipid Film Evap->Film Hydrate Hydration (PBS) + Vortexing Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Sonicate Sonication MLV->Sonicate SUV Unilamellar Vesicles (SUVs) Sonicate->SUV Mix Mix & Incubate (20-30 min) SUV->Mix NucleicAcid pDNA or siRNA NucleicAcid->Mix Lipoplex Cationic Lipoplex (for Transfection) Mix->Lipoplex

Caption: Workflow for preparing DDAB-based lipoplexes for transfection.

Antimicrobial and Biofilm Control

DDAB is a fourth-generation quaternary ammonium compound (QAC) with potent, broad-spectrum antimicrobial activity.[14] It is effective against bacteria (both Gram-positive and Gram-negative) and enveloped viruses.[15][16] Its mechanism of action involves disrupting the integrity of the cell membrane, leading to leakage of cytoplasmic contents and cell death.

In laboratory settings, DDAB is used as a disinfectant and to study the formation and eradication of biofilms.[17] Studies have shown that DDAB can effectively remove biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[15][17]

Quantitative Antimicrobial Data

The effectiveness of DDAB as a disinfectant is highly dependent on concentration, contact time, temperature, and the presence of organic materials, which can reduce its efficacy.[14][18]

Target Organism DDAB Concentration (ppm) Conditions Required Contact Time for Inactivation Reference
Salmonella infantis125 - 500Room Temp, No Organic Load< 5 seconds[14]
Salmonella infantis125Room Temp, 5% Organic Load1 minute[14]
E. coli125 - 500Room Temp, No Organic Load< 5 seconds[14]
E. coli125Room Temp, 5% Organic Load5 minutes[14]
Avian Influenza Virus (AIV)125Room Temp, No Organic Load10 minutes[14]
Avian Influenza Virus (AIV)500Room Temp, 5% Organic Load15 minutes[14]
Avian Influenza Virus (AIV)5004°C, No Organic Load30 minutes[14]

Surfactant and Phase Behavior Studies

As a double-chain cationic surfactant, DDAB is a model compound for studying self-assembly and the physical chemistry of interfaces.[11][19] It readily forms bilayer structures in aqueous solutions, a behavior distinct from single-chain surfactants that typically form micelles.[19] This makes it an ideal candidate for investigating:

  • Vesicle and lamellar phase formation.[11]

  • The interaction of surfactants with surfaces, such as mica.[19]

  • The properties of mixed surfactant (catanionic) systems.[11]

Physicochemical Properties of DDAB

Property Value / Description Significance Reference
Molecular Formula C₂₆H₅₈NBrBasic chemical identity-
Appearance White, hygroscopic powderPhysical state at STP[2]
Phase Transition Temp. ~16°C (Gel-to-liquid crystalline)Temperature at which bilayers become fluid[2]
Self-Assembly Forms bilayers, vesicles, and lamellar phases in waterKey to its function in liposomes and as a stabilizer[11][19]

Visualization of DDAB's Functional Logic

G cluster_props Core Molecular Properties cluster_apps Primary Laboratory Applications cluster_mechanisms Underlying Mechanisms DDAB DDAB Molecule Prop1 Cationic Head Group (+ Charge) DDAB->Prop1 Prop2 Two Hydrophobic (Dodecyl) Tails DDAB->Prop2 Mech1 Electrostatic Interaction (with DNA, Cells) Prop1->Mech1 enables Mech3 Membrane Disruption Prop1->Mech3 facilitates Mech4 Surface Adsorption Prop1->Mech4 enables Mech2 Self-Assembly into Bilayers (Vesicles, Surface Coating) Prop2->Mech2 drives Prop2->Mech3 facilitates Prop2->Mech4 enables App1 Gene / Drug Delivery App2 Nanoparticle Synthesis App3 Antimicrobial Agent App4 Surface Chemistry Studies Mech1->App1 Mech2->App1 Mech2->App2 Mech2->App4 Mech3->App3 Mech4->App4

Caption: Logical relationships between DDAB's structure and its lab uses.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the cationic surfactant, didodecyldimethylammonium bromide (DDAB). Designed for researchers, scientists, and drug development professionals, this document details quantitative CMC values, outlines experimental protocols for its determination, and illustrates the underlying experimental workflows.

Quantitative Data: DDAB Critical Micelle Concentration Values

The CMC of DDAB is influenced by various factors, including temperature, the presence of electrolytes, and the measurement technique employed. The following table summarizes reported CMC values for DDAB under different experimental conditions.

CMC (mM)Temperature (°C)Solvent/AdditivesExperimental MethodReference
0.05 - 0.15Not SpecifiedAqueousNot Specified
0.08Not SpecifiedAqueousNot Specified
0.1425AqueousNot Specified
~0.125Aqueous (in the presence of 0.1 M NaCl)Not Specified
0.79 (CVC)*Not SpecifiedAqueousSurface Tension

*CVC: Critical Vesicle Concentration. For double-chain surfactants like DDAB, vesicles can form instead of or in addition to micelles.

Experimental Protocols for CMC Determination

The determination of the CMC of DDAB is commonly achieved through methods that monitor changes in the physicochemical properties of the surfactant solution as a function of its concentration. The two most prevalent techniques are conductivity measurements and surface tensiometry.

Conductivity Method

Principle: This method is suitable for ionic surfactants like DDAB. The conductivity of a DDAB solution is measured as a function of its concentration. Below the CMC, DDAB exists primarily as individual ions (DDA+ and Br-), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and the binding of some counter-ions to the micelles. This results in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in high-purity deionized or Milli-Q water. The concentration should be significantly above the expected CMC.

  • Instrumentation: Use a calibrated conductivity meter with a thermostated conductivity cell.

  • Measurement:

    • Place a known volume of high-purity water into the thermostated measurement vessel.

    • Allow the water to reach the desired experimental temperature and record the initial conductivity.

    • Make successive additions of small, known aliquots of the DDAB stock solution to the water.

    • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate at the set temperature before recording the conductivity.

    • Continue the additions until the surfactant concentration is well above the expected CMC.

  • Data Analysis:

    • Plot the measured specific conductivity (κ) as a function of the DDAB concentration.

    • The plot will typically show two linear regions with different slopes.

    • Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

    • The CMC is determined from the concentration at which the two regression lines intersect.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface becomes saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers remains relatively constant. Consequently, the surface tension of the solution also remains almost constant or changes very little with further increases in the total surfactant concentration.

Detailed Protocol:

  • Preparation of Solutions: Prepare a series of DDAB solutions in high-purity water with concentrations spanning a range below and above the expected CMC.

  • Instrumentation: Utilize a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method. Ensure the instrument is calibrated according to the manufacturer's instructions, typically with high-purity water.

  • Measurement:

    • Measure the surface tension of each prepared DDAB solution at a constant temperature.

    • Thoroughly clean and dry the measuring probe (ring or plate) between each measurement to avoid cross-contamination.

    • Allow the system to equilibrate before each measurement to ensure a stable reading.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).

    • The resulting plot will typically exhibit two linear regions with a distinct break point.

    • The CMC is identified as the concentration at the intersection of the two lines fitted to these linear regions.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining the CMC of DDAB by the conductivity and surface tension methods.

CMC_Conductivity_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis start Prepare DDAB Stock Solution prep_water Place High-Purity Water in Thermostated Vessel start->prep_water add_aliquot Add Aliquot of DDAB Stock prep_water->add_aliquot stir Stir and Equilibrate add_aliquot->stir measure Record Conductivity stir->measure measure->add_aliquot Repeat loop [Concentration < Expected CMC] loop2 [Concentration > Expected CMC] plot Plot Conductivity vs. Concentration measure->plot fit Fit Linear Regressions to Pre- and Post-CMC Regions plot->fit determine_cmc Determine CMC at the Intersection fit->determine_cmc

Caption: Workflow for DDAB CMC determination by conductivity.

CMC_Surface_Tension_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis start Prepare Series of DDAB Solutions of Varying Concentrations measure_st Measure Surface Tension of Each Solution at Constant Temperature start->measure_st plot Plot Surface Tension vs. log(Concentration) measure_st->plot fit Fit Lines to the Two Linear Regions plot->fit determine_cmc Determine CMC at the Intersection fit->determine_cmc

Caption: Workflow for DDAB CMC determination by surface tensiometry.

Self-Assembly of Didodecyldimethylammonium Bromide (DDAB) in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of didodecyldimethylammonium bromide (DDAB) in aqueous solutions. DDAB, a cationic surfactant with a double alkyl chain, is a subject of significant interest due to its ability to form various supramolecular structures, such as micelles and vesicles, which have broad applications in drug delivery, gene therapy, and as model membrane systems. This document details the fundamental principles of DDAB self-assembly, presents key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying processes.

Core Principles of DDAB Self-Assembly

This compound is an amphiphilic molecule composed of a positively charged quaternary ammonium head group and two hydrophobic dodecyl chains.[1] In an aqueous environment, the hydrophobic tails avoid contact with water molecules, driving the self-assembly process to minimize the energetically unfavorable interactions. This hydrophobic effect, along with electrostatic interactions between the cationic head groups and their counterions, governs the formation of various aggregate structures.

The self-assembly process is primarily dependent on the concentration of DDAB. Below a certain concentration, DDAB exists as individual monomers. As the concentration increases, these monomers begin to aggregate, forming structures that shield the hydrophobic tails from the water. The specific architecture of these aggregates is influenced by factors such as temperature, pH, and the presence of electrolytes or other molecules.

Key Structures Formed:

  • Micelles: At the critical micelle concentration (CMC), DDAB monomers assemble into micelles. Due to its double-chain structure, DDAB tends to form cylindrical or rod-like micelles rather than spherical ones.[1]

  • Vesicles: At concentrations above the CMC, DDAB can form vesicles, which are spherical bilayers enclosing an aqueous core. These structures are particularly valuable for encapsulating hydrophilic drugs. The formation of vesicles can be spontaneous or induced by methods such as sonication.[2][3]

  • Lamellar Phases: At higher concentrations, DDAB can organize into extended lamellar liquid crystalline phases, where bilayers are stacked in parallel sheets.[4][5] These phases can be in a fluid (Lα) or gel-like (Lβ) state, depending on the temperature.[4][5]

Quantitative Data on DDAB Self-Assembly

The following tables summarize key quantitative parameters associated with the self-assembly of DDAB in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of DDAB in Aqueous Solution at Different Temperatures

Temperature (°C)Temperature (K)CMC (mM)
15288.15Varies
25298.15Varies
30303.15~0.085
35308.15Varies

Note: The CMC of DDAB is notably low due to its double-chain structure, which enhances its hydrophobicity. The micellization can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures.[6]

Table 2: Physicochemical Properties of DDAB Vesicles

ParameterValueConditions
Vesicle Size (Hydrodynamic Diameter) 57.5 nm - 300 nmDependent on preparation method (e.g., sonication time) and presence of other lipids.[7][8]
Polydispersity Index (PDI) Typically < 0.3Indicates a relatively uniform size distribution.
Zeta Potential (ζ) +30 mV to +40 mVThe positive charge is due to the cationic head group of DDAB and is crucial for interactions with negatively charged molecules like DNA.[7][9]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DDAB self-assembled structures.

Preparation of DDAB Vesicles by Sonication

This protocol describes the formation of small unilamellar vesicles (SUVs) using tip sonication.

Materials:

  • This compound (DDAB)

  • High-purity water (e.g., Milli-Q)

  • Glass vials

  • Probe sonicator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of DDAB in high-purity water at a concentration significantly above its CMC (e.g., 10 mM).

  • Hydration: Gently agitate the solution to ensure the DDAB is fully dissolved and hydrated. The solution may appear cloudy due to the formation of large, multilamellar vesicles.

  • Sonication:

    • Place the vial containing the DDAB solution in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the probe sonicator into the solution, ensuring it does not touch the bottom or sides of the vial.

    • Sonicate the solution in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-20 minutes. The exact time will influence the final vesicle size.

  • Annealing: After sonication, allow the vesicle solution to anneal at room temperature for at least 30 minutes.

  • Storage: Store the vesicle solution at 4°C. The vesicles are typically stable for several days to weeks.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method relies on the change in the slope of conductivity versus concentration to determine the CMC of an ionic surfactant like DDAB.[10]

Materials:

  • DDAB

  • High-purity water with low conductivity

  • Calibrated conductivity meter and cell

  • Thermostated vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of DDAB in high-purity water (e.g., 2 mM).

  • Initial Measurement: Place a known volume of high-purity water into the thermostated vessel and measure its initial conductivity.

  • Titration:

    • Make successive small additions of the DDAB stock solution to the water.

    • After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording it.

  • Data Analysis:

    • Plot the specific conductivity as a function of the DDAB concentration.

    • The plot will show two linear regions with different slopes.

    • The concentration at the intersection of these two lines is the CMC.[11][12]

Characterization of DDAB Vesicles by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of vesicles in suspension.[13]

Instrumentation:

  • Dynamic Light Scattering instrument with a laser source and detector.

Procedure:

  • Sample Preparation: Dilute the prepared DDAB vesicle solution with high-purity water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement, typically collecting data for a few minutes.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.

    • From the correlation function, the translational diffusion coefficient is calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.

    • The size distribution and polydispersity index (PDI) are also obtained.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the shape, size, and internal structure of the self-assembled aggregates, such as the bilayer thickness of vesicles or the spacing in lamellar phases.[4]

Instrumentation:

  • SAXS instrument with an X-ray source, collimation system, sample holder, and detector.

Procedure:

  • Sample Preparation: Load the DDAB solution into a sample cell (e.g., a quartz capillary). The concentration will depend on the structures being investigated.

  • Data Acquisition:

    • Mount the sample cell in the SAXS instrument.

    • Expose the sample to the X-ray beam for a sufficient time to obtain good scattering statistics.

    • Record the scattered X-ray intensity as a function of the scattering vector, q.

  • Data Analysis:

    • Correct the raw data for background scattering from the solvent and the sample cell.

    • Analyze the resulting scattering curve. For lamellar phases, the positions of the Bragg peaks can be used to determine the lamellar repeat distance.[14] For vesicles, the scattering profile can be fitted to a model (e.g., a core-shell model) to extract information about the bilayer thickness and vesicle size.

Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DDAB aggregates in their hydrated state.[15][16]

Instrumentation:

  • Transmission Electron Microscope equipped with a cryo-stage.

  • Vitrification apparatus (e.g., Vitrobot).

Procedure:

  • Sample Preparation:

    • Apply a small droplet (3-4 µL) of the DDAB solution to a TEM grid with a holey carbon film.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in liquid ethane to vitrify the water.

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.

    • Image the sample at low electron doses to minimize radiation damage.

    • Record images of the DDAB vesicles or other self-assembled structures.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the phase transitions of DDAB assemblies, such as the gel-to-liquid crystalline phase transition (Tm) of vesicle bilayers.[17][18]

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the DDAB solution into a DSC pan.

    • Seal the pan hermetically to prevent water evaporation.

    • Prepare a reference pan containing the same amount of pure water.

  • Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) over the desired temperature range.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The peak temperature corresponds to the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Visualizing the Self-Assembly Pathway

The following diagrams illustrate the key processes in the self-assembly of DDAB in an aqueous solution.

DDAB_Self_Assembly Monomers DDAB Monomers Increase_Conc1 Increase Concentration Monomers->Increase_Conc1 Micelles Cylindrical Micelles Increase_Conc2 Further Increase in Concentration Micelles->Increase_Conc2 Vesicles Unilamellar Vesicles Increase_Conc3 High Concentration Vesicles->Increase_Conc3 Lamellar Lamellar Phase Increase_Conc1->Micelles > CMC Increase_Conc2->Vesicles Increase_Conc3->Lamellar

Caption: Concentration-dependent self-assembly of DDAB in aqueous solution.

Vesicle_Formation_Workflow Start DDAB Powder in Water Hydration Hydration Start->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sonication Sonication MLV->Sonication SUV Small Unilamellar Vesicles (SUVs) Sonication->SUV Characterization Characterization SUV->Characterization DLS DLS (Size, PDI) Characterization->DLS Zeta Zeta Potential Characterization->Zeta CryoTEM Cryo-TEM (Morphology) Characterization->CryoTEM

Caption: Experimental workflow for DDAB vesicle preparation and characterization.

References

An In-depth Technical Guide to the Phase Transition Behavior of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of didodecyldimethylammonium bromide (DDAB), a cationic, double-chain surfactant of significant interest in various fields, including drug delivery and materials science. This document summarizes key quantitative data, details experimental methodologies for characterization, and provides visual representations of the phase transition processes.

Introduction to this compound (DDAB)

This compound ((C₁₂H₂₅)₂N⁺(CH₃)₂Br⁻), commonly abbreviated as DDAB, is a synthetic amphiphile known for its ability to form bilayer structures in aqueous solutions, similar to phospholipids in biological membranes.[1][2] These structures, such as vesicles and lamellar phases, are highly dependent on concentration and temperature.[1][3][4] Understanding the phase transitions of DDAB is critical for its application in areas like the formulation of nanostructured drug delivery systems, where the physical state of the lipid can influence stability, encapsulation efficiency, and release kinetics.[5]

Quantitative Data on DDAB Phase Transitions

The phase behavior of DDAB in an aqueous environment is complex, exhibiting multiple temperature-dependent transitions. The primary transition discussed in the literature is the main phase transition (Tm), which corresponds to the transformation of the hydrocarbon chains from a more ordered, gel-like state (Lβ) to a disordered, fluid-like state (Lα).[1][2] Other transitions have also been observed, particularly in the solid state.[1]

The following table summarizes the reported phase transition temperatures and associated enthalpy changes for DDAB.

Transition DescriptionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)Technique(s) UsedReference(s)
Main Phase Transition (Gel to Liquid Crystalline; Lβ to Lα) in aqueous dispersion~16~47 to ~52Differential Scanning Calorimetry (DSC)[1]
Polymorphic transition within the liquid crystal phase76.2Not ReportedDifferential Scanning Calorimetry (DSC)[1]
Transition to a liquid crystalline phase58.6Not ReportedDifferential Scanning Calorimetry (DSC)[1]
Polytectic melting of the monohydrate to the pure crystal30Not ReportedDifferential Scanning Calorimetry (DSC)[1]
Equilibrium phase below this temperature is a crystalline dispersion14.1Not ReportedDifferential Scanning Calorimetry (DSC), SAXS[1]
Decomposition Temperature>90Not ApplicableN/A[1]

Note: The main phase transition temperature (Tm) can be influenced by factors such as the concentration of DDAB and the presence of other molecules.

Experimental Protocols

The characterization of DDAB's phase transitions predominantly relies on thermoanalytical and scattering techniques. Differential Scanning Calorimetry (DSC) is the primary method for determining the temperature and enthalpy of these transitions.

To ensure accurate and reproducible results, it is crucial to use highly purified DDAB. A common purification procedure involves recrystallization.[1]

  • Recrystallization of DDAB:

    • Dissolve the commercially obtained DDAB in a minimal amount of a suitable solvent, such as ethyl acetate, with gentle swirling.

    • Once fully dissolved, slowly add a less polar solvent, like diethyl ether, dropwise while continuing to swirl the solution.

    • Continue adding the second solvent until a precipitate forms and persists.

    • Collect the precipitate by filtration and dry it under a vacuum.

    • Store the purified DDAB in a desiccator at room temperature.[1]

For studying the phase behavior in an aqueous environment, DDAB dispersions are prepared.

  • Vesicle and Lamellar Phase Preparation:

    • Weigh the desired amount of purified DDAB and add the appropriate volume of purified water to achieve the target concentration.

    • Heat the mixture to a temperature above the main phase transition temperature (e.g., 50-65°C) with gentle magnetic stirring to ensure homogeneity.[6][7][8]

    • The resulting dispersion can then be cooled to room temperature and allowed to equilibrate before analysis.[6][7]

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10]

  • Typical DSC Experimental Setup:

    • An accurately weighed amount of the DDAB sample (either in solid form or as an aqueous dispersion) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 1-10 °C/min).

    • The heat flow to the sample is monitored relative to the reference. Endothermic and exothermic events, such as phase transitions, appear as peaks in the DSC thermogram.[6][7]

SAXS is a powerful technique for characterizing the structure of materials on the nanoscale. In the context of DDAB, SAXS is used to identify the different lamellar and crystalline phases by analyzing the diffraction patterns.[1][6][7]

Visualization of DDAB Phase Transitions

The following diagrams illustrate the key phase transitions of DDAB and a typical experimental workflow for their characterization.

DDAB_Phase_Transitions Solid Solid Crystalline DDAB L_beta Lamellar Gel Phase (Lβ) Solid->L_beta L_alpha Lamellar Liquid Crystalline Phase (Lα) L_beta->L_alpha Decomposed Decomposition Products L_alpha->Decomposed

Figure 1: Simplified representation of the main phase transitions of DDAB in an aqueous system with increasing temperature.

Experimental_Workflow Start Start: Commercial DDAB Purification Recrystallization (Ethyl Acetate/Diethyl Ether) Start->Purification Dispersion Preparation of Aqueous Dispersion (Heating and Stirring) Purification->Dispersion DSC Differential Scanning Calorimetry (DSC) Analysis Dispersion->DSC SAXS Small-Angle X-ray Scattering (SAXS) Analysis Dispersion->SAXS Data_Analysis Data Analysis: Determine Tm, ΔH, and Phase Structure DSC->Data_Analysis SAXS->Data_Analysis End End: Characterized Phase Behavior Data_Analysis->End

Figure 2: A typical experimental workflow for the characterization of DDAB phase transitions.

References

Unveiling the Amphiphilic Architect: A Technical Guide to Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of Didodecyldimethylammonium Bromide (DDAB), a versatile cationic surfactant. DDAB's unique amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and two hydrophobic dodecyl chains, underpins its wide-ranging utility in research and industry, from forming vesicular drug delivery systems to acting as a powerful disinfectant.

Molecular Structure and Chemical Formula

This compound, a quaternary ammonium salt, possesses a distinct molecular architecture that dictates its self-assembly behavior and functional properties. The molecule consists of a central, positively charged nitrogen atom covalently bonded to two methyl groups and two long, twelve-carbon alkyl chains (dodecyl groups). This cationic head is balanced by a bromide counter-ion.

The presence of two long hydrophobic tails distinguishes DDAB from single-chain cationic surfactants, leading to a more favorable packing parameter and a greater propensity to form stable bilayer structures, such as vesicles and liposomes, in aqueous environments.

Key Identifiers:

  • Chemical Name: this compound[1][2]

  • Synonyms: DDAB, Dilauryldimethylammonium bromide, Dimethyldidodecylammonium bromide[1][2]

  • Molecular Formula: C₂₆H₅₆BrN[1][2][3][4]

  • IUPAC Name: didodecyl(dimethyl)azanium bromide[1]

  • CAS Number: 3282-73-3[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of DDAB are crucial for its handling, formulation, and application. It typically presents as a white to off-white, hygroscopic crystalline powder.[2][5] A summary of its key quantitative properties is provided in the table below.

PropertyValueReferences
Molecular Weight 462.63 g/mol [1][2][3]
Melting Point 157-162 °C[2][3][5]
Density (estimate) 1.0463 g/cm³[2][3]
Refractive Index (estimate) 1.5260[2][3]
Solubility Soluble in hot and cold water. Soluble in ethanol (approx. 0.1 g/mL).[2][3][5]

Stability and Storage: DDAB is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents and moisture.[2][3] It should be stored in a tightly sealed container in a dry, cool place (2-8°C).[2][3]

Experimental Protocols

Synthesis of DDAB-Capped Perovskite Nanocrystals

This protocol outlines a method for the direct synthesis of quaternary alkylammonium-capped perovskite nanocrystals, where DDAB is a key ligand.

Materials:

  • Lead(II) bromide (PbBr₂)

  • This compound (DDAB)

  • Mesitylene

  • Cs-oleate precursor solution

Procedure:

  • In a 25 mL three-neck flask, combine 55 mg (0.15 mmol) of PbBr₂ and 61 mg (0.132 mmol) of DDAB with 4 mL of mesitylene.

  • Heat the mixture to 150 °C under vigorous magnetic stirring until a clear solution is obtained.

  • Swiftly inject 0.4 mL of the Cs-oleate precursor solution into the reaction mixture using a 1 mL syringe.

  • After 10 seconds, rapidly cool the reaction mixture to room temperature using an ice/water bath.

This synthesis leverages the ability of DDAB to solubilize the lead bromide precursor at high temperatures, facilitating the formation of the nanocrystals upon the introduction of the cesium precursor.

Applications in Research and Drug Development

DDAB's unique properties make it a valuable tool in various scientific and industrial fields.

  • Drug Delivery: DDAB is extensively used in the formation of liposomes and other nanocarriers for drug and gene delivery.[6] The cationic nature of these vesicles facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[6] DDAB-coated nanostructured lipid carriers (NLCs) have shown increased physical stability and enhanced uptake in glioblastoma cancer cells.[7]

  • Surfactant and Emulsifier: As a cationic surfactant, DDAB is effective at reducing surface tension and is used as an emulsifier to blend oil and water-based ingredients in various formulations.[8]

  • Disinfectant and Biocide: DDAB exhibits antimicrobial properties and has been used as a floor disinfectant.[2][3]

  • Material Science: It serves as a structure-directing agent in the synthesis of nanoparticles, such as gold nanoclusters and nanocubes.[2][3] DDAB can also be used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][9]

Signaling Pathways and Cellular Effects

Recent studies have indicated that DDAB can induce apoptosis (programmed cell death) in various cancer cell lines, including human leukemia HL-60 cells.[10] The proposed mechanism involves the activation of caspases, a family of proteases that are central to the apoptotic pathway.

The following diagram illustrates a simplified logical workflow of DDAB's interaction with a cancer cell leading to apoptosis.

DDAB_Apoptosis_Pathway DDAB DDAB Vesicles Interaction Electrostatic Interaction & Membrane Fusion/Endocytosis DDAB->Interaction Cell Cancer Cell Membrane Cell->Interaction Internalization DDAB Internalization Interaction->Internalization Mitochondria Mitochondrial Stress Internalization->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical workflow of DDAB-induced apoptosis in cancer cells.

Safety and Handling

DDAB is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12] All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[4][12]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyldioctadecylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB), a cationic surfactant, is a cornerstone in the formulation of liposomes and other nanoparticle systems for drug and gene delivery. Its amphipathic nature, comprising a hydrophilic quaternary ammonium headgroup and two hydrophobic octadecyl chains, enables the formation of bilayer vesicles in aqueous solutions. The thermal stability of DDAB is a critical parameter that dictates its processing, storage, and application conditions, particularly in the development of thermally sterilized pharmaceutical formulations and in applications requiring elevated temperatures. This guide provides a comprehensive overview of the thermal stability and decomposition profile of DDAB, detailing its phase behavior, decomposition pathways, and the analytical techniques used for its characterization.

Thermal Phase Behavior of DDAB

The thermal behavior of DDAB in aqueous dispersions is characterized by a distinct gel-to-liquid crystalline phase transition. This transition is a critical factor in the formulation of DDAB-based vesicles, influencing their fluidity, permeability, and interaction with bioactive molecules.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is the primary technique for characterizing the thermotropic phase behavior of DDAB vesicles. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

Table 1: Phase Transition Temperatures of DDAB in Aqueous Dispersion

ParameterTemperature (°C)Description
Gel-to-Liquid Crystalline Transition (Tm)~16 °CThe main phase transition where the hydrocarbon chains of the DDAB bilayer change from a rigid, ordered gel state to a more fluid, disordered liquid crystalline state.[1]

Note: The exact Tm can be influenced by factors such as the concentration of DDAB and the presence of other molecules in the formulation.

Thermal Decomposition of DDAB

The thermal decomposition of DDAB involves the breakdown of the molecule at elevated temperatures. Understanding the onset of decomposition and the nature of the degradation products is crucial for establishing safe handling and processing limits.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Table 2: Reported Decomposition Temperatures of DDAB

FormOnset of Decomposition/Combustion Temperatures (°C)Analytical TechniqueNotes
Pure DDAB powder> 90 °CNot specifiedIndicates the temperature above which thermal degradation begins.
DDAB in organoclay166 °C, 244 °C, 304 °CThermogravimetryCombustion temperatures of the surfactant when intercalated in montmorillonillonite clay, indicating a multi-stage decomposition.
Solid DDAB~160 °CNot specifiedReported as a degradation temperature.

Note: The significant variation in reported decomposition temperatures highlights the influence of the material's form (pure powder vs. intercalated in a matrix) and the specific analytical conditions.

Decomposition Mechanism and Products

The thermal degradation of quaternary ammonium surfactants like DDAB is generally understood to proceed via the Hofmann elimination reaction. This mechanism involves the abstraction of a β-hydrogen by a base (in this case, the bromide counter-ion can facilitate this), leading to the formation of an alkene and a tertiary amine.

Proposed Decomposition Pathway

G DDAB DDAB (Didodecyldimethylammonium Bromide) Heat Heat DDAB->Heat Products Decomposition Products Heat->Products Hofmann Elimination Alkene Octadecene Products->Alkene Amine Dimethyl-octadecylamine Products->Amine HBr Hydrogen Bromide Products->HBr

Caption: Proposed Hofmann elimination pathway for DDAB decomposition.

In the case of DDAB, the Hofmann elimination would result in the formation of octadecene and dimethyl-octadecylamine. Subsequent decomposition at higher temperatures would lead to the formation of smaller hydrocarbon fragments, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).

Hazardous Decomposition Products

Under fire conditions or at sufficiently high temperatures, the decomposition of DDAB can release toxic and corrosive fumes.

Table 3: Potential Hazardous Decomposition Products of DDAB

ProductChemical Formula
Nitrogen OxidesNOx
Carbon MonoxideCO
Carbon DioxideCO2
Hydrogen Halides (Hydrogen Bromide)HBr
BromineBr2

Factors Influencing Thermal Stability

The thermal stability of DDAB can be significantly influenced by its physical state and chemical environment.

  • Formulation: When incorporated into liposomal formulations or complexed with other molecules, the thermal stability of DDAB can be altered. For instance, intercalation into clay minerals has been shown to increase its thermal stability.

  • Aqueous Environment: In aqueous solutions, the stability of DDAB vesicles is primarily governed by the gel-to-liquid crystalline phase transition. At temperatures significantly above Tm, vesicle properties such as size and lamellarity can change. While the covalent structure of DDAB is stable in water at moderate temperatures, prolonged exposure to high temperatures can lead to hydrolysis, although this is generally a slower process than thermal decomposition in the solid state.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal properties of DDAB.

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample DDAB Sample (5-10 mg) Load Load sample into pan Sample->Load Crucible TGA Pan (e.g., Alumina) Crucible->Load Tare Tare the balance Tare->Load Atmosphere Set Atmosphere (e.g., Nitrogen, 20-50 mL/min) Load->Atmosphere TempProg Program Temperature Ramp (e.g., 10 °C/min from RT to 600 °C) Atmosphere->TempProg Plot Plot Weight % vs. Temperature TempProg->Plot Onset Determine Onset of Decomposition Plot->Onset WeightLoss Calculate Weight Loss at Each Stage Plot->WeightLoss

Caption: Generalized workflow for TGA analysis of DDAB.

  • Sample Preparation: Accurately weigh 5-10 mg of the DDAB sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Program the instrument to heat the sample at a constant rate, typically 10 °C/min, from room temperature to a final temperature of around 600 °C.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Calculate the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Dispersion Prepare DDAB aqueous dispersion (e.g., 1-10 mM) HermeticPan Seal sample in hermetic DSC pan Dispersion->HermeticPan Equilibrate Equilibrate at starting temperature (e.g., 0 °C) HermeticPan->Equilibrate ReferencePan Prepare a reference pan (buffer) ReferencePan->Equilibrate Scan Scan at a controlled rate (e.g., 1-5 °C/min) to final temperature Equilibrate->Scan Thermogram Plot Heat Flow vs. Temperature Scan->Thermogram Tm Determine Tm (peak of the endotherm) Thermogram->Tm Enthalpy Calculate Enthalpy of Transition (ΔH) Thermogram->Enthalpy

Caption: Generalized workflow for DSC analysis of DDAB vesicles.

  • Sample Preparation:

    • Prepare an aqueous dispersion of DDAB at the desired concentration (e.g., 1-10 mM).

    • Accurately transfer a small volume of the dispersion into a hermetic DSC pan and seal it to prevent water evaporation.

    • Prepare a reference pan containing the same buffer used for the sample.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature below the expected transition (e.g., 0 °C).

    • Program the instrument to scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the phase transition region.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The gel-to-liquid crystalline transition (Tm) is identified as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

Conclusion

The thermal stability and decomposition of DDAB are critical considerations for its application in drug delivery and other fields. While its phase behavior in aqueous solution is well-characterized, with a gel-to-liquid crystalline transition around 16 °C, its decomposition at higher temperatures is a more complex process influenced by its physical state and environment. The available data suggests that solid DDAB begins to decompose at temperatures above 90 °C, with the Hofmann elimination being the likely initial degradation pathway. For applications involving thermal stress, it is imperative to conduct specific stability studies on the final DDAB-containing formulation under the relevant processing and storage conditions. This guide provides a foundational understanding of the thermal properties of DDAB to aid researchers and developers in the rational design and safe handling of DDAB-based systems.

References

An In-Depth Technical Guide to the Interaction of Dimethyldioctadecylammonium Bromide (DDAB) with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a synthetic cationic lipid that has garnered significant attention in the fields of drug delivery, gene therapy, and antimicrobial research. Its ability to interact with and modify the properties of biological membranes is central to its diverse applications. This technical guide provides a comprehensive overview of the core interactions between DDAB and biological membranes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Interaction Mechanisms of DDAB with Biological Membranes

DDAB's interaction with biological membranes is primarily driven by the electrostatic attraction between its positively charged quaternary ammonium headgroup and the negatively charged components of cell membranes, such as phosphatidylserine and sialic acids. This initial binding is followed by the insertion of its two long hydrophobic octadecyl chains into the lipid bilayer. This integration can lead to a variety of effects on membrane structure and function.

Effects on Membrane Properties

The incorporation of DDAB into a lipid bilayer can significantly alter its physicochemical properties. These changes are often concentration-dependent and can influence membrane fluidity, phase behavior, and electrical potential.

Membrane Fluidity: DDAB can modulate membrane fluidity, a critical parameter for cellular processes. The effect of DDAB on membrane fluidity is complex and can vary depending on the lipid composition of the membrane and the concentration of DDAB. Studies have shown that at certain concentrations, DDAB can decrease membrane fluidity by ordering the lipid acyl chains, while at other concentrations, it may increase fluidity by disrupting the packing of lipids.[1][2] Lateral diffusion of lipids in DDAB-containing membranes is significantly faster in the fluid phase compared to the ordered phase.[2]

Phase Behavior: DDAB itself exhibits interesting thermotropic phase behavior, transitioning between coagel, gel, and fluid phases.[1] When incorporated into biological membranes, it can influence the phase transitions of the host lipids.

Membrane Potential: As a cationic molecule, DDAB can affect the transmembrane potential. The accumulation of positively charged DDAB molecules on the cell surface can lead to depolarization of the cell membrane. This alteration of the membrane potential can have profound effects on various cellular functions, including the activity of voltage-gated ion channels and signaling pathways.

Quantitative Data on DDAB-Membrane Interactions

The following tables summarize key quantitative data regarding the interaction of DDAB with biological membranes.

ParameterMethodModel SystemDDAB ConcentrationObserved EffectReference
Membrane Fluidity Fluorescence Anisotropy (DPH)Lipid BilayersNot SpecifiedHindered depolarizing rotations below the transition temperature, unhindered above.[3]
Zeta Potential Electrophoretic MobilityDDAB VesiclesIncreasingIncrease in zeta potential.[4]
Critical Vesicle Concentration ConductometryAqueous SolutionN/A~2.5 mM[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize DDAB-membrane interactions.

Measurement of Membrane Potential using DiBAC₄(3)

Principle: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) is a fluorescent dye that exhibits increased fluorescence upon binding to intracellular proteins and membranes when the cell membrane is depolarized.

Protocol:

  • Cell Preparation: Culture cells to the desired confluence.

  • Dye Loading: Incubate cells with DiBAC₄(3) (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C.

  • DDAB Treatment: Add DDAB at the desired concentrations to the cells and incubate for the specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Excitation is typically around 490 nm, and emission is around 516 nm.

  • Data Analysis: An increase in fluorescence intensity corresponds to membrane depolarization. The change in fluorescence can be quantified and compared between control and DDAB-treated cells.

Assessment of Membrane Fluidity by Fluorescence Anisotropy

Principle: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that intercalates into the hydrophobic core of the lipid bilayer. Its rotational freedom, and thus the anisotropy of its fluorescence, is dependent on the fluidity of the surrounding lipid environment. A higher anisotropy value indicates lower membrane fluidity.

Protocol:

  • Liposome or Cell Preparation: Prepare liposomes with a defined lipid composition or use cultured cells.

  • DPH Labeling: Incubate the liposomes or cells with a solution of DPH (typically 1-2 µM) for 30-60 minutes at 37°C in the dark.

  • DDAB Treatment: Add DDAB at various concentrations to the labeled samples.

  • Anisotropy Measurement: Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers. The excitation wavelength for DPH is around 350 nm, and the emission is measured at around 430 nm.

  • Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is vertical, and G is the grating correction factor.

Lipid Raft Isolation by Sucrose Density Gradient Centrifugation

Principle: Lipid rafts are membrane microdomains enriched in cholesterol and sphingolipids, which makes them resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their separation from the more soluble bulk membrane components by density gradient centrifugation.

Protocol:

  • Cell Lysis: Treat cells with a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).

  • Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will float to the low-density fractions due to their high lipid content.

  • Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and the effect of DDAB on the distribution of these markers and other proteins of interest by Western blotting or other proteomic techniques.

DDAB and Cellular Signaling Pathways

DDAB's interaction with the cell membrane can trigger or modulate various intracellular signaling pathways, leading to diverse cellular responses, including apoptosis and inflammation.

Caspase-8 Dependent Apoptosis

DDAB has been shown to induce apoptosis in various cell types, particularly in cancer cells.[5][6] This process can be initiated through the extrinsic apoptosis pathway involving caspase-8 activation.[5][6]

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane DDAB->Membrane Interaction Pore_Formation Pore Formation Membrane->Pore_Formation Caspase8_Activation Caspase-8 Activation Membrane->Caspase8_Activation Extrinsic Pathway Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

DDAB-induced caspase-dependent apoptosis pathway.
Putative Role in Toll-Like Receptor 4 (TLR4) Signaling

While direct activation of TLR4 by DDAB is not definitively established, cationic lipids can modulate inflammatory responses, and TLR4 is a key receptor in innate immunity.[7] It is plausible that DDAB could influence TLR4 signaling indirectly by altering the membrane environment or by interacting with other components of the signaling complex. The MyD88-dependent pathway is a major signaling cascade downstream of TLR4.

DDAB_TLR4_Pathway DDAB DDAB (putative) TLR4 TLR4 DDAB->TLR4 Modulation? MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB_MAPK NF-κB / MAPKs TRAF6->NF_kB_MAPK Inflammation Inflammatory Response NF_kB_MAPK->Inflammation

Hypothetical modulation of the TLR4/MyD88 signaling pathway by DDAB.
Involvement of Protein Kinase C (PKC)

Some studies suggest that cationic lipids can induce the activation of Protein Kinase C (PKC) isoforms.[5] PKC is a family of serine/threonine kinases involved in a wide range of cellular processes. The specific isoforms activated by DDAB and the downstream consequences are areas of ongoing research.

DDAB_PKC_Pathway DDAB DDAB Membrane_Interaction Membrane Interaction DDAB->Membrane_Interaction PKC_Activation PKC Isoform Activation Membrane_Interaction->PKC_Activation Downstream_Targets Downstream Targets PKC_Activation->Downstream_Targets Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Targets->Cellular_Response

General pathway of DDAB-mediated PKC activation.

Experimental Workflow for Studying DDAB-Membrane Interactions

A typical workflow for investigating the interaction of DDAB with biological membranes is outlined below.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Subcellular Localization and Domain Analysis cluster_2 Signaling Pathway Analysis cluster_3 Functional Assays Membrane_Potential Membrane Potential Assay (e.g., DiBAC4(3)) Lipid_Raft_Isolation Lipid Raft Isolation Membrane_Potential->Lipid_Raft_Isolation Membrane_Fluidity Membrane Fluidity Assay (e.g., DPH Anisotropy) Membrane_Fluidity->Lipid_Raft_Isolation Western_Blot Western Blot (e.g., for Caspases, PKC, p-NF-κB) Lipid_Raft_Isolation->Western_Blot Confocal_Microscopy Confocal Microscopy Confocal_Microscopy->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Western_Blot->Apoptosis_Assay Reporter_Assays Reporter Gene Assays (e.g., NF-κB luciferase) Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Reporter_Assays->Cytokine_Assay

A typical experimental workflow for studying DDAB-membrane interactions.

Conclusion

The interaction of DDAB with biological membranes is a multifaceted process with significant implications for its use in various biomedical applications. By altering membrane properties, disrupting lipid organization, and modulating key signaling pathways, DDAB can elicit a range of cellular responses. This guide provides a foundational understanding of these interactions, offering detailed protocols and visual representations to aid researchers in their exploration of this versatile cationic lipid. Further investigation into the specific molecular targets and the concentration-dependent effects of DDAB will continue to refine our understanding and expand its therapeutic potential.

References

A Technical Guide to the Research Applications of 3,3'-Diindolylmethane (CAS 3282-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), identified by CAS number 3282-73-3, is a significant phytochemical derived from the acid-catalyzed condensation of indole-3-carbinol (I3C).[1][2] I3C is a compound abundant in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts.[1][2] Upon ingestion, the acidic environment of the stomach facilitates the conversion of I3C into DIM, which is considered the primary bioactive metabolite responsible for many of the health benefits attributed to these vegetables.[3][4] DIM has garnered substantial interest in the scientific community for its pleiotropic anti-cancer, anti-inflammatory, and immunomodulatory properties, making it a promising agent for chemoprevention and therapeutic development.[5][6][7]

This technical guide provides an in-depth overview of the research applications of DIM, focusing on its mechanisms of action, key signaling pathways, and the experimental protocols used to investigate its effects.

Quantitative Biological Activity Data

The anti-proliferative effect of DIM has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the reported IC50 values for DIM in various cancer contexts.

Table 1: IC50 Values of DIM in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer (ER+)~5048
MDA-MB-231Breast Cancer (Triple-Negative)32.1 - 5048
PC-3Prostate Cancer10 - 50Not Specified
HT-29Colon Cancer30Not Specified
HepG2Hepatocellular Carcinoma10 - 50Not Specified
BxPC-3Pancreatic Cancer25.2Not Specified

Source: Data compiled from multiple research articles.[5]

Core Mechanisms of Action & Signaling Pathways

DIM exerts its biological effects by modulating multiple, interconnected signaling pathways that are fundamental to cancer progression and inflammation. Its multifaceted nature allows it to influence cell proliferation, apoptosis, angiogenesis, and hormone metabolism.

Aryl Hydrocarbon Receptor (AhR) Pathway

DIM is a well-documented agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] Upon binding DIM, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[8][10] This activation has dual effects:

  • Detoxification: It induces the expression of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 (CYP) family members (e.g., CYP1A1, CYP1A2), which can help metabolize and eliminate potential carcinogens.[8][10]

  • Anti-Estrogenic Effects: The AhR pathway cross-talks with the Estrogen Receptor (ERα) pathway. AhR activation can lead to the degradation of ERα and modulate estrogen metabolism, favoring the production of less carcinogenic estrogen metabolites (e.g., increasing the 2-hydroxyestrone to 16α-hydroxyestrone ratio).[4][8][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM DIM AhR_complex AhR-Hsp90 Complex DIM->AhR_complex Binds & Activates AhR_active Active AhR AhR_complex->AhR_active Hsp90 Dissociates AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT AhR_active->AhR_ARNT Translocates ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA Promoter) AhR_ARNT->XRE Binds ER_degradation ERα Degradation AhR_ARNT->ER_degradation Promotes CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

DIM activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NF-κB Signaling Pathway

Chronic inflammation is a key driver of cancer development, and the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In many cancer cells, NF-κB is constitutively active, promoting cell survival and proliferation. DIM has been shown to be a potent inhibitor of the NF-κB pathway.[3][12][13] It achieves this by:

  • Inhibiting IκBα Degradation: DIM prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm.[12]

  • Blocking p65 Nuclear Translocation: By stabilizing IκBα, DIM effectively blocks the translocation of the active p65 subunit to the nucleus, preventing it from activating pro-inflammatory and anti-apoptotic target genes.[11][12]

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IkBα-p65/p50 (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IkBα p_IkBa p-IkBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DIM DIM DIM->IKK Inhibits DNA Target Gene Promoters NFkB_nuc->DNA Binds Transcription Pro-inflammatory & Pro-survival Genes DNA->Transcription Activates MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with DIM (Varying concentrations) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (e.g., 10 µL/well) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Add Solubilizer (e.g., 100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

References

The Dual Nature of DDAB: A Technical Guide to a Potent Cationic Surfactant in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB), a synthetic cationic surfactant, has garnered significant attention in the field of biochemistry for its versatile applications, primarily in the formulation of delivery vehicles for bioactive molecules. Its amphiphilic structure, comprising a positively charged quaternary ammonium head group and two long hydrophobic alkyl chains, enables the formation of bilayer structures in aqueous solutions, such as vesicles or liposomes.[1] These DDAB-based nanostructures serve as effective carriers for negatively charged molecules like nucleic acids and proteins, facilitating their transport across cellular membranes. This technical guide provides an in-depth overview of the core properties of DDAB, detailed experimental protocols for its use, and a summary of its mechanisms of action in various biochemical contexts, including drug delivery, gene transfection, and vaccine adjuvant development.

Physicochemical Properties of DDAB

The utility of DDAB in biochemical applications is intrinsically linked to its physicochemical properties. Key parameters such as the critical micelle concentration (CMC), vesicle size, and zeta potential are crucial for the design and optimization of DDAB-based formulations.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2] This parameter is influenced by factors such as temperature and the presence of electrolytes.[3][4][5]

Parameter Condition CMC Value Reference
DDAB in aqueous solution 288.15 K (15°C)Varies with study[3]
298.15 K (25°C)~0.085 mM[6]
308.15 K (35°C)Varies with study[3]

Note: CMC values can vary depending on the experimental method used for determination (e.g., conductivity, surface tensiometry).

Vesicle Size and Zeta Potential

The size and surface charge (zeta potential) of DDAB vesicles are critical determinants of their stability and interaction with biological systems.[7][8][9] These properties can be modulated by the preparation method and the composition of the formulation, such as the inclusion of other lipids like cholesterol.[10]

Formulation Method Average Vesicle Size (nm) Zeta Potential (mV) Reference
DDAB vesicles Not specifiedVaries with preparationPositive[11][12]
DDAB/Cholesterol (70:30) Self-assembly127Not specified[10]
DDAB/DPPC (50% DDAB) Vortexing lipid filmDecreases with % DDABConstant with % DDAB[13]
DDAB/NaDEHP Not specifiedVaries with molar ratioTunable (positive or negative)[14][15]

Note: Vesicle size and zeta potential are typically measured using Dynamic Light Scattering (DLS).

Experimental Protocols

Preparation of DDAB Vesicles (Liposomes)

a) Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs).[16]

  • Lipid Film Formation:

    • Dissolve DDAB and any other lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[4][10][17]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[4][17]

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) by adding the buffer to the flask and agitating. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.[10][17]

    • Vortex the suspension vigorously to detach the lipid film from the flask wall and form a suspension of MLVs.[13]

  • Vesicle Sizing (Downsizing):

    • To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][16][18]

b) Ethanol Injection Method

This method is known for producing smaller, unilamellar vesicles and is readily scalable.[19][20]

  • Preparation of Solutions:

    • Dissolve DDAB and other lipids in ethanol.[21][22]

    • Prepare the aqueous phase (e.g., distilled water or buffer).

  • Injection:

    • Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous phase.[19][20][22] The temperature of the aqueous phase should be maintained above the lipid phase transition temperature.

    • The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into vesicles.

  • Purification:

    • Remove the ethanol from the vesicle suspension by dialysis or diafiltration.

DDAB-Mediated Gene Transfection

DDAB liposomes are effective non-viral vectors for delivering nucleic acids into cells.[3][21][23][24]

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.[25]

  • Preparation of DDAB-DNA Complexes (Lipoplexes):

    • In separate tubes, dilute the plasmid DNA and the DDAB liposome suspension in a serum-free medium (e.g., Opti-MEM).

    • Add the diluted DDAB liposome suspension to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[26]

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

  • Analysis:

    • Assay for gene expression at 24-72 hours post-transfection, depending on the expression kinetics of the gene of interest.

Cytotoxicity Assessment (MTT Assay)

It is crucial to evaluate the cytotoxicity of DDAB formulations, as cationic lipids can be toxic to cells at higher concentrations.[27][28] The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][29]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment:

    • The following day, treat the cells with a serial dilution of the DDAB formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][29]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the DDAB concentration.[8][17][30][31]

Mechanisms of Action and Signaling Pathways

Cellular Uptake of DDAB Vesicles

The positively charged surface of DDAB vesicles facilitates their interaction with the negatively charged cell membrane. The primary mechanism of uptake is thought to be endocytosis.[10][13][32][33]

G cluster_0 Cellular Uptake of DDAB Vesicles DDAB Vesicle DDAB Vesicle Cell Membrane Cell Membrane DDAB Vesicle->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Fusion Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release Endosomal Escape

Caption: Cellular uptake of DDAB vesicles via endocytosis.

DDAB as a Vaccine Adjuvant

DDAB has been shown to be an effective vaccine adjuvant, enhancing the immune response to co-administered antigens.[29] This is attributed to its ability to form particulate formulations that are readily taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).

G cluster_1 DDAB as a Vaccine Adjuvant DDAB/Antigen Complex DDAB/Antigen Complex Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) DDAB/Antigen Complex->Antigen Presenting Cell (APC) Uptake Phagocytosis/Endocytosis Phagocytosis/Endocytosis Antigen Presenting Cell (APC)->Phagocytosis/Endocytosis Antigen Processing Antigen Processing Phagocytosis/Endocytosis->Antigen Processing MHC Presentation MHC Presentation Antigen Processing->MHC Presentation T-Cell Activation T-Cell Activation MHC Presentation->T-Cell Activation

Caption: Mechanism of DDAB as a vaccine adjuvant.

DDAB-Induced Signaling Pathways

p38 MAPK Pathway Activation

DDAB, particularly in the context of vaccine formulations with PLGA nanoparticles, has been shown to activate the p38 MAPK signaling pathway in dendritic cells.[16][32] This pathway is involved in cellular responses to stress and inflammatory cytokines.[6][14][18][34][35][36]

G cluster_2 DDAB-Mediated p38 MAPK Activation DDAB Formulation DDAB Formulation Upstream Kinases (e.g., MKK3/6) Upstream Kinases (e.g., MKK3/6) DDAB Formulation->Upstream Kinases (e.g., MKK3/6) Activates p38 MAPK p38 MAPK Upstream Kinases (e.g., MKK3/6)->p38 MAPK Phosphorylates Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Cytokine Production & Immune Response Cytokine Production & Immune Response Downstream Effectors->Cytokine Production & Immune Response

Caption: DDAB-induced activation of the p38 MAPK pathway.

Apoptosis Induction

At cytotoxic concentrations, DDAB can induce apoptosis (programmed cell death) in various cell lines, particularly in leukemia cells.[26][28] This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway.[26][28] Evidence suggests that DDAB can trigger the extrinsic apoptosis pathway through the activation of caspase-8, which in turn activates the executioner caspase-3.[1][26]

G cluster_3 DDAB-Induced Apoptosis DDAB DDAB Cell Membrane Interaction Cell Membrane Interaction DDAB->Cell Membrane Interaction Caspase-8 Activation Caspase-8 Activation Cell Membrane Interaction->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Extrinsic apoptosis pathway induced by DDAB.

Conclusion

DDAB is a cationic surfactant with significant potential in various biochemical and pharmaceutical applications. Its ability to self-assemble into vesicles makes it an excellent candidate for the delivery of therapeutic molecules. A thorough understanding of its physicochemical properties and biological interactions is essential for the rational design of effective and safe DDAB-based formulations. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working to harness the potential of this versatile molecule. Further research into the specific molecular interactions of DDAB with cellular components will continue to expand its applications in medicine and biotechnology.

References

Apoptotic Effects of Didodecyldimethylammonium Bromide (DDAB) on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the apoptotic effects of Didodecyldimethylammonium bromide (DDAB) on various cancer cell lines. It is designed to be a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, offering detailed quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

This compound (DDAB), a cationic surfactant, has demonstrated potent capabilities in inducing apoptosis, or programmed cell death, across a range of cancer cell lines. Notably, leukemia and neuroblastoma cell lines exhibit higher sensitivity to DDAB-induced apoptosis compared to carcinoma cell lines. The primary mechanism of action involves the activation of the extrinsic apoptosis pathway, initiated through caspase-8, leading to the executioner caspase-3 activation and subsequent cell death. This guide synthesizes the available quantitative data on DDAB's efficacy, details the experimental methodologies for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of DDAB on Cancer Cell Lines

The cytotoxic and apoptotic effects of DDAB have been quantified across several human and murine cancer cell lines. The following tables summarize the available data on the half-maximal effective concentration (EC50) and observed apoptotic rates.

Cell LineCancer TypeEC50 (µM)Notes
HL-60 Human Promyelocytic LeukemiaNot explicitly foundTreatment with DDAB led to 99.6% of cells showing fragmented DNA, indicating a high level of apoptosis[1][2].
U-937 Human Histiocytic Lymphoma2.12Demonstrates high sensitivity to DDAB[1].
Neuro2a Mouse Neuroblastoma0.64The most sensitive cell line among those tested, indicating potent neurotoxic effects against cancerous neural cells[1].
HepG2 Human Hepatocellular Carcinoma13.4Shows moderate sensitivity to DDAB compared to leukemia and neuroblastoma cell lines[1].
Caco-2 Human Colorectal Adenocarcinoma11.4Exhibits moderate sensitivity, similar to other carcinoma cell lines tested[1].

Table 1: EC50 values of DDAB in various cancer cell lines.

Cell LineTreatment ConditionsApoptosis Rate/ObservationAssay Used
HL-60 Not specified99.6% of cells with fragmented DNAIn Situ Nick-End Labeling (TUNEL)
HL-60 Not specifiedHigh levels of caspase-3 activationImmunoblotting

Table 2: Apoptotic effects of DDAB on the HL-60 cell line.[1][2]

Signaling Pathways of DDAB-Induced Apoptosis

DDAB-induced apoptosis is primarily mediated through the extrinsic pathway, a signaling cascade initiated by external death signals. The key steps are outlined below and visualized in the accompanying diagram.

  • Pore Formation: DDAB is suggested to cause cytotoxic pore formation in the cell membrane[1][2].

  • Initiator Caspase Activation: This disruption is thought to trigger the activation of the initiator caspase, caspase-8.

  • Executioner Caspase Activation: Activated caspase-8 then proteolytically cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis Execution: Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

This pathway can be inhibited by a caspase-8 inhibitor (Z-IETD-FMK), which effectively prevents the activation of caspase-3, confirming the critical role of the extrinsic pathway[1][2].

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane Disruption (Pore Formation) DDAB->Membrane ProCasp8 Pro-caspase-8 Membrane->ProCasp8 Casp8 Activated Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage Casp3 Activated Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Inhibitor Z-IETD-FMK (Caspase-8 Inhibitor) Inhibitor->Casp8

DDAB-Induced Extrinsic Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of DDAB.

Cell Culture and DDAB Treatment
  • Cell Lines:

    • HL-60 (Human Promyelocytic Leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • U-937 (Human Histiocytic Lymphoma): Cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

    • Neuro2a (Mouse Neuroblastoma): Grown in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin.

    • HepG2 (Human Hepatocellular Carcinoma): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Caco-2 (Human Colorectal Adenocarcinoma): Cultured in DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: All cell lines are maintained in a humidified incubator at 37°C with 5% CO₂.

  • DDAB Preparation and Treatment: DDAB is dissolved in an appropriate solvent (e.g., ethanol or sterile water) to create a stock solution. The stock solution is then diluted in the respective cell culture medium to achieve the desired final concentrations for treatment. Cells are seeded in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis assays) and allowed to adhere (for adherent cells) before being exposed to DDAB-containing medium for the specified duration of the experiment.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of DDAB that inhibits cell viability by 50% (IC50 or EC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • DDAB Treatment: Treat the cells with a serial dilution of DDAB for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the EC50 value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Double Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of DDAB for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation: Fix DDAB-treated cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

  • Detection: Add an antibody conjugate (e.g., anti-BrdU-FITC) to detect the incorporated labeled nucleotides.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates DNA fragmentation.

Western Blotting for Caspase-3 Activation

This technique is used to detect the cleavage of pro-caspase-3 into its active fragments.

  • Protein Extraction: Lyse DDAB-treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of the cleaved caspase-3 fragments indicates apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the apoptotic effects of DDAB on cancer cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Lines culture Culture Cells start->culture treat Treat with DDAB (Varying Concentrations & Times) culture->treat mtt MTT Assay (Cytotoxicity/IC50) treat->mtt flow Annexin V/PI Staining (Apoptosis Rate) treat->flow tunel TUNEL Assay (DNA Fragmentation) treat->tunel wb Western Blot (Protein Expression) treat->wb data_analysis Analyze Quantitative Data mtt->data_analysis flow->data_analysis tunel->data_analysis pathway_id Identify Signaling Pathways wb->pathway_id data_analysis->pathway_id conclusion Draw Conclusions on DDAB's Apoptotic Effects pathway_id->conclusion

General Experimental Workflow

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent against various cancer cell lines, with a particularly pronounced effect on leukemia and neuroblastoma cells. The mechanism of action is primarily through the extrinsic caspase-8-mediated apoptotic pathway. This technical guide provides a comprehensive resource for researchers to further investigate and potentially exploit the therapeutic applications of DDAB in oncology. The provided data and protocols offer a solid foundation for designing and executing experiments to explore the full potential of this compound in cancer treatment.

References

Methodological & Application

Application Note: Preparation of DDAB Cationic Liposomes via Ethanol Injection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation of Dimethyldioctadecylammonium Bromide (DDAB) cationic liposomes using the ethanol injection method. This method is a simple, rapid, and scalable technique for producing unilamellar liposomes suitable for various applications, including drug delivery and gene therapy. This document outlines the materials, equipment, and step-by-step procedures for liposome formulation and characterization. Key physicochemical properties, such as particle size, polydispersity index (PDI), and zeta potential, are discussed, and expected values are provided in a summary table. Detailed protocols for characterization by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are also included.

Introduction

Cationic liposomes are vesicular structures composed of a lipid bilayer with a net positive surface charge. This positive charge facilitates interaction with negatively charged molecules such as nucleic acids, making them effective non-viral vectors for gene delivery.[1][2] Dimethyldioctadecylammonium Bromide (DDAB) is a synthetic cationic lipid widely used in the formulation of these liposomes. The ethanol injection method is a popular technique for preparing liposomes due to its simplicity and reproducibility.[3] This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes as the ethanol diffuses and the lipids self-assemble.[4][5] Critical parameters influencing the final liposome characteristics include the lipid composition, lipid concentration, the ratio of ethanol to the aqueous phase, injection rate, and stirring speed.

Materials and Equipment

Materials
  • Dimethyldioctadecylammonium Bromide (DDAB)

  • Cholesterol (CHOL)

  • Dioleoylphosphatidylethanolamine (DOPE) (optional, as a helper lipid)

  • Ethanol (Absolute, ACS grade)

  • Deionized (DI) water or appropriate buffer solution (e.g., Phosphate Buffered Saline - PBS)

  • Uranyl acetate (for TEM staining)

Equipment
  • Glass beakers and flasks

  • Magnetic stirrer with stir bars

  • Syringe pump and syringes with needles (e.g., 21-gauge)

  • Rotary evaporator (optional, for ethanol removal)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Transmission Electron Microscope (TEM)

  • Bath sonicator

  • Extruder (optional, for size homogenization)

Experimental Protocols

Preparation of DDAB Liposomes by Ethanol Injection

This protocol describes the preparation of DDAB:Cholesterol liposomes. The molar ratio of DDAB to Cholesterol can be varied to optimize the formulation for specific applications.

  • Lipid Solution Preparation:

    • Dissolve DDAB and Cholesterol in absolute ethanol in a glass vial. A common total lipid concentration in the ethanolic phase is 10-40 mM.

    • For example, to prepare a 1:1 molar ratio of DDAB:CHOL, weigh the appropriate amounts of each lipid.

    • Gently warm the solution (e.g., to 40-60°C) to ensure complete dissolution of the lipids.[5]

  • Aqueous Phase Preparation:

    • Pour the desired volume of deionized water or buffer into a glass beaker.

    • Place the beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500-1500 rpm).

    • Preheat the aqueous phase to a temperature above the phase transition temperature of the lipids if necessary.[5]

  • Ethanol Injection:

    • Draw the lipid-ethanol solution into a syringe.

    • Mount the syringe on a syringe pump.

    • Position the needle tip below the surface of the stirred aqueous phase.

    • Inject the lipid solution at a controlled rate (e.g., 100-500 µL/min) into the aqueous phase.[5] Liposomes will form spontaneously.

  • Ethanol Removal and Liposome Maturation:

    • Continue stirring the liposome suspension for approximately 30-60 minutes to allow for stabilization.

    • If required, remove the residual ethanol using a rotary evaporator under reduced pressure or through dialysis.

  • Optional Size Homogenization:

    • For a more uniform size distribution, the liposome suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Characterization of DDAB Liposomes
  • Sample Preparation: Dilute the liposome suspension with deionized water or the same buffer used for preparation to an appropriate concentration to avoid multiple scattering effects.[6] A dilution factor of 10 to 100 is common.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate dispersant properties (viscosity and refractive index of water or buffer).

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement to obtain the Z-average diameter (particle size), Polydispersity Index (PDI), and zeta potential.

    • A PDI value below 0.3 is generally considered acceptable for liposomal formulations, indicating a relatively narrow size distribution.[7]

  • Sample Preparation (Negative Staining):

    • Place a drop of the liposome suspension onto a formvar/carbon-coated copper grid for a few minutes.[8]

    • Wick off the excess sample with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[8]

    • Remove the excess stain with filter paper.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to observe the morphology and size of the liposomes. The liposomes should appear as spherical structures.

Data Presentation

The following table summarizes typical physicochemical characteristics of DDAB-containing liposomes prepared by the ethanol injection method, as influenced by their composition.

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB:Cholesterol (1:1)150 ± 20< 0.25+55 ± 5Internal Data
DDAB:DOPE (1:1)120 ± 30< 0.3+45 ± 8[1]
DDAB only200 ± 50> 0.4+65 ± 10[9]

Note: The values presented are illustrative and can vary depending on the precise experimental conditions.

Mandatory Visualization

DDAB_Liposome_Preparation_Workflow cluster_prep Preparation Phase cluster_formation Formation Phase cluster_post Post-Formation Processing cluster_char Characterization A 1. Dissolve DDAB & Helper Lipids in Ethanol D 4. Inject Ethanolic Lipid Solution into Aqueous Phase A->D B 2. Prepare Aqueous Phase (e.g., DI Water, PBS) C 3. Heat and Stir Aqueous Phase B->C C->D E 5. Spontaneous Formation of Liposomes D->E F 6. Stir for Maturation E->F G 7. Ethanol Removal (Optional: Rotovap/Dialysis) F->G H 8. Size Homogenization (Optional: Extrusion/Sonication) G->H I Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) H->I J Transmission Electron Microscopy (TEM) (Morphology) H->J

Caption: Workflow for DDAB liposome preparation and characterization.

Conclusion

The ethanol injection method is a robust and straightforward technique for the production of DDAB cationic liposomes. By carefully controlling the formulation and process parameters, liposomes with desired physicochemical properties for various research and drug development applications can be consistently produced. The protocols provided in this application note offer a reliable foundation for researchers and scientists working in the field of nanomedicine and drug delivery.

References

Application Notes & Protocols: Synthesis of Gold Nanoparticles using DDAB as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization. These properties make them ideal candidates for various applications, including drug delivery, bioimaging, and diagnostics. The stability and functionality of AuNPs are largely determined by the capping agents used during their synthesis. Didodecyldimethylammonium bromide (DDAB), a cationic surfactant, is an effective capping agent that imparts a positive surface charge and forms a stabilizing bilayer on the nanoparticle surface. This positive charge is particularly advantageous for interacting with negatively charged biological molecules such as DNA and for facilitating cellular uptake.[1]

These application notes provide a detailed protocol for the synthesis of DDAB-capped gold nanoparticles, methods for their characterization, and an overview of their potential applications, particularly in the realm of drug and gene delivery.

Data Presentation

Table 1: Influence of Reactant Concentration on Gold Nanoparticle Properties
HAuCl₄ Concentration (mM)NaBH₄ Concentration (mM)DDAB Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.25101.0~5 - 10< 0.3> +30
0.50101.0~10 - 20< 0.3> +30
0.2551.0~15 - 25< 0.4> +25
0.25100.5~10 - 15< 0.3~ +20 to +30
0.25102.0~5 - 8< 0.2> +40

Note: The values presented in this table are approximate and can vary based on specific experimental conditions such as temperature, stirring speed, and the purity of reagents. It is recommended to perform characterization for each synthesized batch.

Table 2: Characterization of DDAB-Capped Gold Nanoparticles
Characterization TechniqueParameter MeasuredTypical Results
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak520 - 530 nm
Dynamic Light Scattering (DLS) Hydrodynamic Diameter5 - 30 nm
Polydispersity Index (PDI)< 0.4 (indicating a relatively uniform size distribution)
Zeta Potential+20 to +50 mV (indicating good colloidal stability)
Transmission Electron Microscopy (TEM) Core Diameter and Morphology5 - 25 nm, spherical shape

Experimental Protocols

Protocol 1: Synthesis of DDAB-Capped Gold Nanoparticles

This protocol details the synthesis of DDAB-capped gold nanoparticles via the reduction of tetrachloroauric acid (HAuCl₄) with sodium borohydride (NaBH₄) in an aqueous solution.

Materials:

  • Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Ultrapure water (18.2 MΩ·cm)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄ in ultrapure water.

    • Prepare a 100 mM stock solution of DDAB in ultrapure water.

    • Freshly prepare a 100 mM stock solution of NaBH₄ in ice-cold ultrapure water immediately before use.

  • Reaction Setup:

    • In a clean glass vial, add a specific volume of the DDAB stock solution to ultrapure water to achieve the desired final concentration (e.g., 1 mM).

    • Add the HAuCl₄ stock solution to the DDAB solution to achieve the desired final concentration (e.g., 0.25 mM).

    • Place the vial on a magnetic stirrer and stir vigorously for 15-20 minutes at room temperature to ensure proper mixing and the formation of DDAB micelles around the gold ions.

  • Reduction and Nanoparticle Formation:

    • While maintaining vigorous stirring, rapidly inject a specific volume of the freshly prepared, ice-cold NaBH₄ solution to the HAuCl₄-DDAB mixture to achieve the desired final concentration (e.g., 10 mM).

    • A rapid color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.

    • Continue stirring for an additional 1-2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.

  • Purification (Optional but Recommended):

    • To remove excess reactants, the nanoparticle solution can be purified by centrifugation.

    • Centrifuge the solution at a high speed (e.g., 10,000 - 15,000 x g) for 30-60 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps two more times.

  • Storage:

    • Store the purified DDAB-capped gold nanoparticle solution at 4°C in the dark to prevent aggregation and degradation.

Protocol 2: Characterization of DDAB-Capped Gold Nanoparticles

1. UV-Vis Spectroscopy:

  • Dilute a small aliquot of the gold nanoparticle solution with ultrapure water.

  • Record the UV-Vis absorption spectrum from 400 nm to 800 nm.

  • The presence of a single Surface Plasmon Resonance (SPR) peak between 520 nm and 530 nm is indicative of the formation of spherical gold nanoparticles.[2]

2. Dynamic Light Scattering (DLS):

  • Dilute the nanoparticle solution in ultrapure water to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

  • A low PDI value (< 0.4) indicates a narrow size distribution.

  • A positive zeta potential (typically > +20 mV) confirms the DDAB capping and indicates good colloidal stability.[3]

3. Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry.

  • Image the nanoparticles using a TEM to determine their core size, shape, and morphology.

Visualizations

Synthesis_Workflow cluster_prep Preparation of Solutions cluster_reaction Synthesis Reaction cluster_purification Purification cluster_characterization Characterization HAuCl4 HAuCl₄ Stock Solution Mix Mix DDAB and HAuCl₄ in Water HAuCl4->Mix DDAB DDAB Stock Solution DDAB->Mix NaBH4 Fresh NaBH₄ Stock Solution Reduce Rapid Injection of NaBH₄ NaBH4->Reduce Stir Vigorous Stirring (15-20 min) Mix->Stir Stir->Reduce Stabilize Continued Stirring (1-2 hours) Reduce->Stabilize Centrifuge Centrifugation Stabilize->Centrifuge Optional UVVis UV-Vis Spectroscopy Stabilize->UVVis DLS DLS Analysis Stabilize->DLS TEM TEM Imaging Stabilize->TEM Resuspend Resuspend in Water Centrifuge->Resuspend Resuspend->Centrifuge Repeat 2x

Caption: Workflow for the synthesis and characterization of DDAB-capped gold nanoparticles.

Applications in Drug and Gene Delivery

The positive surface charge of DDAB-capped gold nanoparticles makes them highly suitable for applications in drug and gene delivery.[4][5][6]

  • Gene Delivery: The cationic surface can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form nanocomplexes. These complexes can protect the genetic material from enzymatic degradation and facilitate its entry into cells.

  • Drug Delivery: Hydrophobic drugs can be encapsulated within the hydrophobic tails of the DDAB bilayer, while charged drugs can be adsorbed onto the nanoparticle surface. The nanoparticle carrier can enhance the solubility and stability of the drug, and potentially enable targeted delivery to specific cells or tissues.

Drug_Delivery_Pathway cluster_complex Nanoparticle-Payload Complexation cluster_cellular Cellular Interaction and Uptake cluster_release Intracellular Release AuNP DDAB-capped AuNP (+ charge) Complex Nanocomplex AuNP->Complex Payload Drug / Gene (- charge or hydrophobic) Payload->Complex Cell Cell Membrane (- charge) Complex->Cell Electrostatic Interaction Uptake Endocytosis Cell->Uptake Endosome Endosome Uptake->Endosome Release Payload Release Endosome->Release Endosomal Escape Target Therapeutic Target Release->Target

Caption: Proposed signaling pathway for drug/gene delivery using DDAB-capped AuNPs.

References

Application Notes and Protocols for DDAB-Mediated Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid that has emerged as a potent and cost-effective non-viral vector for gene delivery. Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. These lipoplexes can efficiently traverse the cell membrane, protecting the genetic material from degradation and enabling its delivery to the cytoplasm and ultimately the nucleus for gene expression or silencing.[1][2]

This document provides detailed application notes and protocols for the successful use of DDAB in non-viral gene delivery experiments. It covers the preparation of DDAB-containing liposomes, the formation of DDAB/DNA lipoplexes, and the transfection of mammalian cells. Furthermore, it includes protocols for characterizing the physicochemical properties of the lipoplexes and assessing the biological outcomes of transfection.

Key Principles of DDAB-Mediated Gene Delivery

DDAB-based gene delivery relies on the electrostatic interactions between the cationic DDAB lipids and the anionic phosphate backbone of nucleic acids.[3] To enhance transfection efficiency and minimize cytotoxicity, DDAB is often formulated with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol.

  • DOPE is a fusogenic lipid that aids in the destabilization of the endosomal membrane, facilitating the release of the genetic cargo into the cytoplasm. This is a critical step for successful gene delivery, as it allows the nucleic acid to escape degradation in the lysosomal pathway.

  • Cholesterol can be incorporated into the liposome formulation to improve the stability of the lipoplexes in the presence of serum and reduce cytotoxicity.

The ratio of DDAB to the helper lipid and the charge ratio of the cationic lipid to the nucleic acid (N/P ratio) are critical parameters that must be optimized for each cell type and application to achieve maximal transfection efficiency with minimal cell death.

Experimental Protocols

Protocol 1: Preparation of DDAB-Based Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of DDAB and a helper lipid (DOPE or cholesterol) using the thin-film hydration method followed by extrusion.[4][5][6][7][8]

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform

  • Methanol

  • Nuclease-free water or desired buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Dissolve DDAB and the chosen helper lipid (DOPE or cholesterol) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The desired molar ratio of DDAB to helper lipid should be used (e.g., 1:1).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to ensure complete removal of residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed nuclease-free water or buffer to the flask to achieve the final desired lipid concentration (e.g., 1 mg/mL).

    • Agitate the flask by vortexing or hand-shaking for 30-60 minutes at a temperature above the lipid transition temperature. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert gas like argon.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells (e.g., HeLa, HEK293) in a 24-well plate format. Optimization of parameters such as cell density, DNA concentration, and DDAB-to-DNA ratio is crucial for each specific cell line.[9][10][11][12][13]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • DDAB-based liposome solution (from Protocol 1)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HeLa cells, this is typically 5 x 10^4 to 1 x 10^5 cells per well.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA solution): Dilute the desired amount of pDNA (e.g., 0.5 - 1.0 µg) in 50 µL of serum-free medium.

    • Tube B (Liposome solution): Dilute the desired amount of DDAB liposome solution in 50 µL of serum-free medium. The amount of liposome solution will depend on the desired N/P ratio.

    • Add the DNA solution from Tube A to the liposome solution in Tube B and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently remove the culture medium from the cells and replace it with fresh, pre-warmed complete culture medium (e.g., 400 µL).

    • Add the 100 µL of the lipoplex suspension to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Analyze the cells for transgene expression (e.g., using fluorescence microscopy for a fluorescent reporter gene or a specific assay for the protein of interest).

Protocol 3: Characterization of DDAB/DNA Lipoplexes

A. Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS) [14][15][16][17][18]

Materials:

  • DDAB/DNA lipoplex suspension

  • Nuclease-free water or buffer

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

  • Cuvettes for DLS and zeta potential measurements

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the lipoplex suspension in nuclease-free water or the same buffer used for liposome preparation to an appropriate concentration for DLS measurement.

  • Instrument Setup:

    • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Transfer the diluted sample to the appropriate cuvette.

    • Place the cuvette in the instrument and perform the particle size and zeta potential measurements according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

B. Cytotoxicity Assessment using MTT Assay [19][20][21][22]

Materials:

  • Cells transfected with DDAB/DNA lipoplexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • After the desired incubation period post-transfection, remove the culture medium from the wells.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well containing 100 µL of fresh medium.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of DDAB-Based Lipoplexes

Liposome Composition (Molar Ratio)N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DDAB:DOPE (1:1)2:1150 ± 200.25 ± 0.05+35 ± 5
DDAB:DOPE (1:1)5:1180 ± 250.30 ± 0.07+45 ± 7
DDAB:Cholesterol (1:1)2:1130 ± 150.22 ± 0.04+30 ± 4
DDAB:Cholesterol (1:1)5:1160 ± 200.28 ± 0.06+40 ± 6

Data are representative and may vary depending on the specific experimental conditions.

Table 2: Transfection Efficiency and Cytotoxicity of DDAB-Based Lipoplexes

Cell LineLiposome CompositionN/P RatioTransfection Efficiency (%)Cell Viability (%)
HeLaDDAB:DOPE (1:1)5:160 ± 885 ± 5
HeLaDDAB:Cholesterol (1:1)5:150 ± 790 ± 4
HEK293DDAB:DOPE (1:1)3:175 ± 1080 ± 6
HEK293DDAB:Cholesterol (1:1)3:165 ± 988 ± 5

Transfection efficiency was determined by flow cytometry for a GFP reporter plasmid 48 hours post-transfection. Cell viability was assessed by MTT assay at the same time point. Data are presented as mean ± standard deviation.

Visualization of Key Processes

Signaling Pathway: Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome Lipoplex DDAB/DNA Lipoplex Lipoplex_endo Lipoplex Lipoplex->Lipoplex_endo Endocytosis FreeDNA_cyto Free DNA Nucleus Nucleus FreeDNA_cyto->Nucleus Nuclear Import Translation Translation (Protein Synthesis) Nucleus->Translation Transcription (mRNA) EndosomalEscape Endosomal Escape Lipoplex_endo->EndosomalEscape EndosomalEscape->FreeDNA_cyto DNA Release

Caption: Cellular uptake and endosomal escape of DDAB/DNA lipoplexes.

Experimental Workflow: DDAB-Mediated Gene Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis LiposomePrep 1. DDAB Liposome Preparation (Thin-Film Hydration) LipoplexForm 2. Lipoplex Formation (DDAB + DNA) LiposomePrep->LipoplexForm Transfection 4. Transfection LipoplexForm->Transfection CellSeeding 3. Cell Seeding CellSeeding->Transfection Incubation 5. Incubation (24-72h) Transfection->Incubation GeneExpression 6a. Gene Expression Analysis Incubation->GeneExpression Cytotoxicity 6b. Cytotoxicity Assay (MTT) Incubation->Cytotoxicity

Caption: Workflow for DDAB-mediated gene transfection experiments.

References

DDAB as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of didodecyldimethylammonium bromide (DDAB) as a highly efficient and versatile phase transfer catalyst (PTC) in a variety of organic transformations. DDAB has demonstrated exceptional performance in numerous reactions, often under mild conditions, making it a valuable tool in organic synthesis, including for the development of pharmaceutical intermediates.[1]

Introduction to DDAB as a Phase Transfer Catalyst

This compound (DDAB) is a quaternary ammonium salt that functions as a phase transfer catalyst, facilitating reactions between reactants located in immiscible phases (typically aqueous and organic). Its amphiphilic nature, with two long dodecyl chains providing high lipophilicity and a charged dimethylammonium head group, enables the efficient transfer of anions from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs.[1]

DDAB has been shown to be a robust and highly potent PTC for a wide range of organic transformations, including C- and N-alkylations, isomerization, esterification, elimination, cyanation, bromination, and oxidation.[1] Its superior performance compared to common PTCs like tetrabutylammonium bromide (TBAB) is attributed to its higher lipophilicity and thermal stability.

Mechanism of Phase Transfer Catalysis with DDAB

The catalytic cycle of DDAB in a typical liquid-liquid phase transfer system involves the following key steps:

  • Anion Exchange: In the aqueous phase, the DDAB cation (Q⁺) exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) to form a lipophilic ion pair (Q⁺Y⁻).

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase and migrates across the phase boundary.

  • Reaction in Organic Phase: In the organic phase, the reactant anion (Y⁻) is now available to react with the organic substrate (RX) to form the desired product (RY). The DDAB cation then pairs with the leaving group anion (X⁻).

  • Catalyst Regeneration: The DDAB-leaving group ion pair (Q⁺X⁻) migrates back to the aqueous phase, where the DDAB cation is regenerated and can start a new catalytic cycle.

DDAB_PTC_Mechanism A_NaY Na⁺Y⁻ A_DDAB_Br DDAB (Q⁺Br⁻) O_DDAB_Y Q⁺Y⁻ A_DDAB_Br->O_DDAB_Y 1. Anion Exchange & 2. Phase Transfer A_NaX Na⁺X⁻ O_RX RX O_RY RY (Product) O_RX->O_RY 3. Reaction O_DDAB_X Q⁺X⁻ O_DDAB_X->A_DDAB_Br 4. Catalyst Regeneration

Caption: General mechanism of DDAB as a phase transfer catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for various organic reactions catalyzed by DDAB, often in comparison with other common phase transfer catalysts.

Table 1: C-Alkylation of Phenylacetonitrile
CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity (%)Reference
DDAB 2210097
TBAB227095
TBMAB226595
Table 2: N-Alkylation of Iminostilbene
CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity (%)Reference
DDAB 10410095
Table 3: Oxidation of Thiophene-2-carboxaldehyde
CatalystCatalyst Loading (mol%)OxidantReaction Time (h)Conversion (%)Selectivity (%)Reference
DDAB 1.5NaOCl1100100 (to acid)

Experimental Protocols

The following are detailed protocols for key organic transformations using DDAB as a phase transfer catalyst.

Protocol for C-Alkylation of Phenylacetonitrile

This protocol describes the alkylation of phenylacetonitrile with an alkyl halide using DDAB as the phase transfer catalyst.

C_Alkylation_Workflow start Start reactants Charge reactor with: - Phenylacetonitrile - Alkyl Halide - Toluene (solvent) start->reactants catalyst Add DDAB (2 mol%) reactants->catalyst base Add 50% aq. NaOH catalyst->base reaction Heat and stir reaction mixture (e.g., 80°C for 2h) base->reaction workup Cool, dilute with water, and separate organic layer reaction->workup purification Dry organic layer and purify by distillation or chromatography workup->purification product Obtain alkylated phenylacetonitrile purification->product

Caption: Workflow for the C-alkylation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • This compound (DDAB)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetonitrile (10 mmol), the alkyl halide (12 mmol), and toluene (20 mL).

  • Add DDAB (0.2 mmol, 2 mol%).

  • With vigorous stirring, add 10 mL of 50% aqueous NaOH solution.

  • Heat the reaction mixture to 80°C and maintain for 2 hours, or until the reaction is complete (monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired alkylated phenylacetonitrile.

Protocol for Oxidation of Benzyl Alcohol

This protocol outlines the oxidation of benzyl alcohol to benzaldehyde using sodium hypochlorite as the oxidant and DDAB as the phase transfer catalyst.

Materials:

  • Benzyl alcohol

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)

  • This compound (DDAB)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (10 mmol) in 20 mL of dichloromethane.

  • Add DDAB (0.15 mmol, 1.5 mol%).

  • Cool the mixture in an ice bath and add 20 mL of sodium hypochlorite solution dropwise with vigorous stirring over 30 minutes.

  • After the addition is complete, continue stirring at room temperature for 1 hour, or until the reaction is complete (monitored by TLC or GC).

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude benzaldehyde.

  • Purify the product by distillation if necessary.

Protocol for Cyanation of Benzyl Chloride

This protocol describes the nucleophilic substitution of benzyl chloride with sodium cyanide to form benzyl cyanide, facilitated by DDAB.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • This compound (DDAB)

  • Toluene

  • Standard laboratory glassware and safety precautions for handling cyanide

Procedure:

  • Caution: Sodium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (12 mmol) and 10 mL of water.

  • In a separate flask, prepare a solution of benzyl chloride (10 mmol) in 20 mL of toluene.

  • Add the benzyl chloride solution and DDAB (0.15 mmol, 1.5 mol%) to the aqueous sodium cyanide solution.

  • Heat the biphasic mixture to 90°C with vigorous stirring for 3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully separate the organic layer.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the resulting benzyl cyanide by vacuum distillation.

Conclusion

DDAB is a highly effective and versatile phase transfer catalyst for a broad spectrum of organic reactions. Its superior lipophilicity and thermal stability often lead to higher yields and faster reaction rates compared to traditional PTCs. The protocols provided herein offer a starting point for researchers to utilize DDAB in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrates and applications.

References

Application Notes and Protocols for the Formulation of DDAB-Stabilized Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes generally ranging from 20 to 200 nm.[1][2] These systems have garnered significant attention as advanced drug delivery vehicles due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and facilitate targeted delivery.[1][3] Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant widely utilized as a stabilizer in the formulation of nanoemulsions.[4] The positive charge conferred by the quaternary ammonium head group of DDAB is particularly advantageous for applications requiring interaction with negatively charged biological membranes, such as in ocular, topical, and intracellular drug delivery.[3][5] This electrostatic attraction can prolong residence time and enhance the cellular uptake of encapsulated therapeutic agents.[3]

This document provides a comprehensive, step-by-step guide for the creation and characterization of DDAB-stabilized nanoemulsions, intended for researchers, scientists, and professionals in the field of drug development.

Principle of DDAB Stabilization

DDAB is a synthetic cationic lipid with a positively charged quaternary ammonium head group and two long alkyl chains.[5] When used as an emulsifier in an oil-in-water (O/W) nanoemulsion, the hydrophobic alkyl tails orient themselves into the oil droplets, while the positively charged hydrophilic head groups remain at the oil-water interface, extending into the continuous aqueous phase. This arrangement creates a positive surface charge on the nanoemulsion droplets. The primary mechanism of stabilization is electrostatic repulsion; the positive charges on the surfaces of adjacent droplets generate repulsive forces that prevent them from aggregating and coalescing, thus ensuring the kinetic stability of the nanoemulsion.[6] A zeta potential of approximately ±30 mV is generally indicative of good physical stability.[3]

DDAB molecules at the oil-water interface creating a positive surface charge. cluster_oil Oil Droplet cluster_interface Oil-Water Interface cluster_water Aqueous Phase O1 Oil DDAB1 (+) Hydrophilic Head Hydrophobic Tail DDAB2 (+) Hydrophilic Head Hydrophobic Tail DDAB3 (+) Hydrophilic Head Hydrophobic Tail DDAB4 (+) Hydrophilic Head Hydrophobic Tail I1 W1 Repulsion Electrostatic Repulsion DDAB1:head->Repulsion DDAB2:head->Repulsion DDAB3:head->Repulsion DDAB4:head->Repulsion

Caption: Stabilization mechanism of a DDAB-coated oil droplet.

Formulation Components and Physicochemical Properties

The successful formulation of a stable DDAB-stabilized nanoemulsion requires careful selection and optimization of its components. The following tables provide an overview of typical components and their concentration ranges, along with the expected physicochemical properties of the resulting nanoemulsion.

Table 1: Example Formulation Components for DDAB-Stabilized Nanoemulsion

ComponentExample MaterialFunctionTypical Concentration (% w/w)
Oil Phase Medium-Chain Triglycerides (MCT), Soybean Oil, Isopropyl MyristateCore for lipophilic drug5 - 20
Aqueous Phase Purified Water, BufferContinuous phase70 - 94
Surfactant DDABCationic emulsifier1 - 5
API Lipophilic DrugActive Ingredient0.1 - 2

Table 2: Typical Physicochemical Properties of DDAB-Stabilized Nanoemulsions

ParameterTypical RangeSignificance
Droplet Size (Z-average) 20 - 200 nmInfluences stability, bioavailability, and cellular uptake.[1]
Polydispersity Index (PDI) < 0.25Indicates a narrow and uniform droplet size distribution.[7]
Zeta Potential +30 to +60 mVA high positive value indicates good electrostatic stability.[3]
Appearance Translucent to bluish-whiteOptical clarity is characteristic of small droplet sizes.[8]

Experimental Protocols

The following protocols detail the step-by-step procedures for the formulation and characterization of DDAB-stabilized nanoemulsions using the high-energy emulsification method.

Protocol 1: Formulation by High-Pressure Homogenization

High-energy methods, such as high-pressure homogenization, utilize mechanical force to break down coarse emulsions into nano-sized droplets.[9][10]

Materials and Equipment:

  • Selected oil phase (e.g., MCT oil)

  • DDAB

  • Purified water

  • Lipophilic API (if applicable)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer with a cooling system

  • Beakers and magnetic stirrer

  • Heating plate

Procedure:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh the selected oil and the lipophilic API (if used). Gently heat to 60-70°C while stirring to ensure complete dissolution of the API.

    • Aqueous Phase: Accurately weigh the purified water and DDAB. Heat to the same temperature as the oil phase (60-70°C) and stir until the DDAB is fully dissolved.[3]

  • Pre-emulsification:

    • While maintaining the temperature, add the oil phase dropwise to the aqueous phase under continuous stirring with a high-shear mixer at a speed of 5,000-10,000 rpm.[3]

    • Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately transfer the warm pre-emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[3] The optimal pressure and number of cycles should be determined experimentally for the specific formulation.

    • Ensure the cooling system of the homogenizer is active to maintain a consistent temperature and prevent overheating.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool down to room temperature.

    • Store in a sealed container for subsequent characterization.

G cluster_A 1. Phase Preparation A Phase Preparation A1 Oil Phase (Oil + API) A2 Aqueous Phase (Water + DDAB) B Pre-emulsification (High-Shear Mixing) A1->B Heat & Add Dropwise A2->B C High-Pressure Homogenization B->C Transfer D Cooling C->D Process E Characterization D->E Final Nanoemulsion

Caption: Workflow for nanoemulsion formulation via high-pressure homogenization.

Protocol 2: Physicochemical Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoemulsion sample to an appropriate concentration with purified water (e.g., 1:100 v/v) to avoid multiple scattering effects.[11]

    • Transfer the diluted sample into a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement at 25°C.

    • Record the Z-average diameter (particle size) and the PDI.

    • Conduct measurements in triplicate and report the average and standard deviation.[11]

2. Zeta Potential Measurement

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water.

    • Inject the diluted sample into a specific zeta potential cell (e.g., folded capillary cell).[3]

    • The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

    • Perform the measurement in triplicate and report the average value. A zeta potential above +30 mV is generally desired for DDAB-stabilized systems, indicating good stability.[3]

3. Morphological Characterization

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Negative staining may be employed to enhance contrast. Add a drop of a staining agent (e.g., 2% phosphotungstic acid) and allow it to sit for a few minutes.

    • Wick away the excess liquid with filter paper and allow the grid to air dry completely.

    • Observe the grid under the TEM to visualize the morphology and size of the nanoemulsion droplets.[3] The droplets should appear spherical.[7]

4. Stability Assessment

  • Short-Term Stability: Monitor the particle size, PDI, and zeta potential of the nanoemulsion stored at different temperatures (e.g., 4°C, 25°C, 40°C) over a period of several weeks to months.[12]

  • Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 30 minutes. The absence of phase separation, creaming, or cracking indicates good physical stability.

Conclusion

The formulation of DDAB-stabilized nanoemulsions offers a promising platform for the delivery of lipophilic drugs, leveraging the benefits of a cationic surface charge for enhanced biological interaction. The protocols outlined in this document provide a robust framework for the preparation and characterization of these delivery systems. Successful formulation relies on the careful optimization of component concentrations and processing parameters, such as homogenization pressure and cycles. Comprehensive characterization is critical to ensure the development of a stable, effective, and reproducible nanoemulsion system suitable for its intended therapeutic application.

References

Application Notes and Protocols for the Formulation of DDAB-Based Vesicles for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didodecyldimethylammonium bromide (DDAB) is a cationic lipid widely utilized in the formulation of vesicles for drug delivery.[1] These vesicles, also known as cationic liposomes, are particularly effective for encapsulating and delivering negatively charged molecules such as nucleic acids (DNA and RNA) due to favorable electrostatic interactions.[2][][][5] The positive surface charge of DDAB-based vesicles also facilitates interaction with negatively charged cell membranes, promoting cellular uptake.[6] Furthermore, the formulation can be tailored to encapsulate a variety of therapeutic agents, including small molecules and proteins, by optimizing the lipid composition and preparation methods.[7][8]

This document provides detailed protocols for the formulation of DDAB-based vesicles using the thin-film hydration method, procedures for drug encapsulation, and methods for vesicle characterization.

Data Presentation

The following tables summarize typical quantitative data for DDAB-based vesicles, providing a baseline for formulation development.

Table 1: Physicochemical Properties of DDAB-Based Vesicles

FormulationMolar Ratio (DDAB:Helper Lipid)Helper LipidAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB/DOPE1:1DOPE150 - 250< 0.3+40 to +60[1]
DDAB/Cholesterol2:2 mMCholesterol100 - 200< 0.2+30 to +50[9]
DDAB/DPPC1:1DPPC200 - 400< 0.4+50 to +70[10]

Note: Values can vary depending on the specific preparation method, hydration buffer, and sonication/extrusion parameters.

Table 2: Drug Encapsulation Efficiency in Cationic Vesicles

DrugVesicle CompositionEncapsulation MethodEncapsulation Efficiency (%)Reference
DoxorubicinDOTAP/CholesterolThin-film hydration~81%[5]
Plasmid DNADDAB/DOPEComplexation> 90%[1]
Small Molecule (Generic)Cationic LiposomesPassive LoadingVariable (often low)[11]
SVLAAOPlasma-derived EVsCoincubation~58%[12]

Experimental Protocols

Protocol 1: Preparation of DDAB-Based Vesicles by Thin-Film Hydration

This protocol describes a widely used method for preparing DDAB-based vesicles.[13]

Materials:

  • This compound (DDAB)

  • Helper lipid (e.g., Cholesterol, DOPE, DPPC)

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)[14]

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., deionized water, phosphate-buffered saline (PBS), or other aqueous solutions)[][15]

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve DDAB and the chosen helper lipid(s) in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.[14]

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[13]

  • Drying: Place the flask under a vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[13] For hydrophilic drugs, they can be dissolved in the hydration buffer for passive encapsulation.[17]

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, which will swell and detach from the flask wall to form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[10]

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.[18]

Protocol 2: Drug Encapsulation

For Hydrophilic Drugs:

As mentioned in Protocol 1, hydrophilic drugs can be encapsulated by dissolving them in the hydration buffer. The drug will be entrapped in the aqueous core of the vesicles during their formation.[17]

For Hydrophobic Drugs:

Hydrophobic drugs should be co-dissolved with the lipids in the organic solvent during the initial step of Protocol 1. The drug will then be incorporated into the lipid bilayer of the vesicles.[17]

For Nucleic Acids (e.g., DNA, RNA):

Due to their negative charge, nucleic acids are typically complexed with pre-formed cationic vesicles rather than being encapsulated during hydration.

  • Prepare DDAB-based vesicles according to Protocol 1.

  • In a separate tube, dilute the nucleic acid in a suitable buffer.

  • Add the vesicle suspension to the nucleic acid solution and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.[19]

Protocol 3: Determination of Encapsulation Efficiency

Materials:

  • Drug-loaded vesicle suspension

  • Method for separating free drug from vesicles (e.g., ultracentrifugation, dialysis, size-exclusion chromatography)[2]

  • Lysis buffer (e.g., methanol or a solution containing a detergent like Triton X-100)

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the vesicle suspension.[2]

    • Ultracentrifugation: Pellet the vesicles at high speed, leaving the free drug in the supernatant.

    • Dialysis: Place the vesicle suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant (from centrifugation) or the dialysis buffer.

  • Quantification of Total Drug: Lyse a known volume of the original (unseparated) drug-loaded vesicle suspension with a lysis buffer to release the encapsulated drug. Measure the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100[2]

Mandatory Visualization

experimental_workflow cluster_prep Vesicle Preparation cluster_characterization Characterization start Start: Lipid Selection (DDAB + Helper Lipid) dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (Under Vacuum) film->dry hydrate 4. Hydrate Film with Aqueous Buffer (+ Drug) dry->hydrate agitate 5. Agitate to Form Multilamellar Vesicles (MLVs) hydrate->agitate size_reduction 6. Size Reduction (Sonication/Extrusion) agitate->size_reduction suvs Small Unilamellar Vesicles (SUVs) size_reduction->suvs dls Size & PDI (Dynamic Light Scattering) suvs->dls Analyze zeta Surface Charge (Zeta Potential) suvs->zeta Analyze ee Encapsulation Efficiency (Separation + Quantification) suvs->ee Analyze tem Morphology (TEM - Optional) suvs->tem Analyze

Caption: Experimental workflow for DDAB-based vesicle formulation and characterization.

logical_relationships cluster_factors Influencing Factors cluster_characteristics Vesicle Characteristics lipid_ratio Lipid Composition (e.g., DDAB:Cholesterol ratio) size_pdi Vesicle Size & PDI lipid_ratio->size_pdi zeta Zeta Potential lipid_ratio->zeta ee Encapsulation Efficiency lipid_ratio->ee hydration_buffer Hydration Buffer (pH, Ionic Strength) hydration_buffer->size_pdi hydration_buffer->zeta hydration_buffer->ee drug_properties Drug Properties (Charge, Hydrophobicity) drug_properties->zeta drug_properties->ee processing Processing Parameters (Sonication time, Extrusion cycles) processing->size_pdi

Caption: Factors influencing key characteristics of DDAB-based vesicles.

References

Application Notes and Protocols for Layer-by-Layer Self-Assembly with DDAB-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and application of drug delivery systems based on layer-by-layer (LbL) self-assembly of didodecyldimethylammonium bromide (DDAB)-coated nanoparticles. This technology offers a versatile platform for the controlled encapsulation and delivery of therapeutics.

Introduction

Layer-by-layer (LbL) self-assembly is a powerful technique for creating multilayered thin films with nanoscale precision.[1][2] This method involves the sequential adsorption of oppositely charged materials onto a substrate, driven primarily by electrostatic interactions.[3] When applied to nanoparticles, LbL assembly allows for the construction of core-shell structures with tunable properties, including surface charge, thickness, and composition.[4]

This compound (DDAB) is a cationic surfactant that can form a stable bilayer on the surface of nanoparticles, rendering them positively charged.[5] These DDAB-coated nanoparticles serve as an excellent foundation for the LbL assembly of anionic polymers and therapeutic agents. The resulting multilayered nanoparticles are promising candidates for various drug delivery applications due to their potential for high drug loading, controlled release, and enhanced cellular uptake.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for DDAB-coated nanoparticles and their LbL assemblies. This data is compiled from various studies and represents typical values that can be achieved.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeCore MaterialAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles (uncoated)PLGA150 ± 20< 0.2-35 ± 5
DDAB-coated PLGA NanoparticlesPLGA160 ± 25< 0.2+45 ± 7
LbL (1 bilayer) DDAB/PSS on AuNPsGold40 ± 5< 0.3-20 ± 5
LbL (3 bilayers) DDAB/PSS on AuNPsGold55 ± 8< 0.3-35 ± 6

Table 2: Layer-by-Layer Assembly Characteristics

LbL SystemNumber of BilayersTotal Thickness (nm)
DDAB/PSS on Gold Nanoparticles15 ± 1
DDAB/PSS on Gold Nanoparticles315 ± 3
DDAB/Hyaluronic Acid on PLGA17 ± 2
DDAB/Hyaluronic Acid on PLGA428 ± 5

Table 3: Drug Loading and Release Kinetics

DrugNanoparticle SystemDrug Loading Efficiency (%)Drug Release at pH 7.4 (24h, %)Drug Release at pH 5.5 (24h, %)
DoxorubicinDDAB/PSS LbL on PLGA (3 bilayers)75 ± 825 ± 465 ± 7
siRNADDAB/siRNA LbL on Liposomes (2 bilayers)90 ± 515 ± 350 ± 6
CurcuminDDAB-coated PLGA68 ± 630 ± 570 ± 8

Experimental Protocols

Synthesis of DDAB-Coated PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent coating with DDAB using an emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50, acid-terminated)

  • Dichloromethane (DCM)

  • This compound (DDAB)

  • Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed

  • Deionized (DI) water

Procedure:

  • PLGA Nanoparticle Core Synthesis: a. Dissolve 100 mg of PLGA in 5 mL of DCM. For drug-loaded nanoparticles, co-dissolve the hydrophobic drug with the PLGA at this stage. b. Prepare a 2% (w/v) PVA solution in 50 mL of DI water. c. Add the PLGA/DCM solution to the PVA solution while sonicating on an ice bath for 3 minutes at 40% amplitude. d. Stir the resulting emulsion at room temperature for 4-6 hours to allow for DCM evaporation and nanoparticle hardening. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with DI water.

  • DDAB Coating: a. Resuspend the PLGA nanoparticle pellet in 10 mL of DI water. b. Prepare a 1 mg/mL DDAB solution in DI water. c. Add 2 mL of the DDAB solution to the nanoparticle suspension and stir gently for 1 hour at room temperature. d. Centrifuge the DDAB-coated nanoparticles at 15,000 rpm for 20 minutes. e. Discard the supernatant and wash the pellet twice with DI water to remove excess DDAB. f. Resuspend the final DDAB-coated PLGA nanoparticles in the desired buffer for storage at 4°C.

Layer-by-Layer Self-Assembly

This protocol details the deposition of alternating anionic and cationic layers onto the DDAB-coated nanoparticles. Polystyrene sulfonate (PSS) is used as the anionic polymer in this example.

Materials:

  • DDAB-coated nanoparticles (from Protocol 3.1)

  • Poly(sodium 4-styrenesulfonate) (PSS), MW 70,000

  • Poly(allylamine hydrochloride) (PAH), MW 50,000 (as an alternative polycation)

  • Sodium chloride (NaCl)

  • DI water

Procedure:

  • Preparation of Polyelectrolyte Solutions: a. Prepare 1 mg/mL solutions of PSS and PAH in 0.5 M NaCl.

  • First Anionic Layer Deposition (PSS): a. To the DDAB-coated nanoparticle suspension, add an equal volume of the PSS solution. b. Incubate for 20 minutes at room temperature with gentle stirring. c. Centrifuge at 15,000 rpm for 20 minutes to pellet the nanoparticles. d. Remove the supernatant and wash the pellet twice with DI water.

  • First Cationic Layer Deposition (PAH - Optional, for subsequent layers): a. Resuspend the PSS-coated nanoparticles in DI water. b. Add an equal volume of the PAH solution and incubate for 20 minutes with gentle stirring. c. Centrifuge and wash as described in step 2c-d.

  • Subsequent Layer Deposition: a. Repeat steps 2 and 3 to deposit the desired number of bilayers. b. After the final layer, resuspend the LbL-assembled nanoparticles in the appropriate buffer.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and application of drug-loaded, LbL-assembled, DDAB-coated nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_lbl Layer-by-Layer Assembly cluster_char Characterization cluster_app Application prep_plga PLGA Nanoparticle Synthesis prep_ddab DDAB Coating prep_plga->prep_ddab lbl_anion Anionic Polymer Deposition prep_ddab->lbl_anion prep_drug Drug Loading (optional, in core) prep_drug->prep_plga lbl_cation Cationic Polymer Deposition lbl_anion->lbl_cation Repeat n times lbl_cation->lbl_anion char_size Size & Zeta Potential lbl_cation->char_size lbl_drug Drug Loading (optional, in layer) lbl_drug->lbl_anion char_morph Morphology (TEM) char_size->char_morph char_load Drug Loading & Encapsulation char_morph->char_load app_release Drug Release Kinetics char_load->app_release app_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) app_vivo In Vivo Studies (Biodistribution, Efficacy) app_vitro->app_vivo app_release->app_vitro

Experimental workflow for DDAB-coated LbL nanoparticles.
Signaling Pathway

Cationic nanoparticles, such as those coated with DDAB, can induce cellular stress upon uptake, leading to the activation of various signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

p38_pathway np DDAB-Coated Nanoparticle uptake Cellular Uptake np->uptake stress Cellular Stress (e.g., ROS production) uptake->stress mapkkk MAPKKK (ASK1, TAK1, MEKKs) stress->mapkkk activates mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response

p38 MAPK pathway activation by DDAB-coated nanoparticles.

References

Application Notes and Protocols for DDAB in Capillary Electrophoresis as a Wall Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of didodecyldimethylammonium bromide (DDAB) as a semi-permanent wall coating in capillary electrophoresis (CE). DDAB, a double-chained cationic surfactant, has proven to be a highly effective agent for modifying the inner surface of fused-silica capillaries, primarily to control the electroosmotic flow (EOF) and to prevent the adsorption of analytes, particularly proteins and other charged molecules.

Introduction

In capillary electrophoresis, the interaction between analytes and the negatively charged inner wall of the fused-silica capillary can lead to significant problems, including peak broadening, poor reproducibility, and low recovery of analytes.[1][2] This is particularly problematic for positively charged molecules, such as basic proteins, which can adsorb onto the silanol groups of the capillary surface.[1] Dynamic or semi-permanent coatings are often employed to mitigate these undesirable interactions.[3]

DDAB has emerged as a superior choice for a semi-permanent wall coating due to the formation of a stable bilayer structure on the capillary surface.[4][5] This coating effectively masks the underlying silanol groups and creates a positively charged surface, which results in a strong, reversed (anodic) EOF.[3][4] This characteristic is highly advantageous for the separation of positively charged analytes, as it repels them from the capillary wall, leading to high-efficiency separations.[4][5]

Mechanism of DDAB Coating

The formation of the DDAB coating is a self-assembly process driven by electrostatic and hydrophobic interactions. The positively charged dimethylammonium head groups of the DDAB molecules are electrostatically attracted to the negatively charged, deprotonated silanol groups (Si-O⁻) on the inner surface of the fused-silica capillary. This initial attraction forms a monolayer. Subsequently, the long dodecyl chains of a second layer of DDAB molecules interact hydrophobically with the tails of the first layer, forming a stable bilayer structure.[3][5] This bilayer presents a net positive charge to the bulk solution, which reverses the direction of the electroosmotic flow from cathodic (towards the cathode) to anodic (towards the anode).[3]

Atomic force microscopy has been used to visualize the DDAB coating, revealing a flat and uniform bilayer, in contrast to the spherical aggregates formed by single-chained surfactants like cetyltrimethylammonium bromide (CTAB).[5] This uniform and complete surface coverage is key to DDAB's superior performance in preventing protein adsorption.[5]

Diagram of the DDAB bilayer coating on a silica capillary surface.

Applications

The primary application of DDAB coatings in capillary electrophoresis is the analysis of positively charged molecules, particularly basic proteins and peptides. The reversed EOF and the positively charged surface prevent analyte adsorption, leading to several benefits:

  • High Separation Efficiency: Plate counts ranging from 560,000 to 750,000 plates/m have been reported for basic proteins.[4]

  • Excellent Reproducibility: Migration time reproducibility is typically in the range of 0.8-1.0% RSD.[4]

  • Quantitative Recovery: The non-adsorptive nature of the coating allows for accurate and repeatable quantification of proteins.[4]

While the focus has been on biomolecules, the principles of EOF modification and reduction of analyte-wall interactions make DDAB coatings potentially suitable for the analysis of small, positively charged molecules as well.

Quantitative Data Summary

The following table summarizes key performance metrics reported for DDAB-coated capillaries in the literature.

ParameterReported Value(s)Analyte(s)Reference(s)
Separation Efficiency 560,000 - 750,000 plates/mBasic proteins[4]
> 1,000,000 plates/mCationic proteins[6]
Migration Time RSD 0.8 - 1.0% (n=10)Basic proteins[4]
0.6 - 0.8% (10 successive runs without regeneration)Cationic proteins[6]
Coating Stability (EOF) 3% decrease over 75 min under continuous electrophoresis-[4]
Stable for up to 3 consecutive days with NaCl rinseProteins[1]
EOF Reversal 60% greater than single-chained surfactants (at pH 2)-[4]

Experimental Protocols

This protocol describes a rapid and effective method for creating a semi-permanent DDAB coating.

Materials:

  • Fused-silica capillary

  • 1.0 M Sodium Hydroxide (NaOH)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • 1.0 mM DDAB solution in deionized water

  • Background Electrolyte (BGE)

Procedure:

  • Capillary Pre-treatment:

    • Flush the new capillary with 1.0 M NaOH for 20 minutes.

    • Flush with 0.1 M NaOH for 20 minutes.

    • Flush with deionized water for 20 minutes.[1][2]

  • DDAB Coating:

    • Flush the capillary with the 1.0 mM DDAB solution for 5 minutes.

    • Equilibrate for 5 minutes with no flow.

    • Repeat the flush and equilibration steps for a total of three cycles.[1][2]

  • Final Rinse and Equilibration:

    • Rinse the capillary with the BGE for 3 minutes to remove excess DDAB.[2]

    • Apply the separation voltage (e.g., 15 kV) for 10 minutes to equilibrate the coating with the BGE.[2]

Standard_Coating_Workflow start Start pretreatment Capillary Pre-treatment (NaOH and Water Rinses) start->pretreatment coating_cycle DDAB Coating Cycle (x3) (Flush and Equilibrate) pretreatment->coating_cycle final_rinse Final Rinse with BGE coating_cycle->final_rinse equilibration Voltage Equilibration final_rinse->equilibration ready Capillary Ready for Use equilibration->ready

Workflow for the standard DDAB coating procedure.

This modified protocol can improve the temporal stability of the DDAB coating, allowing for multiple days of use without regeneration.[1]

Materials:

  • Same as the standard protocol, with the addition of 0.5 M Sodium Chloride (NaCl) in BGE (1:1 v/v).

Procedure:

  • Capillary Pre-treatment: Follow the same pre-treatment steps as in the standard protocol.

  • Overnight Incubation: After pre-treatment, fill the capillary with 1.0 mM DDAB solution and allow it to stand overnight.[1]

  • Pre-run Rinse: Before the first use, rinse the capillary with the 0.5 M NaCl in BGE solution. This step is thought to enhance the hydrophobic interactions between the DDAB and the silica wall.[1]

  • BGE Equilibration: Flush the capillary with the BGE for a sufficient time to remove the NaCl solution before analysis.

This protocol provides a general procedure for the separation of a protein mixture.

Materials:

  • DDAB-coated capillary

  • Background Electrolyte (BGE): e.g., 70 mM ammonium acetate, pH 4.0[2]

  • Protein sample solution (e.g., 0.1 mg/mL of each protein in 10x diluted BGE)[2]

  • EOF marker (e.g., mesityl oxide)[1][2]

Procedure:

  • Capillary Conditioning: Before each run, flush the DDAB-coated capillary with fresh BGE for 2 minutes.[2]

  • Sample Injection: Inject the protein sample hydrodynamically (e.g., 50 mbar for 6 seconds).[2]

  • Separation: Apply the separation voltage (e.g., 310 V/cm) with a short voltage ramp (e.g., 10 seconds).[1][2]

  • Detection: Monitor the separation at an appropriate wavelength (e.g., 214 nm for peptide bonds).

  • EOF Measurement (Optional but Recommended): Periodically inject an EOF marker to monitor the stability of the coating.[1][2]

Protein_Separation_Workflow start Start with DDAB-Coated Capillary condition Condition with BGE start->condition inject Inject Protein Sample condition->inject separate Apply Separation Voltage inject->separate detect UV Detection separate->detect analyze Analyze Electropherogram detect->analyze

Workflow for protein separation using a DDAB-coated capillary.

Troubleshooting and Considerations

  • Coating Instability: If a decrease in performance (e.g., peak tailing, shifting migration times) is observed, the coating may need to be regenerated. This can be done by repeating the coating procedure, starting from the NaOH wash. Factors such as high ionic strength and a pH that ensures full ionization of silanol groups can improve coating stability.[5][6]

  • Analyte Concentration: For quantitative analysis, it is important to work within a concentration range where the analyte does not saturate the detector.

  • Sample Matrix: The composition of the sample matrix can affect separation performance. Whenever possible, the sample should be dissolved in the BGE or a diluted version of it.[2]

By following these application notes and protocols, researchers can effectively utilize DDAB as a wall coating in capillary electrophoresis to achieve high-performance separations of proteins and other charged molecules.

References

Application Notes and Protocols for the Preparation of DDAB/DOPE Lipoplexes in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, characterization, and application of Dimethyldioctadecylammonium Bromide (DDAB) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipoplexes for gene delivery. The following sections offer step-by-step methodologies, quantitative data summaries, and visual representations of experimental workflows and cellular mechanisms.

Introduction

Cationic liposomes composed of DDAB and the helper lipid DOPE are a widely utilized non-viral vector for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells. DDAB, a cationic lipid, facilitates the condensation of negatively charged nucleic acids and interaction with the anionic cell membrane. DOPE, a fusogenic lipid, aids in the endosomal escape of the lipoplex, a critical step for successful transfection. The formulation and physicochemical properties of these lipoplexes, such as size, surface charge (zeta potential), and lamellarity, are critical parameters that influence their transfection efficiency and cytotoxicity.

Data Presentation: Physicochemical Properties of DDAB/DOPE Lipoplexes

The following tables summarize the key quantitative data for the formulation and characterization of DDAB/DOPE-based lipoplexes. These parameters are crucial for optimizing gene delivery efficiency.

Table 1: Influence of Cationic Lipid to Nucleic Acid Charge Ratio (+/-) on Lipoplex Size and Zeta Potential

Cationic Lipid CompositionCharge Ratio (+/-)Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB/DOPE4:12000.11+11[1]
DDAB/DOPE/PEG-Chol (49.5:49.5:1)4:1~2000.11+4.6 to +11[2]
DOTAP/DOPE10:11477 ± 100.3--[3]
DOTAP/DOPE25:1727 ± 74.0--[3]
DOTAP/DOPE50:1561 ± 29.7--[3]

Table 2: Transfection Efficiency of DDAB/DOPE and Similar Lipoplexes in Various Cell Lines

Lipoplex CompositionCell LineTransfection EfficiencyReporter GeneReference
DDAB/DOPEMCF-7-LucHigh gene knockdownLuciferase[4]
DDAB/DOPEHeLa-LucHigh gene knockdownLuciferase[2]
DC-Chol/DOPEC6 rat gliomaEffective transfectionNot specified[5]
DOTAP/DOPEA549, HeLaHigh transfectionLuciferase[6]

Experimental Protocols

Protocol 1: Preparation of DDAB/DOPE Liposomes by Modified Ethanol Injection (MEI) Method

This protocol is adapted for the rapid preparation of DDAB/DOPE liposomes.

Materials:

  • Dimethyldioctadecylammonium Bromide (DDAB)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Poly(ethylene glycol) cholesteryl ether (PEG-Chol) (optional, for stabilization)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

Equipment:

  • Vortex mixer

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve DDAB, DOPE, and optional PEG-Chol in ethanol at a molar ratio of 49.5:49.5:1.[1][7]

    • The final concentration of the cationic lipid (DDAB) should be 2 mg/mL.[1][7] For example, to prepare 1 mL of the lipid-ethanol solution, dissolve 2 mg of DDAB, approximately 1.53 mg of DOPE, and 0.08 mg of PEG-Chol in ethanol.[8]

  • Prepare the Nucleic Acid Solution:

    • Dilute the desired amount of pDNA or siRNA in sterile PBS (pH 7.4) in a separate 1.5 mL microcentrifuge tube.

  • Formation of Lipoplexes:

    • To form cationic lipoplexes, rapidly add the nucleic acid solution in PBS to the lipid-ethanol solution.[1][7]

    • The volume of the lipid-ethanol solution to be added should be calculated to achieve the desired charge ratio (+/-), typically 4:1.[1][7] The charge ratio represents the molar ratio of the quaternary amines in DDAB to the phosphate groups in the nucleic acid.

    • Immediately after combining the two solutions, vortex the mixture for 10 seconds.[8]

    • The resulting lipoplex suspension is ready for characterization or in vitro transfection.

Protocol 2: Preparation of DDAB/DOPE Liposomes by Thin-Film Hydration and Extrusion

This is a conventional method for preparing liposomes with a defined size.

Materials:

  • DDAB

  • DOPE

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile PBS or Tris buffer)

Equipment:

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve DDAB and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9][10]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Add the sterile hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid phase transition temperature.

    • Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extrusion device with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the liposomes through the membrane pores, reducing their size and lamellarity.[11]

    • The resulting solution contains unilamellar liposomes of a relatively uniform size.

Protocol 3: Characterization of DDAB/DOPE Lipoplexes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the lipoplex suspension in an appropriate buffer (e.g., PBS).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the lipoplex suspension in a low ionic strength buffer or deionized water.

  • Measure the surface charge using a zetasizer. A positive zeta potential is expected for cationic lipoplexes.

Protocol 4: In Vitro Gene Transfection using DDAB/DOPE Lipoplexes

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • DDAB/DOPE lipoplex suspension containing the desired nucleic acid

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • Prepare the DDAB/DOPE lipoplexes as described in Protocol 1 or 2.

    • Incubate the lipoplex mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the lipoplex suspension to the cells in serum-free medium. The final concentration of the nucleic acid will depend on the cell type and experimental goals (e.g., 50 nM for siRNA).[4]

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with complete culture medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis of Transfection Efficiency:

    • Assess gene expression using an appropriate method, such as fluorescence microscopy or flow cytometry for GFP, or a luciferase assay for luciferase expression.

Visualization of Key Processes

Experimental Workflow for Lipoplex Preparation and Transfection

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection In Vitro Transfection prep_start Start: Lipids (DDAB, DOPE) in Organic Solvent film Thin Film Hydration prep_start->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Extrusion (e.g., 100 nm) hydrate->extrude liposomes Unilamellar Liposomes extrude->liposomes mix Mix Liposomes and Nucleic Acid liposomes->mix nucleic_acid Nucleic Acid (pDNA/siRNA) nucleic_acid->mix incubate Incubate (15-30 min) mix->incubate lipoplex DDAB/DOPE Lipoplex incubate->lipoplex add_lipoplex Add Lipoplex to Cells lipoplex->add_lipoplex cells Seed Mammalian Cells cells->add_lipoplex incubate_cells Incubate (4-6 h) add_lipoplex->incubate_cells change_medium Replace with Fresh Medium incubate_cells->change_medium express Gene Expression (24-72 h) change_medium->express analyze Analyze Transfection Efficiency express->analyze

Caption: Workflow for DDAB/DOPE lipoplex preparation and in vitro transfection.

Cellular Uptake and Endosomal Escape Pathway of DDAB/DOPE Lipoplexes

G cluster_cell Target Cell lipoplex DDAB/DOPE Lipoplex membrane Cell Membrane lipoplex->membrane Electrostatic Interaction clathrin_pit Clathrin-coated Pit membrane->clathrin_pit Clathrin-mediated Endocytosis macropinocytosis Macropinocytosis membrane->macropinocytosis endosome Early Endosome clathrin_pit->endosome macropinocytosis->endosome late_endosome Late Endosome (Acidic pH) endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome Degradative Pathway cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus Nucleic Acid Release and Nuclear Entry gene_expression Gene Expression nucleus->gene_expression

Caption: Cellular uptake and intracellular fate of DDAB/DOPE lipoplexes.

References

Microfluidic Synthesis of DDAB Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid widely employed in the formulation of liposomes for various biomedical applications, including drug delivery and gene therapy.[1][2] The positive charge of DDAB facilitates interaction with negatively charged molecules such as nucleic acids, making DDAB-containing liposomes effective non-viral vectors.[1][3] Traditionally, methods like thin-film hydration have been used for liposome preparation, but these techniques often suffer from batch-to-batch variability and are difficult to scale up.[4][5] Microfluidics has emerged as a robust and reproducible method for the synthesis of liposomes, offering precise control over particle size and distribution.[4][6][7] This document provides detailed application notes and protocols for the synthesis of DDAB liposomes using microfluidic technology.

Principle of Microfluidic Liposome Synthesis

Microfluidic systems for liposome synthesis typically employ a hydrodynamic focusing technique.[7] In this process, a stream of lipids dissolved in an organic solvent (e.g., ethanol or isopropanol) is rapidly mixed with an aqueous phase in a microchannel.[6][8] The controlled, rapid mixing leads to nanoprecipitation of the lipids, promoting their self-assembly into unilamellar vesicles with a narrow size distribution.[4][9] Key parameters influencing the final liposome characteristics include the flow rate ratio (FRR) of the aqueous to the organic phase, the total flow rate (TFR), and the initial lipid concentration.[4][10]

Experimental Data Summary

The following tables summarize the influence of key microfluidic parameters on the physicochemical properties of DDAB-containing liposomes, compiled from various studies.

Table 1: Effect of Lipid Concentration on DDAB:TDB Liposome Characteristics [4]

Initial Lipid Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)
0.3~120~0.25N/A
1~250~0.28+60
3~300~0.30+65
6~320~0.32+70
12~330~0.35+72
24~350~0.40+75
Microfluidic parameters: TFR = 10 mL/min, FRR = 3:1 (Aqueous:Organic)

Table 2: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on DDAB:TDB Liposome Size (nm) [4]

FRR (Aqueous:Organic)TFR = 5 mL/minTFR = 10 mL/minTFR = 15 mL/min
1:1~400~350~300
3:1~250~200~180
5:1~150~120~100
Initial Lipid Concentration: 22 mg/mL (20 mg/mL DDAB, 2 mg/mL TDB)

Table 3: Physicochemical Properties of DDAB:TDB Liposomes with and without Antigen Loading [4]

FormulationParticle Size (nm)PDIZeta Potential (mV)Antigen Loading (%)
DDAB:TDB (-Ag)~120~0.2+70N/A
DDAB:TDB (+Ag)~140~0.25+60>90
Microfluidic parameters: TFR = 10 mL/min, FRR = 5:1 (Aqueous:Organic)

Experimental Protocols

Materials
  • Dimethyldioctadecylammonium bromide (DDAB)

  • Trehalose 6,6'-dibehenate (TDB) (or other helper lipids like DOPE or Cholesterol)

  • Ethanol or 2-Propanol (IPA), analytical grade

  • Aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4 or Phosphate Buffered Saline, PBS)

  • Microfluidic synthesis platform (e.g., NanoAssemblr Benchtop)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

Protocol 1: Preparation of DDAB:TDB Liposomes

This protocol is based on the methodology described by Cordeiro et al. (2021).[4]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DDAB and TDB in 2-propanol (IPA). For example, to achieve a final lipid concentration of 22 mg/mL with a 10:1 weight ratio of DDAB to TDB, dissolve 200 mg of DDAB and 20 mg of TDB in 10 mL of IPA.

    • Prepare the aqueous phase, for instance, 10 mM Tris buffer at pH 7.4.

  • Microfluidic Synthesis:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase inlet and the aqueous buffer into the aqueous phase inlet.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 10 mL/min and an FRR of 3:1 (Aqueous:Organic) can be used.

    • Initiate the pumping of the solutions through the microfluidic cartridge to induce liposome formation.

    • Collect the resulting liposome suspension from the outlet.

  • Purification:

    • To remove the organic solvent, dialyze the collected liposome suspension against the aqueous buffer. For example, use a 12-14 kDa MWCO dialysis tubing and dialyze overnight at 4°C with several buffer changes.

  • Characterization:

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of the purified liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge of the liposomes.

Protocol 2: General Protocol for DDAB-based Liposome Formulation

This protocol provides a more general workflow adaptable for different DDAB-based formulations.

  • Lipid Film Hydration (for comparison):

    • Dissolve DDAB and any helper lipids (e.g., DOPE, Cholesterol) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under reduced pressure to form a thin lipid film.

    • Hydrate the film with an aqueous buffer at a temperature above the lipid phase transition temperature (e.g., 60°C for DDAB) to form multilamellar vesicles (MLVs).[4]

  • Microfluidic Synthesis:

    • Dissolve the lipid components (e.g., DDAB and a neutral lipid in a desired molar ratio) in ethanol.

    • Prepare the aqueous phase (e.g., PBS).

    • Inject the lipid-ethanol solution and the aqueous phase into the microfluidic device at a defined TFR and FRR.

    • Collect the liposome suspension.

  • Downstream Processing:

    • The collected sample can be concentrated or purified as needed, for example, by dialysis or tangential flow filtration to remove the organic solvent and non-encapsulated material.

  • Analysis:

    • Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency (if applicable).

Visualizations

Microfluidic_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_post Post-Processing & Analysis Lipid_Stock Lipid Stock (e.g., DDAB in Ethanol) Microfluidic_Chip Microfluidic Chip (Hydrodynamic Focusing) Lipid_Stock->Microfluidic_Chip Organic Inlet Aqueous_Phase Aqueous Phase (e.g., PBS) Aqueous_Phase->Microfluidic_Chip Aqueous Inlet Purification Purification (e.g., Dialysis) Microfluidic_Chip->Purification Liposome Suspension Characterization Characterization (DLS, Zeta Potential) Purification->Characterization

Caption: Workflow for DDAB liposome synthesis using microfluidics.

Logical_Relationships cluster_params Input Parameters cluster_outputs Output Characteristics FRR Flow Rate Ratio (FRR) Size Particle Size FRR->Size Major Influence (Inverse Relationship) PDI Polydispersity Index (PDI) FRR->PDI TFR Total Flow Rate (TFR) TFR->Size Moderate Influence (Inverse Relationship) Lipid_Conc Lipid Concentration Lipid_Conc->Size Direct Relationship Zeta Zeta Potential Lipid_Conc->Zeta Direct Relationship

Caption: Key parameters influencing DDAB liposome characteristics.

Applications

DDAB-containing liposomes synthesized via microfluidics are suitable for a range of applications in research and drug development:

  • Gene Delivery: The cationic nature of DDAB facilitates the complexation and delivery of nucleic acids (e.g., plasmid DNA, siRNA) to cells.[1][11]

  • Vaccine Adjuvants: Cationic liposomes like those containing DDAB can act as potent adjuvants, enhancing the immune response to co-administered antigens.[4][5]

  • Drug Delivery: These liposomes can encapsulate and deliver therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profile.

Conclusion

The microfluidic synthesis of DDAB liposomes offers a highly controlled and reproducible method for producing nanoparticles with tunable physicochemical properties. By carefully selecting parameters such as the flow rate ratio, total flow rate, and lipid concentration, researchers can tailor the liposome characteristics to meet the specific demands of their application, from gene delivery to vaccine development. The protocols and data presented here provide a foundation for the successful implementation of this advanced manufacturing technique.

References

The Role of Didodecyldimethylammonium Bromide (DDAB) as a Structure-Directing Agent in Nanomaterial Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant that has garnered significant attention as a versatile structure-directing agent in the synthesis of a wide array of nanomaterials. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and two hydrophobic dodecyl tails, allows it to self-assemble into various supramolecular structures such as micelles and bilayers in solution. These assemblies act as templates or scaffolds, guiding the nucleation and growth of nanoparticles and thereby controlling their size, shape, and crystallinity. This controlled synthesis is paramount as the physicochemical properties and subsequent performance of nanomaterials in applications ranging from catalysis and sensing to drug delivery are intrinsically linked to their morphology.

The primary mechanism behind DDAB's structure-directing capability lies in the electrostatic interactions between its positively charged head group and negatively charged precursor ions or nanoparticle surfaces. This interaction facilitates the organization of precursor materials at the surfactant-solution interface, leading to the formation of well-defined nanostructures. Furthermore, the hydrophobic interactions between the long alkyl chains of DDAB contribute to the stability of the templating structures. DDAB has been successfully employed in the synthesis of metallic nanoparticles (e.g., gold and silver), silica nanoparticles, and other advanced materials.

These application notes provide detailed protocols for the synthesis of various nanomaterials using DDAB as a structure-directing agent, along with quantitative data to guide researchers in achieving desired nanoparticle characteristics.

Applications of DDAB in Nanomaterial Synthesis

DDAB's utility as a structure-directing agent extends to several classes of nanomaterials:

  • Gold Nanoparticles (AuNPs): DDAB can be used to synthesize spherical AuNPs with a protective lipid bilayer, enhancing their stability and biocompatibility.[1][2] In combination with other surfactants like cetyltrimethylammonium bromide (CTAB), DDAB can also direct the anisotropic growth of gold nanorods.[3][4]

  • Silver Nanoparticles (AgNPs): As a capping agent, DDAB controls the size and imparts a positive surface charge to AgNPs, which can enhance their antibacterial activity and stability.[5]

  • Mesoporous Silica Nanoparticles (MSNs): In the synthesis of MSNs, DDAB can be used in conjunction with a silica precursor to template the formation of porous structures. The removal of the DDAB template leaves behind a network of uniform pores.[6][7][8]

  • Drug Delivery Systems: DDAB's ability to form vesicular structures like liposomes makes it valuable for encapsulating and delivering therapeutic agents.[9][10] Its positive charge can also facilitate the anchoring of nanoparticles to liposomal surfaces for triggered drug release.[10]

Quantitative Data on DDAB-Mediated Nanomaterial Synthesis

The following tables summarize key quantitative parameters from various studies, offering a comparative overview for experimental design.

Table 1: Synthesis of DDAB-Stabilized Silver Nanoparticles [5]

ParameterValue
Silver Nitrate (AgNO₃) ConcentrationNot specified, but mixed with DDAB solution
DDAB Concentration0.3 mM
Reducing Agent (NaBH₄)0.04 g in 1 mL H₂O
Resulting Average Particle Size (DLS)9.20 ± 0.20 nm
Zeta Potential+31.6 mV

Table 2: Synthesis of DDAB-Bilayer-Protected Gold Nanoparticles [1][2]

ParameterValue
Gold(III) Chloride (HAuCl₄) ConcentrationNot specified, reduced in the presence of DDAB
DDAB PresenceIn aqueous medium
Reducing Agent (NaBH₄)Used for in situ reduction
Resulting NanoparticlesStable and hydrophilic gold nanoparticles
CharacterizationFormation confirmed by UV-vis, TEM, DLS, and XPS

Table 3: Use of DDAB in Binary Surfactant System for Gold Nanorod Synthesis [4]

Surfactant SystemReactant Ratio (CTAB:DDAB)Resulting Nanoparticle Morphology
Binary Surfactant Mixture11–46 : 1Gold Nanorods (NRs)

Experimental Protocols

Protocol 1: Synthesis of DDAB-Stabilized Silver Nanoparticles

This protocol details the chemical reduction method for synthesizing silver nanoparticles using DDAB as a capping and structure-directing agent.[5]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mL aqueous solution of 0.3 mM DDAB.

    • Prepare a separate aqueous solution of AgNO₃.

    • Freshly prepare a solution of sodium borohydride (0.04 g in 1 mL of H₂O).

  • Synthesis:

    • Mix the AgNO₃ solution with the 100 mL DDAB solution.

    • Stir the mixture continuously at room temperature.

    • After 10 minutes of stirring, add the freshly prepared NaBH₄ solution dropwise to the mixture.

    • Continue stirring the reaction mixture overnight. A brownish colloidal solution indicates the formation of DDAB-capped AgNPs.

  • Characterization:

    • Confirm the formation of AgNPs using UV-Visible spectroscopy (expect a surface plasmon resonance peak).

    • Determine the average particle size and size distribution using Dynamic Light Scattering (DLS).

    • Measure the surface charge (zeta potential) of the nanoparticles.

    • Visualize the morphology of the AgNPs using Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of DDAB-Bilayer-Protected Gold Nanoparticles

This protocol describes the synthesis of hydrophilic and stable gold nanoparticles protected by a DDAB lipid bilayer.[1][2]

Materials:

  • Gold(III) chloride (HAuCl₄)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Glassware for solution preparation

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution containing HAuCl₄ and DDAB.

  • Reduction:

    • While stirring, perform an in situ reduction of the HAuCl₄ by adding a freshly prepared aqueous solution of NaBH₄.

  • Characterization:

    • The formation of AuNPs can be monitored by a color change and confirmed by UV-Vis spectroscopy.

    • Characterize the resulting nanoparticles for size, stability, and surface properties using TEM, DLS, and X-ray Photoelectron Spectroscopy (XPS).

    • Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of the DDAB bilayer on the nanoparticle surface.

Protocol 3: Synthesis of Mesoporous Silica Nanoparticles using a Cationic Surfactant Template

This protocol provides a general method for synthesizing mesoporous silica nanoparticles using a cationic surfactant like DDAB or CTAB as the structure-directing agent.[6][8]

Materials:

  • Tetraethyl orthosilicate (TEOS) - silica precursor

  • This compound (DDAB) or Cetyltrimethylammonium bromide (CTAB) - surfactant

  • Sodium hydroxide (NaOH) - catalyst

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl) for surfactant removal

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Centrifuge

Procedure:

  • Template Formation:

    • Dissolve the cationic surfactant (e.g., 300 mg of CTAB or an equivalent molar amount of DDAB) in deionized water (e.g., 96 mL) with stirring.

    • Add a catalyst, such as a 2.0 M NaOH solution, and heat the mixture (e.g., to 80°C) to form a clear solution.

  • Silica Source Addition:

    • Rapidly add the silica precursor (TEOS) to the hot surfactant solution with vigorous stirring. A white precipitate should form.

  • Reaction:

    • Maintain the reaction temperature (e.g., 80°C) for a set period (e.g., 2 hours) to allow for the condensation of the silica around the surfactant micelles.

  • Purification and Surfactant Removal:

    • Isolate the synthesized nanoparticles by filtration or centrifugation.

    • Wash the particles with deionized water and methanol to remove unreacted reagents.

    • To create the mesoporous structure, remove the surfactant template by either:

      • Calcination: Heating the nanoparticles at a high temperature (e.g., 550°C) to burn off the organic template.

      • Solvent Extraction: Refluxing the nanoparticles in an acidic solution (e.g., a mixture of methanol and concentrated HCl) to extract the surfactant.

  • Final Product:

    • After template removal, wash the mesoporous silica nanoparticles and dry them.

    • Characterize the material for its surface area, pore size, and particle morphology using techniques like BET nitrogen adsorption-desorption analysis, TEM, and SEM.

Visualizations

experimental_workflow_agnps cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_char Characterization prep_agnp AgNO₃ Solution mix Mix AgNO₃ and DDAB Solutions prep_agnp->mix prep_ddab DDAB Solution (0.3 mM) prep_ddab->mix prep_nabh4 Fresh NaBH₄ Solution add_nabh4 Add NaBH₄ Dropwise prep_nabh4->add_nabh4 stir1 Stir for 10 min mix->stir1 stir1->add_nabh4 stir2 Stir Overnight add_nabh4->stir2 uv_vis UV-Vis Spectroscopy stir2->uv_vis dls DLS (Size) stir2->dls zeta Zeta Potential stir2->zeta tem TEM (Morphology) stir2->tem

Caption: Workflow for DDAB-Stabilized Silver Nanoparticle Synthesis.

experimental_workflow_aunps cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_char Characterization prep_haucl4_ddab Aqueous HAuCl₄ and DDAB reduce In Situ Reduction with NaBH₄ prep_haucl4_ddab->reduce prep_nabh4 Fresh NaBH₄ Solution prep_nabh4->reduce uv_vis UV-Vis Spectroscopy reduce->uv_vis tem TEM reduce->tem dls DLS reduce->dls xps XPS reduce->xps ftir FTIR reduce->ftir

Caption: Workflow for DDAB-Bilayer-Protected Gold Nanoparticle Synthesis.

mechanism_ddab_sda cluster_components Components in Solution cluster_process Structure-Directing Process cluster_result Result ddab DDAB Monomers self_assembly Self-Assembly of DDAB (Micelles/Bilayers) ddab->self_assembly precursor Nanoparticle Precursors interaction Electrostatic Interaction with Precursors precursor->interaction self_assembly->interaction template_growth Templated Nucleation and Growth interaction->template_growth nanoparticles Size and Shape-Controlled Nanoparticles template_growth->nanoparticles

References

Troubleshooting & Optimization

Technical Support Center: DDAB-Based Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Didodecyldimethylammonium Bromide (DDAB) in cell culture, with a focus on mitigating its inherent cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is DDAB and why is it cytotoxic?

A1: this compound (DDAB) is a cationic lipid widely used as a transfection agent and for forming lipid nanoparticles for drug and gene delivery. Its cytotoxicity stems from its high positive surface charge, which can disrupt the negatively charged cell membrane, leading to pore formation and the induction of apoptosis.[1]

Q2: What are the primary mechanisms of DDAB-induced cell death?

A2: DDAB primarily induces apoptosis through the extrinsic caspase-8 pathway. This involves the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to programmed cell death.[2][3] DDAB can also cause cytotoxic pore formation in the cell membrane, contributing to cell death.[2][3]

Q3: How can I reduce the cytotoxicity of DDAB in my experiments?

A3: Several strategies can be employed to reduce DDAB's toxicity:

  • Formulation into Nanoparticles: Encapsulating DDAB into lipid nanoparticles (LNPs) with the help of other lipids (helper lipids) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol can significantly decrease its cytotoxicity.[4][5]

  • PEGylation: Modifying the surface of DDAB-containing nanoparticles with Polyethylene Glycol (PEG) can shield the positive charge, reducing non-specific interactions with cells and lowering toxicity.[6][7][8]

  • Co-treatment: Co-administering a caspase-8 inhibitor (e.g., Z-IETD-FMK) or polyethylene glycol 2000 can prevent the activation of caspase-3 and reduce apoptosis.[2][3]

  • Optimization of Concentration and Exposure Time: Carefully titrating the concentration of DDAB and minimizing the exposure time can help reduce cytotoxic effects while maintaining desired experimental outcomes.

Q4: Is the cytotoxicity of DDAB the same for all cell lines?

A4: No, the cytotoxicity of DDAB is highly cell-type dependent. For example, leukemia and neuroblastoma cell lines have been shown to be more sensitive to DDAB than carcinoma cell lines like HepG2 and Caco-2.[2][3] It is crucial to determine the optimal working concentration for each cell line used in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with DDAB in cell culture.

Issue 1: High Cell Death Observed Even at Low DDAB Concentrations
Possible Cause Solution
High Sensitivity of Cell Line Different cell lines exhibit varying sensitivity to DDAB.[2][3] Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a very low concentration range and gradually increase it.
Purity of DDAB Impurities in the DDAB preparation can contribute to increased toxicity. Ensure you are using a high-purity grade of DDAB.
DDAB Aggregation Free DDAB in solution can form aggregates that are highly toxic to cells. Prepare fresh solutions of DDAB for each experiment and consider vortexing or sonicating briefly before dilution into culture medium.
Incorrect Solvent or Dilution Method The solvent used to dissolve DDAB and the method of dilution can affect its dispersion and toxicity. Ensure the solvent is compatible with your cell culture and add the DDAB solution to the medium dropwise while gently mixing.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Cause Solution
Variability in Cell Seeding Density The number of cells seeded per well can influence the apparent cytotoxicity.[9] Ensure a uniform cell suspension and consistent seeding density across all wells and experiments.
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range to avoid genetic drift and altered drug sensitivity.[9]
Instability of DDAB in Culture Medium DDAB may not be stable in culture medium for extended periods. Prepare fresh dilutions of DDAB from a stock solution for each experiment and minimize the time the compound is in the medium before being added to the cells.[1][10]
Interference with Cytotoxicity Assay Reagents DDAB, as a cationic lipid, may interact with certain assay reagents (e.g., MTT), leading to inaccurate readings.[6] Run appropriate controls, including cell-free wells with DDAB and the assay reagent, to check for direct chemical interactions. Consider using an alternative cytotoxicity assay that measures a different cellular endpoint (e.g., LDH release assay).
Precipitation in Media DDAB may precipitate in the cell culture medium, leading to inconsistent concentrations. This can be caused by temperature shifts, high concentrations, or interactions with media components.[2][10][11] Visually inspect for precipitates and consider pre-warming the media before adding DDAB.
Issue 3: Difficulty in Formulating Stable DDAB-Based Nanoparticles
Possible Cause Solution
Incorrect Lipid Ratios The molar ratio of DDAB to helper lipids (e.g., DOPE, cholesterol) is critical for nanoparticle stability. Optimize the lipid ratios to achieve stable nanoparticles with the desired size and surface charge.
Inadequate Mixing or Homogenization The method used to form the nanoparticles (e.g., thin-film hydration followed by sonication or extrusion) greatly impacts their characteristics. Ensure thorough mixing and use appropriate homogenization techniques to obtain a uniform nanoparticle suspension.
Aggregation Over Time Nanoparticles may aggregate upon storage. Store nanoparticle suspensions at the recommended temperature and assess their size and polydispersity index (PDI) before each experiment to ensure stability. PEGylation can also improve the stability of the nanoparticles.[7]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of DDAB and DDAB-Based Formulations in Various Cell Lines

Cell LineDDAB (µM)DDAB/DOPE (1:1) (µM)DDAB/Cholesterol (1:1) (µM)Reference
HeLa~10-20>50>50[12]
A549~25-40>100>100[13]
HepG2~50-70>150>150[14][15]
MCF-7~30-50>120>120[13]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. This table is for comparative purposes to illustrate the reduction in cytotoxicity with formulation.

Experimental Protocols

Protocol 1: Preparation of DDAB/DOPE/Cholesterol Lipid Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of DDAB, DOPE, and Cholesterol.

Materials:

  • This compound (DDAB)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Nuclease-free water or desired buffer (e.g., PBS)

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve DDAB, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:1).

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). This will form a thin, uniform lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas or under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with nuclease-free water or buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the vesicles, sonicate the MLV suspension using a bath sonicator or a probe sonicator. Be cautious with probe sonication to avoid overheating and degradation of lipids.

  • Extrusion (Optional but Recommended): For a more uniform size distribution, pass the liposome suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).

  • Characterization: Characterize the resulting nanoparticles for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Assessment of DDAB Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the cytotoxicity of DDAB using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DDAB stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DDAB in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of DDAB. Include a vehicle control (medium with the same concentration of solvent used for DDAB).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

DDAB_Cytotoxicity_Workflow cluster_formulation Formulation Strategy cluster_characterization Characterization cluster_cell_culture In Vitro Testing cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis DDAB DDAB Powder Formulate_LNP Formulate Lipid Nanoparticles (LNPs) DDAB->Formulate_LNP Helper_Lipids Helper Lipids (DOPE, Cholesterol) Helper_Lipids->Formulate_LNP PEG_Lipid PEGylated Lipid PEGylate PEGylate LNPs Formulate_LNP->PEGylate Optional Characterize_LNP Characterize LNPs (Size, PDI, Zeta Potential) Formulate_LNP->Characterize_LNP PEGylate->Characterize_LNP Treatment Treat Cells with DDAB Formulations Characterize_LNP->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV_PI Data_Analysis Calculate IC50 & Quantify Apoptosis MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis Conclusion Determine Optimal Low-Toxicity Formulation Data_Analysis->Conclusion DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane Disruption (Pore Formation) DDAB->Membrane Death_Receptor Death Receptor (e.g., Fas, TNFR) DDAB->Death_Receptor Activates Apoptosis Apoptosis Membrane->Apoptosis Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis Executes

References

Optimizing DDAB to Neutral Lipid Ratio for Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dimethyldioctadecylammonium Bromide (DDAB) in combination with neutral lipids for efficient nucleic acid transfection.

Frequently Asked Questions (FAQs)

Q1: What is the role of a neutral lipid in DDAB-based transfection?

A neutral or "helper" lipid is a crucial component in cationic liposome formulations for gene delivery. While the cationic lipid DDAB electrostatically interacts with and condenses negatively charged nucleic acids, the neutral lipid contributes to the stability of the liposome structure and, more importantly, facilitates the release of the nucleic acid cargo from the endosome into the cytoplasm.[1][2] Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can promote the formation of fusogenic, inverted hexagonal lipid structures that fuse with the endosomal membrane, leading to the efficient release of genetic material.[1]

Q2: Which neutral lipids are commonly used with DDAB?

The most common neutral lipids formulated with DDAB are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Cholesterol (Chol).[3][4][5] The choice between these helper lipids can significantly influence transfection efficiency and cytotoxicity, and the optimal lipid may vary depending on the cell type.[6]

Q3: How does the ratio of DDAB to neutral lipid affect transfection?

The molar ratio of DDAB to the neutral lipid is a critical parameter that influences both transfection efficiency and cell viability. Generally, increasing the proportion of the cationic lipid DDAB leads to more efficient complexing of nucleic acids.[3] However, this also tends to increase cytotoxicity.[3][5] Therefore, an optimal balance must be determined experimentally for each cell line and nucleic acid combination.

Q4: What are some starting molar ratios for DDAB and neutral lipids?

Based on published studies, a range of molar ratios has been shown to be effective. It is recommended to test a few ratios to find the optimal one for your specific application.

Cationic LipidNeutral LipidMolar Ratio (DDAB:Neutral)Notes
DDABDOPE1:1 to 4:1Transfection efficiency increased with higher DDAB ratios, but so did cytotoxicity. A 2:1 ratio was suggested as a good compromise.[3]
DDABCholesterol1:1A common formulation available commercially.
DDABCholesterol59:40 (with 1% TPGS)Used in the preparation of lipid-coated nano-calcium-phosphate (LNCP) for gene delivery.[7]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

Low transfection efficiency is a common issue that can be addressed by systematically evaluating several factors.

Possible CauseSuggested Solution
Suboptimal DDAB:Neutral Lipid Ratio Titrate the molar ratio of DDAB to your neutral lipid (e.g., DOPE or Cholesterol). Test ratios from 1:1 to 4:1 to identify the optimal balance between efficiency and toxicity for your specific cell type.[3]
Incorrect Lipoplex Formation Ensure that the lipoplex (lipid-DNA complex) formation is done in a serum-free medium, as serum proteins can interfere with complex formation.[8] Incubate the DDAB/neutral lipid mixture with the nucleic acid for 15-30 minutes at room temperature to allow for stable complex formation.[1][8][9]
Poor Cell Health or Confluency Use healthy, actively dividing cells for transfection. Ensure cells are at an optimal confluency at the time of transfection, typically 70-90%.[8][10][11][12]
Presence of Inhibitors Avoid inhibitors such as high concentrations of phosphate, chondroitin sulfate, or other sulfated proteoglycans in the medium during complex formation.[8]
Degraded or Impure Nucleic Acid Use high-quality, purified plasmid DNA or RNA for transfection.[10]

Problem 2: High Cell Death (Cytotoxicity)

Excessive cell death following transfection is often linked to the concentration of the cationic lipid.

Possible CauseSuggested Solution
DDAB Concentration is Too High A higher ratio of DDAB to neutral lipid can increase cytotoxicity.[3][5] Try decreasing the DDAB proportion in your formulation. A 2:1 DDAB:neutral lipid ratio has been suggested as a good starting point to balance efficiency and toxicity.[3]
Overall Lipoplex Concentration is Too High Perform a dose-response curve to determine the optimal concentration of the lipoplex for your cells.[8]
Cells are Too Sensitive Some cell lines, particularly primary cells, are more sensitive to transfection reagents.[11][13] Consider reducing the incubation time of the lipoplex with the cells.
Low Cell Density Ensure that the cell density is appropriate at the time of transfection; for DNA transfection, a confluency of around 70% is often recommended.[8]

Experimental Protocols

Protocol 1: Preparation of DDAB/Neutral Lipid Liposomes

This protocol describes a general method for preparing cationic liposomes using the ethanol injection method.[7]

Materials:

  • Dimethyldioctadecylammonium Bromide (DDAB)

  • Neutral Lipid (e.g., Cholesterol or DOPE)

  • Ethanol (200 proof)

  • HEPES buffer (20 mM, pH 7.4)

  • Probe sonicator

  • Dialysis tubing

Procedure:

  • Prepare individual stock solutions of DDAB and the neutral lipid in ethanol (e.g., 20-50 mg/mL).

  • In a separate tube, mix the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio.

  • Rapidly inject the ethanol-lipid mixture into a 4-fold volume of HEPES buffer while vortexing.

  • Sonicate the resulting liposome suspension for 1-2 minutes using a probe sonicator.

  • Dialyze the liposome solution against distilled water for 4 hours to remove the ethanol.

  • Store the prepared liposomes at 4°C. Do not freeze.

Protocol 2: Transfection using DDAB/Neutral Lipid Liposomes

Materials:

  • Prepared DDAB/Neutral Lipid Liposomes

  • Plasmid DNA or RNA

  • Serum-free medium (e.g., Opti-MEM or DMEM)

  • Complete growth medium

  • Cells plated in a multi-well plate

Procedure:

  • Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.[8][12]

  • In a sterile tube, dilute the desired amount of nucleic acid in a serum-free medium.

  • In a separate sterile tube, dilute the required amount of DDAB/neutral lipid liposome solution in a serum-free medium.

  • Combine the diluted nucleic acid and the diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[1][9]

  • Remove the growth medium from the cells and add the lipoplex-containing medium to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

  • Assay for gene expression at an appropriate time point (e.g., 24-72 hours post-transfection).

Visual Guides

Transfection_Workflow cluster_prep Lipoplex Formation cluster_transfection Cell Transfection cluster_analysis Analysis Dilute_DNA Dilute Nucleic Acid (Serum-Free Medium) Mix Combine and Incubate (15-30 min) Dilute_DNA->Mix Dilute_Lipid Dilute DDAB/Lipid (Serum-Free Medium) Dilute_Lipid->Mix Add_Complex Add Lipoplex to Cells Mix->Add_Complex Incubate_Cells Incubate (4-6 hours) Add_Complex->Incubate_Cells Change_Medium Replace with Fresh Medium Incubate_Cells->Change_Medium Assay Assay for Gene Expression (24-72 hours) Change_Medium->Assay

Caption: A generalized workflow for transfection using DDAB/neutral lipid complexes.

Troubleshooting_Logic Start Transfection Experiment Result Evaluate Outcome Start->Result Low_Efficiency Low Efficiency? Result->Low_Efficiency High_Toxicity High Toxicity? Low_Efficiency->High_Toxicity No Check_Ratio_Eff Optimize DDAB:Lipid Ratio (Increase DDAB) Low_Efficiency->Check_Ratio_Eff Yes Optimized Experiment Optimized High_Toxicity->Optimized No Check_Ratio_Tox Optimize DDAB:Lipid Ratio (Decrease DDAB) High_Toxicity->Check_Ratio_Tox Yes Check_Complex_Formation Verify Lipoplex Formation (Serum-free, Incubation Time) Check_Ratio_Eff->Check_Complex_Formation Check_Cell_Health Check Cell Health & Confluency Check_Complex_Formation->Check_Cell_Health Check_Cell_Health->Result Check_Complex_Conc Titrate Total Lipoplex Concentration Check_Ratio_Tox->Check_Complex_Conc Check_Incubation_Time Reduce Incubation Time with Cells Check_Complex_Conc->Check_Incubation_Time Check_Incubation_Time->Result

Caption: A decision tree for troubleshooting common transfection issues.

References

Technical Support Center: Overcoming DDAB Precipitation Issues in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using Didecyldimethylammonium Bromide (DDAB) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is DDAB and why is it used in my research?

Didecyldimethylammonium Bromide (DDAB) is a cationic surfactant, a molecule with a positively charged head and a long, oily tail.[1][2] This structure allows it to self-assemble in water to form structures like micelles and liposomes.[1] These properties make it valuable in various applications, including as a component of drug delivery systems, a disinfectant, and a phase transfer catalyst.[2]

Q2: I observed a white precipitate after preparing my DDAB solution. What is the likely cause?

Precipitation of DDAB from a buffer solution is a common issue and can be attributed to several factors:

  • Temperature: The solution temperature may have dropped below the Krafft temperature of DDAB.

  • Buffer Composition: Certain ions in your buffer, particularly multivalent anions like phosphate, can interact with the positively charged DDAB, leading to the formation of an insoluble salt.

  • High Ionic Strength: High salt concentrations in the buffer can cause DDAB to "salt out" of the solution.

  • pH: While the positive charge on DDAB is stable over a wide pH range, the pH can influence the charge of other molecules in the buffer, potentially leading to interactions and precipitation.[3]

  • Contamination: The presence of other negatively charged molecules, such as anionic surfactants, can cause immediate precipitation.

Q3: What is the Krafft Temperature and why is it important for my DDAB solution?

The Krafft temperature (Tk) is the minimum temperature at which a surfactant, like DDAB, can form micelles. Below this temperature, the solubility of the surfactant is very low, and it exists in a crystalline or hydrated form, often leading to precipitation.[4] Above the Krafft temperature, the solubility increases dramatically as the surfactant molecules can assemble into micelles.[4] Therefore, maintaining your DDAB solution above its Krafft temperature is crucial to prevent precipitation. The gel-to-liquid crystalline phase transition temperature (Tm) for DDAB vesicles, which is related to the Krafft temperature, is approximately 16°C.

Troubleshooting Guides

Issue 1: DDAB precipitates out of solution upon cooling or overnight storage.

This is a classic sign that the temperature has dropped below the Krafft temperature of your DDAB formulation.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) and mix gently. If the precipitate redissolves, the issue is temperature-related.

  • Maintain Temperature: Ensure that you prepare, use, and store your DDAB solutions at a temperature consistently above its Krafft temperature. Avoid refrigeration unless your formulation has been specifically designed for cold storage.

  • Determine the Krafft Temperature: If you frequently encounter this issue with a specific buffer formulation, consider experimentally determining the Krafft temperature of your system. A detailed protocol is provided in the "Experimental Protocols" section.

Issue 2: Immediate precipitation occurs upon mixing DDAB with my buffer.

This often points to an incompatibility between DDAB and one or more components of your buffer system.

Troubleshooting Steps:

  • Review Buffer Composition:

    • Phosphate Buffers: Phosphate ions (PO₄³⁻) are a common cause of precipitation with cationic surfactants like DDAB. The interaction between the positively charged DDAB and the negatively charged phosphate ions can form an insoluble complex.

    • Action: Switch to a different buffer system. Good alternatives include Tris-HCl or HEPES buffers, which are known to be more compatible with cationic lipids.

  • Check Ionic Strength:

    • High concentrations of salts (e.g., NaCl, KCl) can lead to a phenomenon called "salting out," where the surfactant becomes less soluble and precipitates.

    • Action: Try reducing the salt concentration in your buffer. Prepare a series of buffers with varying ionic strengths to determine the optimal concentration for your application.

  • Evaluate Other Components:

    • Are there any other additives in your buffer, such as other surfactants or polymers? DDAB is incompatible with anionic surfactants (e.g., sodium dodecyl sulfate - SDS), and mixing them will result in immediate precipitation.[5]

    • Action: Review the compatibility of all components in your formulation. If you suspect an interaction, try preparing the solution without the suspected component to see if the precipitation issue is resolved.

Quantitative Data Summary

Direct quantitative solubility data for DDAB in various buffers is not extensively available in the peer-reviewed literature. The following tables provide an estimated solubility behavior of DDAB based on the general principles of cationic surfactant chemistry and data from structurally similar molecules. It is highly recommended to experimentally determine the solubility of DDAB in your specific buffer system using the protocol provided below.

Table 1: Estimated Influence of Buffer Type on DDAB Solubility

Buffer TypeEstimated Compatibility with DDABRationale
Phosphate Buffer (e.g., PBS)PoorMultivalent phosphate anions can form insoluble salts with cationic DDAB.
Tris-HClGoodMonovalent chloride ions have a lower tendency to cause precipitation.
HEPESGoodThe zwitterionic nature of HEPES at physiological pH generally results in good compatibility.
Citrate BufferModerate to PoorMultivalent citrate anions can interact with DDAB, potentially leading to precipitation, especially at higher concentrations.

Table 2: Estimated Influence of Physicochemical Parameters on DDAB Solubility

ParameterEffect on DDAB SolubilityRationale
Temperature Increases with increasing temperature (especially above the Krafft temperature)Above the Krafft temperature, DDAB forms micelles, which significantly increases its apparent solubility.[1]
pH Generally stable across a wide pH range, but extremes can affect other components.As a quaternary ammonium salt, DDAB's positive charge is permanent and not affected by pH.[3] However, the pH can alter the charge of other molecules in the solution, leading to interactions.
Ionic Strength Decreases at very high ionic strengthsHigh salt concentrations can lead to the "salting out" effect, reducing the solubility of the surfactant.

Experimental Protocols

Protocol 1: Preparation of a Standard DDAB Solution

This protocol describes a general method for preparing a DDAB solution, which can be adapted for different buffer systems.

Materials:

  • Didecyldimethylammonium Bromide (DDAB) powder

  • Your chosen buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Water bath

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Calculate the required amount of DDAB powder to achieve the desired molar concentration in your final buffer volume.

  • Weigh the DDAB powder accurately and transfer it to a sterile beaker containing a magnetic stir bar.

  • Add the desired volume of your chosen buffer to the beaker.

  • Place the beaker in a water bath set to a temperature above the expected Krafft temperature of DDAB (e.g., 40°C).

  • Stir the solution on the magnetic stirrer until the DDAB is completely dissolved. The solution may appear slightly opalescent.

  • Once dissolved, remove the beaker from the water bath and allow it to cool to room temperature while still stirring.

  • Sterile-filter the final solution through a 0.22 µm filter to remove any potential aggregates or contaminants.

  • Store the solution at a controlled room temperature, avoiding significant temperature fluctuations or refrigeration.

Protocol 2: Troubleshooting DDAB Precipitation via a Buffer Compatibility Study

This experiment will help you identify a suitable buffer system for your DDAB formulation.

Materials:

  • DDAB stock solution (prepared as in Protocol 1, but in deionized water)

  • A series of different buffers to test (e.g., Phosphate, Tris-HCl, HEPES) at your desired pH and concentration.

  • 96-well plate or small, clear test tubes

  • Spectrophotometer or a visual observation setup

Procedure:

  • In separate wells of the 96-well plate or in separate test tubes, add a fixed volume of each buffer to be tested (e.g., 180 µL).

  • To each well/tube, add a small volume of the DDAB stock solution to achieve your final desired concentration (e.g., 20 µL of a 10x stock).

  • Mix the solutions gently by pipetting or vortexing at a low speed.

  • Incubate the plate/tubes at your experimental temperature for a set period (e.g., 1 hour, 4 hours, 24 hours).

  • Observe the solutions for any signs of precipitation (cloudiness, visible particles).

  • For a more quantitative assessment, you can measure the optical density (OD) of the solutions at a wavelength where the precipitate scatters light (e.g., 600 nm). An increase in OD indicates precipitation.

  • The buffer system that results in the lowest OD or remains clear is the most compatible with DDAB under your experimental conditions.

Protocol 3: Determination of the Krafft Temperature (Tk) of DDAB in a Buffer Solution

This protocol outlines a method to determine the temperature at which DDAB becomes soluble in your specific buffer.

Materials:

  • DDAB solution in your chosen buffer, prepared at a concentration above its expected critical micelle concentration (CMC).

  • Conductivity meter with a temperature probe

  • Temperature-controlled water bath or a cooling/heating block

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of DDAB in your buffer of interest.

  • Cool the solution in an ice bath or refrigerator until a precipitate forms.

  • Place the beaker containing the cooled, precipitated solution in a temperature-controlled water bath on a magnetic stirrer.

  • Immerse the conductivity probe and a temperature probe into the solution.

  • Slowly heat the solution at a constant rate (e.g., 1°C every 5-10 minutes) while stirring gently.

  • Record the conductivity and temperature at regular intervals.

  • Plot the conductivity as a function of temperature.

  • The Krafft temperature is the point at which a sharp increase in the slope of the conductivity vs. temperature curve is observed. This indicates the temperature at which the surfactant rapidly dissolves to form micelles.

Visualizations

DDAB_Precipitation_Troubleshooting cluster_observation Observation cluster_initial_check Initial Check cluster_immediate Immediate Precipitation cluster_delayed Precipitation on Cooling/Storage cluster_solutions Potential Solutions Precipitation DDAB Precipitation Observed CheckTiming When did it precipitate? Precipitation->CheckTiming BufferIncompatibility Buffer Incompatibility CheckTiming->BufferIncompatibility Immediately HighIonicStrength High Ionic Strength CheckTiming->HighIonicStrength Immediately AnionicContaminant Anionic Contaminant CheckTiming->AnionicContaminant Immediately BelowKrafft Temperature Below Krafft Point CheckTiming->BelowKrafft On Cooling ChangeBuffer Change Buffer (e.g., Tris, HEPES) BufferIncompatibility->ChangeBuffer LowerSalt Lower Salt Concentration HighIonicStrength->LowerSalt CheckPurity Check Reagent Purity AnionicContaminant->CheckPurity WarmSolution Gently Warm Solution BelowKrafft->WarmSolution MaintainTemp Maintain Storage Temperature BelowKrafft->MaintainTemp

Caption: Troubleshooting logic for DDAB precipitation issues.

Experimental_Workflow_Buffer_Compatibility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepDDAB Prepare DDAB Stock in Deionized Water Mix Mix DDAB Stock with each Buffer PrepDDAB->Mix PrepBuffers Prepare Test Buffers (Phosphate, Tris, HEPES) PrepBuffers->Mix Incubate Incubate at Experimental Temperature Mix->Incubate Observe Visually Observe for Precipitation Incubate->Observe MeasureOD Measure Optical Density (e.g., at 600 nm) Observe->MeasureOD Select Select Buffer with No/Lowest Precipitation MeasureOD->Select

Caption: Workflow for the DDAB buffer compatibility study.

References

Technical Support Center: The Effect of Serum on DDAB Lipoplex Stability and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of dimethyldioctadecylammonium bromide (DDAB) lipoplexes in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: Why is my transfection efficiency significantly lower when using serum-containing media?

The presence of serum is a well-known inhibitor of cationic liposome-mediated transfection, including those formulated with DDAB.[1] This reduction in efficiency is primarily due to the interaction of negatively charged serum proteins with the cationic lipoplexes.[2] These interactions can lead to several detrimental effects:

  • Lipoplex Aggregation: Serum proteins can cause DDAB lipoplexes to aggregate, leading to the formation of large, unstable complexes.[1]

  • Protein Corona Formation: Serum proteins adsorb to the surface of lipoplexes, forming a "protein corona".[3][4] This corona can mask the positive charge of the lipoplexes, hindering their interaction with the negatively charged cell membrane.

  • Altered Intracellular Trafficking: The protein corona can alter the mechanism of cellular uptake and subsequent intracellular trafficking, potentially leading to increased degradation of the lipoplexes in lysosomes.[4]

  • DNA Displacement: In some cases, serum components can lead to the displacement of DNA from the lipoplex.[2]

Q2: What are the key serum proteins that interact with DDAB lipoplexes?

While serum is a complex mixture of proteins, studies have identified several key players that interact with cationic lipoplexes. These include:

  • Albumin: As the most abundant protein in serum, albumin readily binds to cationic liposomes.

  • Lipoproteins: These proteins can interact with the lipid components of the lipoplexes.

  • Fibrinogen and other clotting factors: These can also contribute to the protein corona.

The composition of the protein corona is dynamic and can influence the biological fate of the lipoplexes.[3][5][6][7]

Q3: Can I avoid using serum during transfection?

While performing transfection in serum-free media is a common strategy to maximize efficiency, it may not always be feasible, especially for sensitive cell types that require serum for viability. For in vivo applications, interaction with serum is unavoidable. Therefore, understanding and mitigating the effects of serum is crucial.

Q4: How does the charge ratio of the DDAB lipoplex affect its stability in serum?

The charge ratio (the ratio of positive charges from the cationic lipid to the negative charges from the DNA) is a critical parameter. Generally, a higher positive-to-negative charge ratio can offer better protection against the inhibitory effects of serum. This is because a higher net positive charge can partially counteract the binding of negatively charged serum proteins. However, excessively high charge ratios can lead to increased cytotoxicity. Therefore, optimizing the charge ratio is essential for balancing transfection efficiency and cell viability in the presence of serum.

Troubleshooting Guides

Problem: Low transfection efficiency in the presence of serum.

Possible Cause Suggested Solution
Suboptimal DDAB:DNA charge ratio. Optimize the charge ratio of your DDAB lipoplex. A higher charge ratio may be required in the presence of serum to overcome the inhibitory effects of serum proteins. However, be mindful of potential cytotoxicity at very high ratios.
Lipoplex aggregation. Prepare lipoplexes in a low ionic strength buffer before adding them to serum-containing media. You can also assess aggregation by measuring the particle size using Dynamic Light Scattering (DLS).
Formation of a dense protein corona. While difficult to completely avoid, strategies to modulate the protein corona include incorporating PEGylated lipids into your formulation, which can create a "stealth" effect.
Incorrect complex formation procedure. Always form the DDAB-DNA complexes in a serum-free medium before adding them to the cells cultured in serum-containing medium.

Problem: High cytotoxicity observed during transfection in serum.

Possible Cause Suggested Solution
Excessively high DDAB concentration. Titrate the concentration of your DDAB lipoplexes to find the optimal balance between transfection efficiency and cell viability.
High charge ratio. While a higher charge ratio can improve serum stability, it can also increase toxicity. Optimize the charge ratio to the lowest effective level.
Prolonged exposure to lipoplexes. Reduce the incubation time of the cells with the lipoplexes. For many cell lines, a 4-6 hour incubation is sufficient.

Quantitative Data

The following table summarizes the effect of serum on the particle size and transfection efficiency of DDAB-DOPE lipoplexes.

Serum Concentration (%)Average Particle Size (nm)Transfection Efficiency (Relative Luciferase Activity)
02501.00
104500.45
256000.20
50>1000 (significant aggregation)0.05

Data is illustrative and compiled from trends observed in the literature. Actual values may vary depending on the specific experimental conditions, cell type, and DDAB formulation.[1]

Experimental Protocols

Protocol 1: Assessment of DDAB Lipoplex Stability using DNase I Protection Assay

This assay determines the ability of the DDAB liposomes to protect the complexed DNA from degradation by DNase I, a common nuclease.

Materials:

  • DDAB lipoplexes

  • DNase I (RNase-free)

  • 10X DNase I Reaction Buffer

  • EDTA (0.5 M, pH 8.0)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system

Procedure:

  • Prepare your DDAB-DNA lipoplexes at the desired charge ratio.

  • In a microcentrifuge tube, add 1 µg of complexed DNA.

  • Add 1 µL of 10X DNase I Reaction Buffer.

  • Add DNase I to a final concentration of 1 unit per µg of DNA. As a control, prepare a sample without DNase I.

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 5 mM.

  • To release the DNA from the lipoplexes, add SDS to a final concentration of 1%.

  • Add DNA loading dye to each sample.

  • Run the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light. Protected DNA will appear as a distinct band, while degraded DNA will appear as a smear or be absent.

Protocol 2: Analysis of Lipoplex Size by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of the lipoplexes in solution, providing information on their size and aggregation state.

Materials:

  • DDAB lipoplexes

  • Serum (e.g., Fetal Bovine Serum - FBS)

  • Low ionic strength buffer (e.g., HBS or PBS)

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare DDAB lipoplexes in a low ionic strength buffer.

  • Filter the lipoplex solution through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Measure the initial particle size of the lipoplexes in the absence of serum.

  • To assess the effect of serum, add a known concentration of serum to the lipoplex solution (e.g., 10%, 25%, 50%).

  • Incubate the mixture at 37°C for a relevant time period (e.g., 30 minutes).

  • Measure the particle size of the lipoplexes in the presence of serum.

  • Analyze the data to determine the average particle size and polydispersity index (PDI). An increase in size and PDI indicates aggregation.

Visualizations

Serum_Effect_on_DDAB_Lipoplex cluster_0 In Serum-Free Medium cluster_1 In Serum-Containing Medium DDAB_Lipoplex DDAB Lipoplex (+ charge) Cell_Membrane_SF Cell Membrane (- charge) DDAB_Lipoplex->Cell_Membrane_SF Electrostatic Interaction Uptake_SF Cellular Uptake Cell_Membrane_SF->Uptake_SF Transfection_SF Successful Transfection Uptake_SF->Transfection_SF DDAB_Lipoplex_Serum DDAB Lipoplex (+ charge) Protein_Corona Protein Corona Formation DDAB_Lipoplex_Serum->Protein_Corona Serum_Proteins Serum Proteins (- charge) Serum_Proteins->Protein_Corona Aggregation Aggregation Protein_Corona->Aggregation Reduced_Uptake Reduced Cellular Uptake Protein_Corona->Reduced_Uptake Lysosomal_Degradation Lysosomal Degradation Reduced_Uptake->Lysosomal_Degradation Failed_Transfection Failed Transfection Lysosomal_Degradation->Failed_Transfection

Caption: Effect of serum on DDAB lipoplex fate.

Troubleshooting_Workflow Start Low Transfection Efficiency in Serum Check_Ratio Is the Charge Ratio Optimized for Serum? Start->Check_Ratio Optimize_Ratio Increase Charge Ratio (monitor cytotoxicity) Check_Ratio->Optimize_Ratio No Check_Aggregation Is there evidence of Aggregation? Check_Ratio->Check_Aggregation Yes Optimize_Ratio->Check_Aggregation Perform_DLS Perform DLS Analysis Check_Aggregation->Perform_DLS Unsure Modify_Protocol Prepare Lipoplexes in Low Ionic Strength Buffer Check_Aggregation->Modify_Protocol Yes Check_Complex_Formation Were complexes formed in serum-free media? Check_Aggregation->Check_Complex_Formation No Perform_DLS->Modify_Protocol Modify_Protocol->Check_Complex_Formation Correct_Protocol Ensure complex formation is serum-free Check_Complex_Formation->Correct_Protocol No Successful_Transfection Improved Transfection Efficiency Check_Complex_Formation->Successful_Transfection Yes Correct_Protocol->Successful_Transfection

Caption: Troubleshooting workflow for low transfection.

DNaseI_Assay_Logic cluster_0 Protected DNA cluster_1 Unprotected DNA Stable_Lipoplex Stable DDAB Lipoplex DNaseI_Treatment_P DNase I Treatment Stable_Lipoplex->DNaseI_Treatment_P Intact_DNA Intact DNA Band on Gel DNaseI_Treatment_P->Intact_DNA Unstable_Lipoplex Unstable DDAB Lipoplex DNaseI_Treatment_U DNase I Treatment Unstable_Lipoplex->DNaseI_Treatment_U Degraded_DNA Degraded DNA (Smear/No Band) DNaseI_Treatment_U->Degraded_DNA

Caption: Logic of the DNase I protection assay.

References

Troubleshooting vesicle formation with DDAB surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didodecyldimethylammonium bromide (DDAB) surfactants for vesicle formation.

Troubleshooting Guide

This section addresses common problems encountered during the preparation of DDAB vesicles.

Q1: Why are my DDAB vesicles aggregating and precipitating out of solution?

A1: Aggregation of DDAB vesicles is a common issue that can arise from several factors related to electrostatic interactions and vesicle stability.

  • Insufficient Surface Charge: Vesicles may aggregate if their surface charge is not sufficient to create repulsive forces that prevent them from coming into close contact. The zeta potential of the vesicles is a key indicator of surface charge; a value further from zero (either positive or negative) suggests greater stability against aggregation.

  • High Vesicle Concentration: At concentrations significantly above the critical vesicle concentration (CVC), the increased number of vesicles can lead to more frequent collisions and subsequent aggregation.[1]

  • Temperature Effects: The stability of DDAB vesicles is temperature-dependent. Working below the gel-to-liquid crystalline phase transition temperature (Tm) of DDAB (approximately 16°C) can lead to the formation of a more rigid, less stable gel phase (Lβ), which may be prone to aggregation.[2]

  • Presence of Counterions: The presence of certain ions in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and promoting aggregation.

Troubleshooting Steps:

  • Optimize DDAB Concentration: Experiment with different DDAB concentrations to find the optimal range for stable vesicle formation. Diluting the sample may help reduce aggregation.

  • Control Temperature: Ensure that the hydration and processing steps are performed above the Tm of DDAB to maintain the vesicles in the more stable liquid crystalline phase (Lα).

  • Adjust Buffer Composition: If possible, use buffers with low ionic strength to minimize charge screening effects.

  • Incorporate a Stabilizing Agent: The addition of a co-surfactant or a polymer can provide steric stabilization, preventing vesicle aggregation.

Q2: The size of my DDAB vesicles is too large and the population is highly polydisperse. How can I reduce the size and improve uniformity?

A2: Achieving a small and uniform vesicle size is crucial for many applications. Large and polydisperse vesicles often result from the initial self-assembly process and require further processing. DDAB-rich vesicles are known to be characterized by large sizes, ranging from 0.1 to 5 µm, and high polydispersity.[3]

  • Insufficient Energy Input: The initial hydration of a DDAB film typically results in the formation of large, multilamellar vesicles (MLVs). Mechanical energy is required to break down these large structures into smaller, unilamellar vesicles (SUVs).

  • Ineffective Sonication or Extrusion: The parameters of the size reduction method used, such as sonication time, power, or the pore size of the extrusion membrane, directly impact the final vesicle size and polydispersity.

  • Vesicle Fusion: Over time, smaller vesicles can fuse to form larger ones, leading to an increase in both size and polydispersity.

Troubleshooting Steps:

  • Optimize Sonication: If using a bath sonicator, ensure the sample is placed at the point of maximum energy output. For a probe sonicator, optimize the sonication time and power output. Be mindful of potential sample heating, which can be mitigated by using a pulsed sonication mode and keeping the sample on ice.

  • Utilize Extrusion: Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing vesicles with a narrow size distribution. For smaller vesicles, multiple passes through membranes with progressively smaller pore sizes may be necessary.

  • Combine Methods: A combination of sonication followed by extrusion can be a very effective strategy for producing small, monodisperse vesicles.

  • Monitor Vesicle Size Over Time: Characterize the vesicle size immediately after preparation and at subsequent time points to assess their stability against fusion.

Q3: I am experiencing low encapsulation efficiency of my hydrophilic/hydrophobic drug in the DDAB vesicles. What could be the cause and how can I improve it?

A3: Low encapsulation efficiency is a frequent challenge and can be influenced by the properties of both the drug and the vesicle formulation. The encapsulation efficiency of vesicles depends not only on the surfactant properties but also on the encapsulated drug.[4]

  • For Hydrophilic Drugs:

    • Low Aqueous Volume: The encapsulated volume of the vesicles may be too small to accommodate a significant amount of the drug.

    • Drug Leakage: The drug may be leaking out of the vesicles after encapsulation. This can be influenced by the permeability of the DDAB bilayer.

  • For Hydrophobic Drugs:

    • Poor Partitioning into the Bilayer: The drug may not be efficiently incorporating into the hydrophobic core of the vesicle bilayer.

    • Drug Precipitation: The drug may be precipitating out of the organic solvent before vesicle formation is complete.

Troubleshooting Steps:

  • Optimize the Drug-to-Lipid Ratio: Systematically vary the concentration of the drug relative to the DDAB concentration to find the optimal ratio for encapsulation.

  • Modify the Vesicle Formulation:

    • The addition of cholesterol can increase the stability of the bilayer and reduce the leakage of encapsulated drugs.

    • Incorporating other lipids or surfactants can modify the properties of the bilayer to improve drug partitioning. For instance, using a surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value could enhance the encapsulation of a lipophilic drug.[4]

  • Adjust the Preparation Method:

    • For hydrophilic drugs, ensure that the drug is dissolved in the aqueous phase used for hydration.

    • For hydrophobic drugs, co-dissolve the drug with DDAB in the organic solvent before forming the lipid film.

  • Control Temperature: Perform the encapsulation process at a temperature that is optimal for both vesicle formation and drug stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical size range for DDAB vesicles?

A1: The size of DDAB vesicles can vary widely depending on the preparation method and conditions. Spontaneously formed DDAB vesicles can be in the range of 100-140 nm.[1] However, without any size reduction techniques, they can be much larger, in the micrometer range, and are often multilamellar.[3] With techniques like sonication or extrusion, it is possible to produce smaller unilamellar vesicles with diameters ranging from tens to a few hundred nanometers.

Q2: How does the concentration of DDAB affect vesicle formation?

A2: The concentration of DDAB is a critical parameter. Vesicle formation occurs above the critical vesicle concentration (CVC). Below the CVC, DDAB exists as monomers or smaller aggregates. As the concentration increases above the CVC, vesicles form, and their number density increases. However, at very high concentrations, there can be a transition from a vesicle phase to a lamellar phase.[5] The zeta potential of the vesicles also tends to increase with DDAB concentration.[1]

Q3: What is the role of temperature in DDAB vesicle preparation?

A3: Temperature plays a crucial role primarily due to the phase transition temperature (Tm) of DDAB, which is around 16°C.[2] It is generally recommended to perform the hydration and any subsequent processing steps (like extrusion) at a temperature above the Tm. This ensures that the DDAB molecules are in the more fluid and flexible liquid crystalline (Lα) phase, which is more conducive to the formation of stable, well-defined vesicles.[5]

Q4: Can I use sonication to prepare DDAB vesicles? What are the key parameters to consider?

A4: Yes, sonication is a common method to reduce the size of DDAB vesicles and to transform multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs). Key parameters to consider are:

  • Sonication Time: Longer sonication times generally lead to smaller vesicle sizes, but there is a limit beyond which further sonication is ineffective and may even lead to sample degradation.

  • Power Output: Higher power can lead to a more rapid reduction in vesicle size.

  • Temperature Control: Sonication can generate significant heat, which can degrade the DDAB molecules or the encapsulated cargo. It is important to control the temperature, for example, by using a water bath or by sonicating in pulses.

  • Probe vs. Bath Sonicator: A probe sonicator delivers more concentrated energy and is generally more effective at reducing vesicle size than a bath sonicator.

Q5: What are the best methods for characterizing DDAB vesicles?

A5: A combination of techniques is typically used to characterize DDAB vesicles:

  • Dynamic Light Scattering (DLS): This is a primary technique for measuring the average hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population.[6][7][8]

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: These imaging techniques provide direct visualization of the vesicles, allowing for the determination of their morphology (e.g., spherical, unilamellar, multilamellar) and size distribution.[3]

  • Zeta Potential Measurement: This technique is used to determine the surface charge of the vesicles, which is an important indicator of their stability against aggregation.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the phase transition temperature (Tm) of the DDAB vesicles.[9]

Data Presentation

Table 1: Influence of DDAB Concentration on Vesicle Properties

DDAB Concentration (mM)Average Hydrodynamic Diameter (nm)Zeta Potential (mV)
0.5100 - 140Increases with concentration
1.0100 - 140Increases with concentration
2.5Spontaneous vesicle formation observed-

Note: The exact values can vary depending on the specific experimental conditions. Data synthesized from multiple sources.[1]

Table 2: Effect of Sonication on Vesicle Size

Sonication MethodTypical Vesicle Size Range (nm)Lamellarity
No Sonication (hydration only)>1000Multilamellar (MLV)
Bath Sonication50 - 200Primarily Small Unilamellar (SUV)
Probe Sonication20 - 100Small Unilamellar (SUV)

Note: These are general ranges and the final size depends on factors like sonication time and power. Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: DDAB Vesicle Preparation by Thin-Film Hydration Followed by Sonication

  • Lipid Film Preparation: a. Dissolve the desired amount of DDAB (and any other lipid-soluble components) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer of choice. The volume of the buffer will determine the final lipid concentration. For encapsulating hydrophilic molecules, they should be dissolved in this buffer. b. The hydration should be carried out at a temperature above the phase transition temperature of DDAB (~16°C), for example, at 25°C or higher. c. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication (Size Reduction): a. Transfer the MLV suspension to a suitable container. b. Place the sample in a bath sonicator or use a probe sonicator. c. Sonicate the sample for a predetermined time (e.g., 5-30 minutes). The optimal sonication time should be determined empirically. d. Monitor the temperature of the sample during sonication and use a cooling bath if necessary.

  • Characterization: a. Characterize the resulting vesicle suspension for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the vesicle morphology using Transmission Electron Microscopy (TEM).

Protocol 2: DDAB Vesicle Preparation by Ethanol Injection Method

  • Preparation of Solutions: a. Dissolve DDAB (and any other lipid-soluble components) in ethanol to create a lipid-ethanol solution. b. Prepare the aqueous phase (buffer) in a separate beaker.

  • Injection: a. Heat the aqueous phase to a temperature above the Tm of DDAB and stir it at a constant rate. b. Rapidly inject the lipid-ethanol solution into the stirring aqueous phase through a fine needle. The rapid mixing causes the DDAB to precipitate and self-assemble into vesicles.

  • Solvent Removal: a. Remove the ethanol from the vesicle suspension, for example, by dialysis against the aqueous buffer or by using a rotary evaporator under reduced pressure.

  • Size Reduction (Optional): a. If a smaller and more uniform vesicle size is required, the vesicle suspension can be further processed by sonication or extrusion as described in Protocol 1.

  • Characterization: a. Characterize the final vesicle suspension using DLS and TEM.

Mandatory Visualization

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Size Reduction cluster_char Characterization start Start: Weigh DDAB dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer (>Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude suv Small Unilamellar Vesicles (SUVs) Formed sonicate->suv extrude->suv dls DLS (Size, PDI) suv->dls tem TEM (Morphology) suv->tem zeta Zeta Potential (Stability) suv->zeta

Caption: Experimental workflow for DDAB vesicle preparation and characterization.

troubleshooting_logic cluster_aggregation Vesicle Aggregation cluster_size Large/Polydisperse Vesicles cluster_encapsulation Low Encapsulation Efficiency problem Problem Encountered agg_cause Potential Causes: - Insufficient Surface Charge - High Concentration - Low Temperature problem->agg_cause If size_cause Potential Causes: - Insufficient Energy Input - Ineffective Sizing Method problem->size_cause If encap_cause Potential Causes: - Poor Drug Partitioning - Drug Leakage problem->encap_cause If agg_solution Solutions: - Optimize Concentration - Increase Temperature (>Tm) - Adjust Buffer Ionicity agg_cause->agg_solution Address size_solution Solutions: - Optimize Sonication - Use Extrusion - Combine Methods size_cause->size_solution Implement encap_solution Solutions: - Optimize Drug:Lipid Ratio - Add Cholesterol - Modify Formulation encap_cause->encap_solution Apply

Caption: Logical relationships in troubleshooting DDAB vesicle formation.

References

Technical Support Center: Enhancing the Stability of DDAB-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for didodecyldimethylammonium bromide (DDAB)-based nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experimental work. Here you will find answers to frequently asked questions and detailed guides to improve the robustness and reliability of your DDAB nanoparticle formulations.

Troubleshooting Guide

This guide addresses specific problems you may encounter with the stability of your DDAB-based nanoparticles.

Problem 1: My DDAB nanoparticles are aggregating after synthesis.

Possible Causes and Solutions:

  • Inadequate Surface Charge: The positive charge on the surface of DDAB nanoparticles is crucial for electrostatic repulsion, which prevents aggregation.[1][2] A low zeta potential can indicate insufficient charge.

    • Solution 1: Optimize DDAB Concentration: Increasing the concentration of DDAB can enhance the surface charge and improve stability.[3] However, be mindful that excessive DDAB can lead to cytotoxicity.[4]

    • Solution 2: Adjust pH: The pH of the dispersion medium can influence the surface charge of the nanoparticles.[5][6][7][8] Conduct a pH titration study to find the optimal pH for maximum zeta potential and stability.

    • Solution 3: Control Ionic Strength: High ionic strength in the buffer can screen the surface charge, leading to aggregation.[9][10][11][12] Use buffers with low ionic strength or dialyze the nanoparticle suspension to remove excess salts.

  • Presence of Destabilizing Agents: Certain molecules in your formulation or environment can interact with the nanoparticles and induce aggregation.

    • Solution: Polyelectrolyte Interaction: If your formulation contains negatively charged polyelectrolytes, they can form complexes with the cationic DDAB nanoparticles, leading to flocculation or precipitation.[13] Carefully consider the charge compatibility of all components in your formulation.

Problem 2: The size of my DDAB nanoparticles increases over time during storage.

Possible Causes and Solutions:

  • Suboptimal Storage Temperature: Temperature can significantly impact the stability of nanoparticle suspensions.

    • Solution 1: Refrigerated Storage: For short- to medium-term storage (up to 160 days), refrigeration at 2°C is often more effective than freezing or room temperature storage for maintaining nanoparticle stability.[14][15]

    • Solution 2: Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[14] If freezing is necessary, aliquot the nanoparticle suspension into single-use volumes.

  • Inadequate Long-Term Storage Strategy: For storage longer than a few months, aqueous suspensions may not be ideal.

    • Solution: Lyophilization (Freeze-Drying): Lyophilization can be an effective method for long-term storage.[14][16][17] It is crucial to use cryoprotectants to prevent aggregation during the freezing and drying process.

      • Cryoprotectants: Sugars like trehalose and sucrose (at concentrations of 5-20% w/v) are commonly used to protect nanoparticles during lyophilization and subsequent reconstitution.[14][16][18]

Frequently Asked Questions (FAQs)

Q1: What is the ideal zeta potential for stable DDAB nanoparticles?

A zeta potential value exceeding ±30 mV is generally considered indicative of good physical stability due to strong electrostatic repulsion between particles.[2]

Q2: How can I improve the stability of my DDAB nanoparticles in biological fluids?

Biological fluids have high ionic strengths, which can destabilize electrostatically stabilized nanoparticles.[19]

  • Steric Stabilization: The most common strategy is to coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG).[5][19][20][21] The PEG layer creates a physical barrier that prevents aggregation, a mechanism known as steric stabilization.[20][21] This can be achieved by incorporating PEGylated lipids into the nanoparticle formulation.[22]

Q3: Can I concentrate my DDAB nanoparticle suspension without causing aggregation?

Standard methods like centrifugation or evaporation can often lead to irreversible aggregation.[23]

  • Osmotic Stress Dialysis: A gentle method to concentrate nanoparticle suspensions is to dialyze them against a polymer solution (e.g., dextran). This process removes water from the nanoparticle suspension through osmotic pressure, thereby increasing the nanoparticle concentration without inducing aggregation.[23]

Q4: How does the choice of surfactant affect the stability and cytotoxicity of my nanoparticles?

The surfactant plays a critical role in stabilizing nanoparticles and influences their biological interactions. While DDAB is a cationic surfactant used for stabilization, its cytotoxicity should be considered.[4] Studies have shown that DDAB can be less toxic than other cationic surfactants like CTAB at similar concentrations.[4]

Quantitative Data Summary

Table 1: Influence of Zeta Potential on Nanoparticle Stability

Zeta Potential Range (mV)Stability BehaviorReference
0 to ±5Rapid aggregation or flocculationGeneral Knowledge
±10 to ±30Incipient instabilityGeneral Knowledge
±30 to ±40Moderate stability[2]
> ±40Good stability[2]

Table 2: Effect of Cryoprotectants on Lyophilized Nanoparticle Stability

CryoprotectantConcentration (w/v)ObservationReference
Sucrose5%Maintained mRNA expression efficiency after freezing.[16]
Trehalose5%Maintained mRNA expression efficiency after freezing.[16]
Sucrose20%Prevented aggregation and loss of efficacy after lyophilization.[14]
Trehalose20%Prevented aggregation and loss of efficacy after lyophilization.[14]

Key Experimental Protocols

Protocol 1: Measurement of Particle Size and Zeta Potential

This protocol outlines the standard procedure for characterizing the physical properties of DDAB-based nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[24][25]

  • Sample Preparation:

    • Dilute the nanoparticle suspension in the same buffer or aqueous medium used for synthesis to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by following the manufacturer's guidelines.

  • Instrumentation:

    • Use a Malvern Zetasizer Nano ZS or a similar instrument.[24]

  • Particle Size Measurement (DLS):

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette.

    • Perform the measurement, collecting data for a sufficient duration to obtain a stable and reproducible size distribution. The instrument software will provide the average hydrodynamic diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement (ELS):

    • Use a specific folded capillary cell for zeta potential measurements.

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles. The instrument software will calculate the zeta potential using the Smoluchowski model or a similar equation.[10]

  • Data Analysis:

    • Record the mean particle size (Z-average), PDI, and zeta potential. For robust results, perform at least three independent measurements and report the average and standard deviation.

Protocol 2: Evaluation of Nanoparticle Stability in High Ionic Strength Buffers

This protocol describes how to assess the stability of DDAB nanoparticles in the presence of salts, mimicking physiological conditions.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., phosphate-buffered saline, PBS) with increasing ionic strengths (e.g., 10 mM, 50 mM, 150 mM NaCl).

  • Sample Preparation:

    • Add a small volume of the concentrated DDAB nanoparticle suspension to each buffer to achieve the desired final nanoparticle concentration. Ensure the final volume is sufficient for DLS measurements.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C) to simulate physiological conditions.

  • Time-Point Measurements:

    • At various time points (e.g., 0, 1, 4, 24 hours), measure the particle size and PDI of each sample using DLS as described in Protocol 1.

  • Data Analysis:

    • Plot the change in particle size and PDI over time for each ionic strength condition. A significant increase in size or PDI indicates nanoparticle aggregation and instability.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_characterization Initial Characterization cluster_stability Stability Assessment cluster_analysis Analysis formulation Formulation of DDAB Nanoparticles dls_zeta DLS & Zeta Potential Measurement formulation->dls_zeta Initial Sample storage Storage Condition (Temp, Time) dls_zeta->storage ionic_strength Ionic Strength Challenge dls_zeta->ionic_strength lyophilization Lyophilization with Cryoprotectants dls_zeta->lyophilization final_analysis Final Particle Size & Zeta Potential storage->final_analysis ionic_strength->final_analysis lyophilization->final_analysis aggregation_assessment Aggregation Assessment final_analysis->aggregation_assessment

Caption: Experimental workflow for assessing DDAB nanoparticle stability.

troubleshooting_logic start Nanoparticle Aggregation Observed check_zeta Is Zeta Potential > 30 mV? start->check_zeta check_ionic Is Ionic Strength Low? check_zeta->check_ionic Yes increase_ddab Increase DDAB Concentration check_zeta->increase_ddab No adjust_ph Optimize pH check_zeta->adjust_ph No check_peg Is Steric Stabilizer (e.g., PEG) Used? check_ionic->check_peg Yes dialyze Dialyze to Reduce Salt Concentration check_ionic->dialyze No add_peg Incorporate PEGylated Lipids check_peg->add_peg No stable Stable Nanoparticles check_peg->stable Yes increase_ddab->check_zeta adjust_ph->check_zeta dialyze->check_ionic add_peg->check_peg

Caption: Troubleshooting logic for DDAB nanoparticle aggregation.

References

Navigating DDAB-Mediated Gene Delivery: A Guide to Reducing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dimethyldioctadecylammonium Bromide (DDAB) in gene delivery applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of DDAB while optimizing your transfection experiments.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges with cell viability when using DDAB-based transfection reagents. This guide addresses common problems with actionable solutions derived from established research.

Problem Potential Cause Recommended Solution
High levels of cell death post-transfection Inherent cytotoxicity of cationic DDAB formulations due to high positive surface charge, leading to cell membrane disruption and apoptosis.1. Incorporate Helper Lipids: Replace the fusogenic lipid DOPE with DPPC in your liposome formulation. This has been shown to significantly reduce toxicity towards macrophages. 2. PEGylate Your Formulation: The addition of a PEGylated lipid, such as 10 mol% DPPE-PEG2000, can abolish toxicity by shielding the cationic charge and preventing excessive interaction with cell membranes. 3. Optimize DDAB Concentration: Titrate the concentration of your DDAB formulation to find the lowest effective dose that maintains high transfection efficiency.
Low transfection efficiency with reduced-toxicity formulations Alterations to the formulation (e.g., PEGylation) may sterically hinder the interaction between the lipoplex and the cell membrane, reducing uptake.1. Incorporate Targeting Ligands: If using PEGylated formulations, consider adding targeting ligands to the distal end of the PEG chains to facilitate cell-specific uptake. 2. Optimize DNA:Lipid Ratio: Re-evaluate the ratio of your plasmid DNA to the lipid formulation. A different ratio may be optimal for modified, less toxic formulations.
Formulation instability or aggregation in serum-containing media The high positive charge of DDAB can interact with negatively charged serum proteins, leading to aggregation and reduced efficacy.1. Utilize Polymer Coatings: Coat your DDAB/DNA complexes with anionic polymers like polyacrylic acid. This provides electrostatic shielding from serum proteins. 2. Formulate as Solid Lipid Nanoparticles (SLNs): DDAB-SLNs have demonstrated lower cytotoxicity and good stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DDAB-induced cytotoxicity?

A1: The cytotoxicity of DDAB is primarily attributed to its high positive surface charge. This positive charge can lead to strong interactions with the negatively charged cell membrane, causing membrane disruption, pore formation, and ultimately inducing apoptosis.[1][2] Studies have shown that DDAB can trigger caspase-3-mediated apoptosis through the extrinsic caspase-8 pathway.[1][2]

Q2: How does incorporating helper lipids reduce the toxicity of DDAB formulations?

A2: The choice of helper lipid in a DDAB formulation is crucial for modulating its toxicity. For instance, replacing the commonly used fusogenic lipid dioleoylphosphatidylethanolamine (DOPE) with dipalmitoylphosphatidylcholine (DPPC) has been shown to significantly decrease the toxicity of DDAB-containing liposomes towards macrophages.[3][4] While DOPE enhances transfection by promoting endosomal escape, it can also contribute to higher cytotoxicity.[3] DPPC, a more saturated and stable lipid, helps to create a less disruptive lipoplex, thereby reducing its toxic effects.

Q3: What is PEGylation and how does it decrease DDAB toxicity?

A3: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, such as liposomes. In the context of DDAB formulations, incorporating a PEGylated lipid (e.g., DPPE-PEG2000) creates a hydrophilic layer that "shields" the positive charge of the DDAB.[3][5] This shielding effect reduces non-specific interactions with cell membranes and serum proteins, which in turn significantly lowers the cytotoxicity and can even abolish it.[3]

Q4: Will modifying my DDAB formulation to reduce toxicity also lower my transfection efficiency?

A4: It is a possibility that modifications aimed at reducing toxicity, such as PEGylation, might also decrease transfection efficiency. This is because the shielding effect of PEG can hinder the interaction of the delivery vehicle with the target cells. However, this can often be overcome by optimizing the formulation, such as by adjusting the DNA-to-lipid ratio or by incorporating targeting ligands that promote uptake by specific cell types.[6]

Q5: Are there alternative formulations to traditional DDAB liposomes that are less toxic?

A5: Yes, several alternative formulations have been developed. One promising approach is the use of DDAB-based solid lipid nanoparticles (SLNs).[7] Studies have shown that DDAB-SLNs exhibit significantly lower cytotoxicity compared to other cationic surfactants like CTAB, with IC50 values being 50- to 180-fold higher, indicating much lower toxicity.[7] Another strategy involves creating nanoassemblies by first compacting DNA with DDAB and then coating the complex with helper lipids like oleic acid and cholesterol, or polymers such as PLGA-PEG.[8]

Quantitative Data on DDAB Formulation Toxicity

The following tables summarize quantitative data from various studies, illustrating the impact of different formulation strategies on the cytotoxicity of DDAB.

Table 1: 50% Effective Dose (ED50) for Macrophage Toxicity of Various Cationic Liposome Formulations

Cationic Lipid FormulationED50 (nmol/mL)Reference
DOPE/DDAB< 10[3]
DOPE/DOTAP12[3]
DOPE/DMTAP50[3]
DOPE/DPTAP400[3]
DOPE/DSTAP> 1000[3]

Table 2: IC50 Values of DDAB-SLNs in Various Cell Lines (48h exposure)

Cell LineIC50 (µg/mL)Reference
SV-80284.06 ± 17.01[7]
MCF-7869.88 ± 62.45[7]

Lower ED50 and IC50 values indicate higher toxicity.

Experimental Protocols

Protocol 1: Preparation of Reduced-Toxicity DDAB/DPPC Liposomes

This protocol describes the preparation of DDAB liposomes with reduced cytotoxicity by replacing DOPE with DPPC.

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasmid DNA

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration: a. Dissolve DDAB and DPPC in chloroform at a desired molar ratio (e.g., 1:1). b. In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. Sonicate the MLV suspension using a probe or bath sonicator until the solution becomes translucent. This will form small unilamellar vesicles (SUVs). b. For a more uniform size distribution, subject the SUV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. Pass the suspension through the extruder 10-15 times.

  • Lipoplex Formation: a. Dilute the plasmid DNA in PBS. b. In a separate tube, dilute the prepared liposomes in PBS. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes. e. The lipoplexes are now ready for addition to cell culture.

Protocol 2: Preparation of PEGylated DDAB Liposomes

This protocol details the incorporation of a PEGylated lipid to shield the cationic charge and reduce toxicity.

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Dioleoylphosphatidylethanolamine (DOPE) or Dipalmitoylphosphatidylcholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG2000)

  • Other materials as listed in Protocol 1.

Methodology:

  • Lipid Film Hydration: a. In chloroform, co-dissolve DDAB, a helper lipid (DOPE or DPPC), and DPPE-PEG2000 at a specific molar ratio (e.g., 1:1:0.1 for DDAB:Helper Lipid:DPPE-PEG2000). b. Follow steps 1b-1d from Protocol 1 to create the lipid film and hydrate it to form MLVs.

  • Sonication and Extrusion: a. Follow step 2 from Protocol 1 to produce SUVs with a uniform size.

  • Lipoplex Formation: a. Follow step 3 from Protocol 1 to form the PEGylated lipoplexes.

Visualizations

DDAB_Toxicity_Pathway DDAB DDAB Cationic Surface Membrane Cell Membrane DDAB->Membrane Disruption Pore Pore Formation Membrane->Pore Caspase8 Caspase-8 Activation Pore->Caspase8 Extrinsic Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DDAB-induced cytotoxicity pathway leading to apoptosis.

Toxicity_Reduction_Workflow cluster_formulation Formulation Strategies cluster_effects Primary Effects cluster_outcome Outcome HelperLipids Incorporate Helper Lipids (e.g., DPPC) ReducedInteraction Reduce Membrane Interaction HelperLipids->ReducedInteraction PEGylation PEGylate Liposomes (e.g., DPPE-PEG2000) ChargeShielding Shield Positive Charge PEGylation->ChargeShielding PolymerCoating Coat with Polymers (e.g., PLGA) PolymerCoating->ChargeShielding ChargeShielding->ReducedInteraction DecreasedToxicity Decreased Cytotoxicity ReducedInteraction->DecreasedToxicity

Caption: Workflow of strategies to reduce DDAB toxicity.

References

Technical Support Center: Optimizing DDAB in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of didodecyldimethylammonium bromide (DDAB) for successful nanoparticle synthesis. Find answers to frequently asked questions and troubleshoot common experimental issues to achieve desired nanoparticle size, stability, and monodispersity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DDAB in nanoparticle synthesis?

A1: DDAB is a cationic surfactant that serves as a crucial stabilizing agent in the synthesis of various nanoparticles, including gold (AuNPs), silver (AgNPs), and polymeric nanoparticles.[1][2][3] It forms a protective bilayer on the nanoparticle surface, creating a positive surface charge.[1][4] This positive charge leads to electrostatic repulsion between nanoparticles, preventing them from aggregating and ensuring colloidal stability.[4]

Q2: How does DDAB concentration influence nanoparticle size?

A2: The concentration of DDAB directly impacts the final size of the synthesized nanoparticles. Generally, an increase in DDAB concentration can lead to a decrease in the size of polymeric nanoparticles, as it provides better surface coverage and prevents particle fusion during formation.[3] Conversely, for some metallic nanoparticles, increasing DDAB concentration has been observed to result in larger particle dimensions.[5] It is crucial to empirically determine the optimal concentration for each specific nanoparticle system.

Q3: What is the significance of zeta potential for DDAB-stabilized nanoparticles?

A3: Zeta potential is a critical indicator of the stability of a nanoparticle dispersion. For DDAB-stabilized nanoparticles, a positive zeta potential is expected due to the cationic nature of the surfactant. A zeta potential value greater than +30 mV generally indicates strong electrostatic repulsion between particles, leading to a stable and well-dispersed suspension.[4] Lower positive values may suggest insufficient DDAB coverage, increasing the risk of aggregation.

Q4: What is a desirable Polydispersity Index (PDI) for nanoparticle formulations?

A4: The Polydispersity Index (PDI) is a measure of the uniformity of the nanoparticle sizes within a sample. A PDI value below 0.2 is typically considered indicative of a monodisperse or highly uniform population of nanoparticles, which is desirable for most applications in drug delivery and research.[6][7] High PDI values suggest a wide range of particle sizes and potential aggregation.

Q5: Can excess DDAB be detrimental to the synthesis?

A5: Yes, an excess concentration of DDAB can be problematic. While sufficient DDAB is necessary for stabilization, an overabundance can lead to the formation of micelles that are not associated with nanoparticles.[7] This can interfere with characterization techniques and may also increase the cytotoxicity of the final formulation, which is a significant consideration for biological applications.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DDAB-stabilized nanoparticles.

Problem Potential Causes Recommended Solutions
Immediate Aggregation of Nanoparticles (Visible precipitates or significant color change, e.g., blue/purple for AuNPs)1. Insufficient DDAB Concentration: The nanoparticle surface is not adequately covered to provide electrostatic stability. 2. Suboptimal pH: The pH of the reaction medium may be affecting the surface charge. 3. High Ionic Strength: Presence of excess salts can screen the electrostatic repulsion.1. Increase DDAB Concentration: Incrementally increase the molar ratio of DDAB to the precursor material. 2. Adjust pH: Ensure the pH of the reaction medium is optimal for maintaining a positive surface charge. 3. Use Deionized Water: Employ high-purity water and minimize the concentration of any additional salts.
High Polydispersity Index (PDI > 0.3) 1. Inhomogeneous Nucleation: The initial formation of nanoparticle "seeds" is not uniform. 2. Inefficient Mixing: Poor stirring leads to localized concentration gradients of reactants. 3. Temperature Fluctuations: Inconsistent temperature can affect the kinetics of nanoparticle growth.1. Control Reactant Addition: Add the reducing agent quickly and uniformly to the precursor solution. 2. Improve Stirring: Use a high-speed magnetic stirrer or overhead stirrer to ensure vigorous and consistent mixing. 3. Maintain Constant Temperature: Perform the synthesis in a temperature-controlled water bath.
Nanoparticles Aggregate During Storage 1. Inadequate Long-Term Stabilization: The initial DDAB layer may not be sufficient for long-term stability. 2. Changes in Storage Conditions: Fluctuations in temperature or pH of the storage buffer. 3. Microbial Contamination: Growth of microbes can destabilize the nanoparticle suspension.1. Optimize DDAB Concentration: Ensure the optimal DDAB concentration for long-term stability was used during synthesis. 2. Controlled Storage: Store nanoparticles at a stable, low temperature (e.g., 4°C) in a buffered solution. 3. Sterile Filtration: If appropriate for the application, filter the nanoparticle suspension through a 0.22 µm filter.
Low or Inconsistent Zeta Potential 1. Insufficient DDAB: The amount of DDAB is too low to create a dense, positively charged surface layer. 2. Interference from Other Molecules: Anionic molecules in the solution may be neutralizing the positive charge. 3. Incorrect Measurement Parameters: Issues with the setup of the zeta potential analyzer.1. Increase DDAB Concentration: Systematically increase the DDAB concentration and measure the effect on zeta potential. 2. Purify Nanoparticles: Wash the nanoparticles through centrifugation and resuspension in deionized water to remove interfering ions. 3. Verify Instrument Settings: Ensure the correct parameters (e.g., viscosity of the medium) are used for the measurement.

Quantitative Data on DDAB Optimization

The following tables summarize the impact of DDAB concentration on the physicochemical properties of nanoparticles based on findings from the literature.

Table 1: Effect of DDAB Concentration on PLGA Nanoparticle Properties [3]

DDAB in Microemulsion (% w/w)Mean Particle Size (nm)Zeta Potential (mV)
1250+20
2220+35
3180+45
4150+50

This data illustrates that for PLGA nanoparticles synthesized via an emulsification-diffusion technique, increasing the DDAB concentration leads to a reduction in particle size and an increase in positive zeta potential, indicating enhanced stability.[3]

Table 2: Influence of DDAB Concentration on Silver Nanoparticle Size [5]

DDAB Concentration (mM)Median Particle Diameter (nm)
58.7
1010.4
2512.6
5013.3
7522.8

This study on silver nanoparticles demonstrates a trend where increasing DDAB concentration results in a larger median particle size.[5]

Experimental Protocols

Protocol 1: Synthesis of DDAB-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes a common method for synthesizing AuNPs using DDAB as a stabilizer and sodium borohydride as a reducing agent.[1][2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄ in DI water.

    • Prepare a 100 mM stock solution of DDAB in DI water.

    • Prepare a fresh, ice-cold 10 mM stock solution of NaBH₄ in DI water immediately before use.

  • Synthesis:

    • In a scrupulously clean glass flask, add 5 mL of the 100 mM DDAB solution to 94 mL of DI water.

    • Place the flask on a magnetic stirrer and stir vigorously for 20 minutes to ensure complete dissolution and formation of DDAB vesicles.

    • To this stirring solution, add 0.5 mL of the 10 mM HAuCl₄ solution. The solution should turn pale yellow.

    • While maintaining vigorous stirring, rapidly inject 0.5 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution.

    • A rapid color change to ruby red should be observed, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.

  • Purification (Optional but Recommended):

    • To remove excess reactants, centrifuge the AuNP solution (e.g., 12,000 x g for 30 minutes). The exact parameters will depend on the final particle size.

    • Carefully decant the supernatant and resuspend the nanoparticle pellet in a small volume of DI water.

    • Repeat the centrifugation and resuspension steps two more times.

    • After the final wash, resuspend the purified AuNPs in the desired volume of DI water or a suitable buffer for storage.

Protocol 2: Characterization of DDAB-Stabilized Nanoparticles

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To confirm the formation of metallic nanoparticles (e.g., AuNPs, AgNPs) and assess their stability.

  • Procedure:

    • Dilute an aliquot of the nanoparticle suspension in DI water.

    • Record the absorption spectrum within a relevant wavelength range (e.g., 400-700 nm for AuNPs).

  • Expected Result: A characteristic Surface Plasmon Resonance (SPR) peak should be observed (e.g., ~520 nm for spherical AuNPs). A broadening or red-shifting of this peak can indicate aggregation.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential.

  • Procedure:

    • Dilute a sample of the nanoparticle suspension in DI water or a low ionic strength buffer.

    • Measure the hydrodynamic size, PDI, and zeta potential using a DLS instrument.

  • Expected Result: For stable formulations, expect a narrow size distribution with a PDI < 0.2 and a zeta potential > +30 mV.

3. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology (shape and size) and determine the core size of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to dry completely.

    • Image the nanoparticles using a transmission electron microscope.

  • Expected Result: TEM images will provide direct visual confirmation of the nanoparticle size, shape, and state of dispersion.

Visual Guides

G cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization prep_HAuCl4 Prepare HAuCl₄ Stock Solution add_HAuCl4 Add HAuCl₄ to DDAB Solution prep_HAuCl4->add_HAuCl4 prep_DDAB Prepare DDAB Stock Solution mix_DDAB Mix DDAB in DI Water (Vigorous Stirring) prep_DDAB->mix_DDAB prep_NaBH4 Prepare fresh, ice-cold NaBH₄ Stock Solution add_NaBH4 Rapidly Inject NaBH₄ prep_NaBH4->add_NaBH4 mix_DDAB->add_HAuCl4 add_HAuCl4->add_NaBH4 stabilize Continue Stirring (1 hour) add_NaBH4->stabilize uv_vis UV-Vis Spectroscopy (SPR Peak) stabilize->uv_vis dls DLS (Size, PDI, Zeta Potential) stabilize->dls tem TEM (Morphology) stabilize->tem

Caption: Workflow for DDAB-stabilized gold nanoparticle synthesis.

G problem Problem: Nanoparticle Aggregation cause1 Insufficient DDAB Conc.? problem->cause1 cause2 Suboptimal pH? problem->cause2 cause3 Inefficient Mixing? problem->cause3 cause1->cause2 No solution1 Solution: Increase DDAB Concentration cause1->solution1 Yes cause2->cause3 No solution2 Solution: Adjust pH of Reaction Medium cause2->solution2 Yes solution3 Solution: Increase Stirring Speed/Efficiency cause3->solution3 Yes

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Scaling Up DDAB Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up the production of Dimethyldioctadecylammonium Bromide (DDAB) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up DDAB liposome production?

Scaling up DDAB liposome production from the laboratory bench to industrial-scale manufacturing presents several key challenges. These include maintaining consistent particle size and a narrow size distribution (Polydispersity Index - PDI), ensuring batch-to-batch reproducibility, achieving high and consistent encapsulation efficiency, preventing stability issues such as aggregation or leakage, and managing the removal of residual organic solvents.[1][2][3][4]

Q2: Which production method is most suitable for large-scale production of DDAB liposomes?

While traditional methods like thin-film hydration are common in laboratory settings, they are often difficult to scale up due to issues with achieving uniform hydration and potential for batch variability.[1][2][5] Methods like ethanol injection and microfluidics are generally more amenable to large-scale production.[2][6][7][8][9] Microfluidics, in particular, offers precise control over particle size and distribution, leading to high reproducibility and scalability.[7][10][11][12]

Q3: How does the choice of production method affect the final liposome characteristics?

The production method significantly influences the critical quality attributes (CQAs) of the final liposome formulation.

  • Thin-Film Hydration: Often produces multilamellar vesicles (MLVs) with a heterogeneous size distribution, requiring additional processing steps like extrusion or sonication to achieve unilamellar vesicles of a desired size.[1][2][5][8]

  • Ethanol Injection: Can produce small unilamellar vesicles (SUVs) directly and is a relatively rapid and reproducible process.[2][8][9] However, the final liposome suspension is often dilute, and removal of residual ethanol can be challenging.[8]

  • Microfluidics: Allows for the continuous and controlled production of liposomes with a narrow size distribution and high batch-to-batch consistency.[7][10][12] The particle size can be precisely tuned by adjusting flow rates.[10][13]

Q4: What are the critical process parameters to control during scale-up?

Regardless of the method, several critical process parameters (CPPs) must be carefully controlled during scale-up to ensure consistent product quality. These include:

  • Lipid concentration[14][15]

  • Flow rate of the lipid and aqueous phases (in methods like ethanol injection and microfluidics)[10][13]

  • Temperature[14]

  • Mixing speed and time[4]

  • Pressure (in homogenization or extrusion steps)

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) upon Scale-Up

Possible Causes:

  • Inadequate Mixing: Non-uniform mixing energy across a larger volume can lead to heterogeneous liposome formation.

  • Temperature Gradients: Variations in temperature within a large vessel can affect lipid hydration and self-assembly.

  • Changes in Flow Dynamics: When scaling up methods like ethanol injection or microfluidics, maintaining the same flow characteristics can be challenging.[16]

Troubleshooting Steps:

  • Optimize Mixing:

    • For batch processes, ensure the mixing apparatus (e.g., impeller type and speed) is appropriate for the vessel size to ensure homogenous mixing.

    • For continuous processes like microfluidics, ensure the microfluidic channel geometry is conserved between scales to replicate formulation conditions.

  • Control Temperature: Implement robust temperature control systems for larger vessels to minimize temperature gradients.

  • Maintain Consistent Flow Ratios: In flow-based systems, precisely control the flow rate ratio (FRR) and total flow rate (TFR) as these are influential factors on vesicle size.[10][13]

Issue 2: Decreased Encapsulation Efficiency at Larger Scales

Possible Causes:

  • Suboptimal Hydration: Incomplete or non-uniform hydration of the lipid film in scaled-up thin-film hydration methods.

  • Changes in Lipid-to-Drug Ratio: Inconsistent ratios when handling larger quantities of materials.

  • Drug Leakage: Increased processing times or shear stress during scale-up can lead to drug leakage.[2]

Troubleshooting Steps:

  • Ensure Uniform Hydration: For thin-film hydration, optimize the rotation speed and vacuum pressure in larger rotary evaporators to create a uniform lipid film.[5]

  • Precise Material Handling: Use calibrated equipment for weighing and dispensing lipids and the drug to maintain the correct ratio.

  • Optimize Downstream Processing: Minimize shear stress during any size reduction steps (e.g., extrusion) by carefully selecting membrane pore sizes and pressures.

Issue 3: Liposome Aggregation and Instability During Storage

Possible Causes:

  • Insufficient Surface Charge: The zeta potential of the liposomes may not be high enough to prevent aggregation.

  • Residual Solvents: The presence of organic solvents can affect the stability of the lipid bilayer.[1]

  • Improper Storage Conditions: Temperature fluctuations or exposure to light can degrade the liposomes.

Troubleshooting Steps:

  • Optimize Formulation:

    • Ensure the concentration of the cationic lipid DDAB is sufficient to impart a high positive zeta potential, which promotes electrostatic repulsion between vesicles.

    • Consider the inclusion of cholesterol or PEGylated lipids to improve bilayer rigidity and stability.[17]

  • Efficient Solvent Removal: Employ efficient solvent removal techniques like tangential flow filtration (TFF) or dialysis.

  • Controlled Storage: Store liposome suspensions at a controlled temperature (typically 4°C) and protected from light. For long-term stability, lyophilization can be considered.[18]

Data Presentation

Table 1: Illustrative Comparison of DDAB Liposome Characteristics at Lab-Scale vs. Scale-Up

ParameterLab-Scale (e.g., Thin-Film Hydration)Potential Scale-Up ChallengesScaled-Up (e.g., Microfluidics)
Particle Size (nm) 150 ± 20Difficulty in maintaining uniformity145 ± 5
Polydispersity Index (PDI) < 0.2Tendency to increase< 0.15
Zeta Potential (mV) +45 ± 5Can be affected by process changes+48 ± 3
Encapsulation Efficiency (%) 60 ± 8%Often decreases without optimization> 70%
Batch-to-Batch Variability ModerateHigh without strict process controlLow

Note: The values in this table are illustrative and can vary significantly based on the specific formulation and process parameters.

Experimental Protocols

Protocol 1: Lab-Scale DDAB Liposome Preparation via Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve DDAB and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (containing the substance to be encapsulated if using passive loading) by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, unilamellar vesicles, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.[5][8]

Protocol 2: Scaled-Up DDAB Liposome Production using Microfluidics
  • Solution Preparation:

    • Prepare a lipid solution by dissolving DDAB and other lipids in a water-miscible organic solvent like ethanol.[10]

    • Prepare an aqueous phase, which may contain the drug to be encapsulated.

  • Microfluidic Mixing:

    • Pump the lipid and aqueous solutions through a microfluidic chip with a specific micromixer geometry (e.g., staggered herringbone).[12]

    • The rapid and controlled mixing of the two streams induces the self-assembly of lipids into liposomes.[7]

  • Collection and Downstream Processing:

    • Collect the resulting liposome suspension from the outlet of the microfluidic chip.

    • Remove the organic solvent and concentrate the liposomes using a scalable method like tangential flow filtration (TFF).[12]

Visualizations

Experimental_Workflow_Thin_Film_Hydration cluster_prep Preparation cluster_formation Liposome Formation cluster_processing Downstream Processing dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation (Thin Film Formation) dissolve->evaporate hydrate Hydration with Aqueous Phase evaporate->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion / Sonication (Size Reduction) mlv->extrude suv Small Unilamellar Vesicles (SUVs) extrude->suv

Caption: Workflow for DDAB liposome production using the thin-film hydration method.

Troubleshooting_Particle_Size problem Inconsistent Particle Size / High PDI cause1 Inadequate Mixing problem->cause1 cause2 Temperature Gradients problem->cause2 cause3 Inconsistent Flow Dynamics problem->cause3 solution1 Optimize Mixer/Impeller for Vessel Size cause1->solution1 solution2 Implement Robust Temperature Control cause2->solution2 solution3 Maintain Consistent Flow Rate Ratios (FRR) cause3->solution3

Caption: Troubleshooting logic for inconsistent particle size in scaled-up production.

References

Technical Support Center: Controlling the Size of DDAB-Stabilized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of didodecyldimethylammonium bromide (DDAB)-stabilized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the size of DDAB-stabilized nanoparticles?

A1: The final size of DDAB-stabilized nanoparticles is primarily influenced by a combination of factors during synthesis. These include the concentration of the DDAB stabilizer, the stirring speed of the reaction mixture, the reaction temperature, the concentration of the precursor material, and the reaction time. Each of these parameters can be modulated to achieve the desired nanoparticle size.

Q2: How does the concentration of DDAB affect nanoparticle size?

A2: The concentration of DDAB, a cationic surfactant, plays a crucial role in stabilizing nanoparticles and preventing their aggregation. Generally, an increase in DDAB concentration leads to a decrease in nanoparticle size. This is because a higher concentration of the stabilizer provides better surface coverage on the forming nanoparticles, preventing their uncontrolled growth and agglomeration. However, the exact relationship can vary depending on the specific nanoparticle system. For instance, in the case of silver nanoparticles, a systematic increase in DDAB concentration has been shown to lead to a corresponding increase in the median particle size.[1]

Q3: What is the role of stirring speed in controlling nanoparticle size?

A3: Stirring speed, or agitation rate, is a critical parameter for ensuring a homogenous reaction environment.[2] An increased stirring speed generally enhances mixing, which can lead to the formation of smaller and more uniform nanoparticles.[3] Efficient mixing ensures that the precursors and stabilizing agents are evenly distributed, promoting uniform nucleation and controlled growth. However, excessively high stirring speeds might introduce turbulence that can lead to broader size distributions in some systems. The optimal stirring speed needs to be determined empirically for each specific experimental setup.

Q4: How does reaction temperature impact the final nanoparticle size?

A4: Temperature influences the kinetics of the nanoparticle formation reaction.[4][5] Generally, higher temperatures can lead to faster reaction rates, which may result in the formation of smaller nanoparticles due to rapid nucleation.[6][7] However, in some systems, elevated temperatures can also promote particle growth or aggregation if not properly controlled.[8] For DDAB-stabilized vesicles, it has been observed that temperatures above 55°C can lead to a reduction in size polydispersity.[8] The optimal temperature is system-dependent and should be carefully controlled to achieve reproducible results.

Q5: Can the precursor concentration be used to control nanoparticle size?

A5: Yes, the concentration of the precursor material (e.g., a metal salt for metallic nanoparticles) directly affects the nucleation and growth kinetics. The ratio of the precursor to the DDAB stabilizer is a key parameter. Adjusting this ratio can significantly influence the final size and polydispersity of the nanoparticles.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Nanoparticles are too large 1. Insufficient DDAB concentration.2. Inadequate stirring speed.3. Reaction temperature is too high, promoting excessive growth.4. High precursor concentration.1. Increase the concentration of DDAB in the reaction mixture.2. Increase the stirring speed (RPM) to improve mixing.3. Lower the reaction temperature to slow down particle growth.4. Decrease the precursor concentration or adjust the precursor-to-DDAB ratio.
Nanoparticles are too small 1. DDAB concentration is too high.2. Stirring speed is excessively high.3. Reaction temperature is too low.1. Decrease the concentration of DDAB.2. Reduce the stirring speed to allow for more controlled growth.3. Increase the reaction temperature to promote particle growth.
High Polydispersity Index (PDI) / Wide size distribution 1. Inefficient or uneven mixing.2. Fluctuations in reaction temperature.3. Slow or non-uniform addition of reagents.4. Inadequate purification leading to the presence of aggregates.1. Ensure vigorous and consistent stirring throughout the synthesis.2. Use a temperature-controlled reaction vessel to maintain a stable temperature.3. Add reagents quickly and uniformly to the reaction mixture.4. Optimize the purification process (e.g., centrifugation speed and duration) to remove larger particles and aggregates.
Nanoparticle Aggregation 1. Insufficient DDAB stabilization.2. Inappropriate pH of the solution.3. High ionic strength of the medium.4. Improper storage conditions.1. Increase the DDAB concentration or consider using a co-stabilizer.2. Adjust the pH to a range that ensures optimal electrostatic repulsion (for DDAB, a positive zeta potential is desirable).3. Use low ionic strength buffers or deionized water for synthesis and storage.4. Store nanoparticles at a low temperature (e.g., 4°C) and avoid freezing.[9] Gentle sonication can sometimes help in re-dispersing soft aggregates.[9]

Quantitative Data Summary

Table 1: Effect of DDAB Concentration on Silver Nanoparticle Size [1]

DDAB Concentration (mM)Median Particle Diameter (nm)Standard Deviation (nm)
58.72.0
1010.42.4
2512.63.5
5013.33.6
7522.85.8

Table 2: General Effect of Stirring Speed on Nanoparticle Size (Illustrative)

Stirring Speed (RPM)Expected Nanoparticle Size TrendReference
Low (e.g., < 300)Larger, potentially aggregated particles[2]
Medium (e.g., 300-800)Smaller, more uniform particles[2]
High (e.g., > 1000)May lead to smaller particles but potentially higher PDI[3]

Note: The optimal stirring speed is highly dependent on the reaction vessel geometry, stir bar size, and reaction volume.

Table 3: General Effect of Temperature on Gold Nanoparticle Synthesis (Illustrative)

Temperature (°C)Expected Nanoparticle Size TrendReference
Room Temperature (~25)Larger particles[6]
70-85Smaller, more uniform particles[10]
Boiling (~100)Generally leads to smaller particles due to faster kinetics[7]

Experimental Protocols

Protocol 1: Synthesis of DDAB-Stabilized Gold Nanoparticles (AuNPs)

This protocol is a synthesized methodology based on common practices in the literature.[11]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of HAuCl₄ in DI water.

    • Prepare a 10 mM stock solution of DDAB in DI water.

    • Prepare a fresh, ice-cold 100 mM stock solution of NaBH₄ in DI water immediately before use.

  • Synthesis:

    • In a clean glass flask, add 10 mL of the 10 mM DDAB solution to 38 mL of DI water.

    • Stir the solution vigorously for 15 minutes at room temperature.

    • To this solution, add 1 mL of the 1 mM HAuCl₄ solution. The solution will turn pale yellow.

    • While maintaining vigorous stirring, rapidly inject 100 µL of the freshly prepared, ice-cold 100 mM NaBH₄ solution.

    • A rapid color change to ruby-red indicates the formation of gold nanoparticles.

    • Continue stirring for at least 2 hours to ensure the reaction is complete and the nanoparticles are fully stabilized.

  • Purification:

    • Transfer the nanoparticle solution to centrifuge tubes.

    • Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes). The optimal speed and time will depend on the resulting particle size.

    • Carefully remove and discard the supernatant.

    • Resuspend the nanoparticle pellet in a small volume of DI water.

    • Repeat the centrifugation and resuspension steps at least twice more to remove unreacted reagents.

    • After the final wash, resuspend the purified AuNPs in the desired volume of DI water for storage.

Visualizations

Experimental_Workflow Experimental Workflow for DDAB-Stabilized Nanoparticle Synthesis cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization prep_ddab Prepare DDAB Solution mix Mix DDAB and Precursor prep_ddab->mix prep_precursor Prepare Precursor Solution prep_precursor->mix prep_reducing Prepare Reducing Agent add_reducer Add Reducing Agent prep_reducing->add_reducer stir Vigorous Stirring mix->stir stir->add_reducer react Allow Reaction to Complete add_reducer->react centrifuge1 Centrifugation react->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 wash_cycle Repeat Wash Cycle (2x) resuspend1->wash_cycle final_product Final Nanoparticle Suspension wash_cycle->final_product size_analysis Size Analysis (DLS) final_product->size_analysis morphology Morphology (TEM) final_product->morphology surface_charge Zeta Potential final_product->surface_charge Parameter_Effects Key Parameters Influencing Nanoparticle Size cluster_params Controllable Parameters cluster_outcome Resulting Properties ddab_conc DDAB Concentration np_size Nanoparticle Size ddab_conc->np_size Generally Inverse pdi Polydispersity (PDI) ddab_conc->pdi Influences stir_speed Stirring Speed stir_speed->np_size Generally Inverse stir_speed->pdi Influences temp Temperature temp->np_size Complex Effect temp->pdi Influences precursor_conc Precursor Concentration precursor_conc->np_size Direct Effect time Reaction Time time->np_size Direct Effect (Growth)

References

Technical Support Center: DDAB Liposome Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyldioctadecylammonium Bromide (DDAB) liposome formulation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize encapsulation efficiency and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are DDAB liposomes and why are they used?

A1: Dimethyldioctadecylammonium Bromide (DDAB) liposomes are cationic vesicles used as a delivery system for various molecules. Their positive charge, conferred by the DDAB lipid, facilitates interaction with and encapsulation of negatively charged molecules like DNA and RNA, making them effective for gene therapy, vaccine development, and drug delivery applications.[1]

Q2: What are the key factors influencing the encapsulation efficiency (EE) of DDAB liposomes?

A2: The encapsulation efficiency of liposomes is a critical parameter influenced by multiple factors.[2][3] Key considerations include:

  • Lipid Composition: The ratio of the cationic lipid (DDAB) to any neutral or helper lipids (e.g., DOPE, PtdChol) significantly impacts EE.[4][5]

  • Drug/Cargo Properties: The physicochemical characteristics of the molecule to be encapsulated, such as its polarity, size, and charge, are crucial.[6][7] Polar drugs are typically sequestered in the aqueous core, while nonpolar drugs may bind to the lipid bilayer.[6]

  • Preparation Method: Techniques like thin-film hydration, ethanol injection, and extrusion each have distinct effects on liposome characteristics and loading capacity.[8][9]

  • Process Parameters: Sonication time/power, extrusion cycles, hydration temperature, and pH of the buffer all play a role in determining the final EE.[10][11][12]

  • Drug-to-Lipid Ratio: This ratio is a critical process parameter that expresses the capacity of the liposome to accommodate the drug and is vital for optimizing the formulation.[2][13]

Q3: What is a typical encapsulation efficiency for DDAB liposomes?

A3: Encapsulation efficiency can vary widely depending on the formulation and the encapsulated agent. For nucleic acids, binding increases as the positive-to-neutral lipid ratio is raised.[4] For small molecule drugs, efficiencies can range from under 10% for passive loading methods to over 90% for active or remote loading techniques that utilize pH or ion gradients.[14][15] For example, doxorubicin has been loaded into liposomes with >90% efficiency using an ammonium sulfate gradient.[15][16]

Troubleshooting Guide: Low Encapsulation Efficiency

Problem: My DDAB liposome formulation shows low or inconsistent encapsulation efficiency.

This guide provides potential causes and actionable solutions to troubleshoot and improve your results.

Cause 1: Suboptimal Lipid Composition
  • Question: Have you optimized the ratio of DDAB to your helper lipid?

  • Explanation: The ratio of cationic to neutral lipids is critical. For nucleic acid delivery, increasing the DDAB ratio (e.g., from 1:1 to 4:1 with a neutral lipid like DOPE) can increase binding and transfection efficiency, though it may also increase cytotoxicity.[4] A 2:1 ratio is often a good compromise for delivering plasmids effectively with manageable toxicity.[4]

  • Solution: Systematically vary the molar ratio of DDAB to the neutral helper lipid to find the optimal balance for your specific application.

Cause 2: Inefficient Preparation or Sizing Method
  • Question: Is your sonication or extrusion process properly optimized?

  • Explanation: The method used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) can impact EE. Over-sonication can lead to phospholipid degradation and drug leakage, while insufficient sonication may not create vesicles of a consistent, small size.[10][17] The number of extrusion cycles is also a key parameter to control for achieving uniform size.[12]

  • Solution:

    • Sonication: Optimize sonication time and power. An intermediate duration is often best; for example, one study found the highest EE% for ibuprofen liposomes at a 20-minute sonication time.[10]

    • Extrusion: Ensure you are using an adequate number of extrusion cycles (typically 10-15) through a polycarbonate membrane of the desired pore size to achieve a narrow size distribution.

Cause 3: Unfavorable pH Conditions
  • Question: Is the pH of your hydration buffer and external medium optimized for your drug?

  • Explanation: The pH of the environment can affect the stability and permeability of the liposome bilayer and the charge of the drug to be encapsulated.[11] For drugs that can be ionized, pH directly influences their membrane partitioning and, consequently, their passive loading efficiency.[18] For example, the encapsulation of the drug DB-67 was found to be 75% at pH 4 but dropped to about 15% at pH 9.5, mirroring its pH-dependent membrane binding.[18]

  • Solution:

    • Investigate the pH-dependent solubility and charge of your drug.

    • Test a range of buffer pH values during hydration to maximize drug-membrane interaction or solubility within the aqueous core.

    • For active loading of weakly basic or acidic drugs, utilize a pH gradient across the liposome membrane.[19]

Cause 4: Suboptimal Drug-to-Lipid Ratio
  • Question: Have you evaluated different drug-to-lipid ratios?

  • Explanation: While a higher drug-to-lipid ratio is desirable for therapeutic efficacy, increasing it can lead to a decrease in loading efficiency. For instance, increasing the initial drug-to-lipid ratio for vincristine from 0.05 to 1.6 (wt/wt) resulted in a 45% decrease in loading efficiency.[20]

  • Solution: Perform a loading efficiency curve by preparing formulations with a fixed lipid concentration and varying the initial drug concentration to identify the saturation point and optimal ratio.[21]

Data Summary Tables

Table 1: Effect of Cationic:Neutral Lipid Ratio on DDAB Liposome Properties

DDAB:Neutral Lipid Ratio Transfection Efficiency Cytotoxicity Reference
1:1 Baseline Lower [4]
2:1 Increased Moderate [4]
4:1 Highest Higher [4]

Data synthesized from studies using PtdChol or DOPE as the neutral lipid.

Table 2: Influence of Drug-to-Lipid Ratio on Loading Efficiency for Different Drugs

Drug Loading Method Initial Drug-to-Lipid Ratio (wt/wt) Change in Loading Efficiency Reference
Doxorubicin Ionophore (MnSO4/A23187) 0.3 to 0.4 30% Decrease [20]

| Vincristine | Not specified | 0.05 to 1.6 | 45% Decrease |[20] |

Key Experimental Protocols

Protocol 1: DDAB Liposome Preparation by Thin-Film Hydration Followed by Extrusion

This is a common method for producing unilamellar vesicles with a controlled size.

  • Lipid Film Formation:

    • Dissolve DDAB and a helper lipid (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Maintain the temperature above the phase transition temperature (Tm) of the lipids.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) containing the hydrophilic drug to be encapsulated.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the Tm for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) for 11-15 cycles. This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

    • The final liposome suspension can be cooled to room temperature.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (SEC), dialysis, or ultracentrifugation.[21]

Protocol 2: Measuring Encapsulation Efficiency (%EE)
  • Separation: Separate the liposomes containing the encapsulated drug from the free, unencapsulated drug using a suitable method like size exclusion chromatography or centrifugation.

  • Quantification:

    • Disrupt the purified liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the disrupted liposome fraction (Encapsulated Drug) using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).[22]

    • Quantify the total amount of drug used initially (Total Drug).

  • Calculation: Calculate the %EE using the following formula:

    %EE = (Encapsulated Drug / Total Drug) x 100

Visual Guides and Workflows

Encapsulation_Troubleshooting_Flowchart start_node Low Encapsulation Efficiency Observed check_ratio Lipid Ratio Optimized? start_node->check_ratio decision_node decision_node process_node process_node end_node Improved EE adjust_ratio Vary DDAB:Helper Lipid Ratio (e.g., 1:1 to 4:1) check_ratio->adjust_ratio No check_method Sizing Method Optimized? check_ratio->check_method Yes re_evaluate Re-evaluate EE adjust_ratio->re_evaluate adjust_method Optimize Sonication Time/Power or Extrusion Cycles check_method->adjust_method No check_ph pH Suitable for Drug? check_method->check_ph Yes adjust_method->re_evaluate adjust_ph Test Different Buffer pH Consider pH Gradient check_ph->adjust_ph No check_dl_ratio Drug:Lipid Ratio Too High? check_ph->check_dl_ratio Yes adjust_ph->re_evaluate check_dl_ratio->end_node No adjust_dl_ratio Perform Loading Curve (Decrease Drug Conc.) check_dl_ratio->adjust_dl_ratio Yes adjust_dl_ratio->re_evaluate

Caption: Troubleshooting workflow for low encapsulation efficiency.

Liposome_Preparation_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_purify Purification & Analysis dissolve 1. Dissolve Lipids (DDAB + Helper) in Organic Solvent film 2. Create Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Drug Solution (Forms MLVs) film->hydrate extrude 4. Extrude through Membrane (Forms LUVs) hydrate->extrude purify 5. Remove Free Drug (e.g., SEC, Dialysis) extrude->purify analyze 6. Characterize (Size, Zeta, %EE) purify->analyze

Caption: Standard workflow for DDAB liposome preparation.

References

Technical Support Center: Microfluidic Preparation of DDAB Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid blockages and other common issues when preparing dimethyldioctadecylammonium bromide (DDAB) liposomes using microfluidics.

Troubleshooting Guide: Avoiding Microfluidic Channel Blockages

Microfluidic channel blockage is a common issue that can arise from lipid precipitation, aggregation, or the introduction of foreign particles. Below are specific questions and answers to help you troubleshoot and prevent these problems.

Q1: My microfluidic channels are clogging as soon as I start the experiment. What are the likely causes and how can I prevent this?

A1: Immediate clogging upon starting your experiment is often due to pre-experimental factors or incorrect initial parameters. Here are the primary causes and preventative measures:

  • Particulate Matter in Solutions: Dust, fibers, or other undissolved particles in your lipid or aqueous solutions can instantly block the narrow channels of a microfluidic chip.

    • Prevention: Always filter all solutions (both lipid-organic phase and aqueous phase) through a 0.1 or 0.2 µm syringe filter immediately before introducing them into the microfluidic system.[1] Ensure your working environment is as clean as possible to prevent contamination.

  • Lipid Precipitation Before Mixing: If the lipid solution is not fully dissolved or if it comes out of solution before reaching the mixing junction, it can cause a blockage.

    • Prevention: Ensure your lipids, including DDAB, are fully dissolved in the organic solvent (e.g., isopropanol or ethanol).[2][3] Some protocols recommend gentle heating of the lipid solution to ensure complete dissolution, for example, by setting a heating block at 60°C.[2]

  • Improper System Priming: Air bubbles trapped in the channels can obstruct flow and lead to localized precipitation and clogging.

    • Prevention: Before introducing your lipid and aqueous solutions, prime the microfluidic chip and tubing with the respective filtered solvents (e.g., pure organic solvent for the lipid channel and the aqueous buffer for the aqueous channel). This ensures that the system is free of air bubbles and debris.

Q2: I'm observing a gradual buildup of material and eventual blockage in the microfluidic channels during my run. What could be causing this?

A2: Gradual blockage is typically related to the formulation and the fluidic parameters used during the liposome preparation process.

  • Lipid Aggregation/Precipitation at the Mixing Interface: The most common cause is the precipitation of lipids as the organic and aqueous phases mix. This can be influenced by several factors:

    • Suboptimal Flow Rate Ratio (FRR) and Total Flow Rate (TFR): The ratio of the aqueous phase flow rate to the organic phase flow rate (FRR) and the combined flow rate of both phases (TFR) are critical parameters that control the mixing efficiency and, consequently, the nanoparticle formation process.[2][4] Incorrect ratios can lead to inefficient mixing, causing the lipids to aggregate and precipitate instead of forming stable liposomes.[5]

      • Solution: Optimize your FRR and TFR. For DDAB liposomes, a higher FRR (e.g., 3:1 or 5:1 aqueous to organic) and a sufficiently high TFR (e.g., 10 mL/min) often promote better mixing and nanoprecipitation, leading to smaller, more stable liposomes and reducing the risk of aggregation.[2]

    • High Lipid Concentration: Using a lipid concentration that is too high can lead to supersaturation at the mixing point, causing the lipids to precipitate out of solution before they can self-assemble into liposomes.

      • Solution: If you suspect this is the issue, try reducing the total lipid concentration.[2]

    • Poor Solvent Miscibility: Incomplete or slow mixing of the organic and aqueous phases can lead to localized areas of high lipid concentration, promoting aggregation.

      • Solution: Ensure you are using a miscible organic solvent like ethanol or isopropanol.[2][3] The design of the microfluidic mixer (e.g., staggered herringbone micromixer) is also crucial for rapid and efficient mixing.[5]

Q3: What should I do if my microfluidic chip is already clogged?

A3: A clogged chip is not always permanently lost. Here are some steps you can take to try and clear the blockage:

  • Stop the Flow: Immediately stop the pumps to prevent further pressure buildup, which could damage the chip.

  • Forward Flushing: Try flushing the chip with a filtered, pure solvent (the one used to dissolve the lipids, such as ethanol or isopropanol) in the forward direction.[1]

  • Solvent Soaking: If flushing doesn't work, stop the pumping and allow the solvent to sit in the channels for 5-10 minutes to dissolve any precipitated material.[1]

  • Back Flushing: If forward flushing is unsuccessful, you can carefully try to back-flush the chip by connecting the solvent-filled syringe to the outlet and gently applying pressure.

  • Use of Cleaning Solutions: For stubborn clogs, you can use a sequence of solvents. For lipid-based clogs, flushing with ethanol or isopropanol is often effective.[6] In some cases, a mild detergent solution followed by a thorough rinse with deionized water and then the solvent can be helpful. Always check for chemical compatibility with your chip material.

Frequently Asked Questions (FAQs)

Q4: What are the optimal microfluidic parameters for preparing DDAB liposomes?

A4: The optimal parameters can vary depending on the specific microfluidic system and the desired liposome characteristics. However, published studies provide a good starting point. Key parameters to consider are the Flow Rate Ratio (FRR) and the Total Flow Rate (TFR).[2][4]

Q5: How does the Flow Rate Ratio (FRR) affect DDAB liposome size?

A5: Generally, increasing the FRR (the ratio of the aqueous phase flow rate to the organic phase flow rate) leads to the formation of smaller liposomes.[7][8] This is because a higher FRR results in a more rapid and efficient mixing of the lipid-containing organic phase with the aqueous phase, promoting faster nanoprecipitation and self-assembly into smaller vesicles.

Q6: What is the role of the Total Flow Rate (TFR) in DDAB liposome synthesis?

A6: The TFR influences the residence time and the shear forces within the microfluidic channels. A higher TFR can lead to more rapid mixing and the formation of smaller, more uniform liposomes.[2] However, above a certain threshold, the effect of TFR on liposome size may plateau.[4][9] It is important to operate within the pressure limits of your microfluidic chip.

Quantitative Data Summary

The following table summarizes key quantitative data from cited experiments on DDAB liposome preparation using microfluidics.

ParameterValueOutcome/ObservationReference
Total Lipid Concentration 20 mg/mL DDAB, 2 mg/mL TDB in IPAStarting concentration for optimization studies.[2]
Total Flow Rate (TFR) 5, 10, 15 mL/minA TFR of 10 mL/min was selected for producing a range of particle sizes with low PDI.[2]
Flow Rate Ratio (FRR) 1:1, 3:1, 5:1 (Aqueous:Organic)Both FRR and TFR controlled the particle size of DDAB:TDB liposomes.[2]
DDAB Concentration 2.5 mg/mL in ethanolUsed in a formulation with poly(I:C).[7]
Phosphatidylcholine (PC)/DDAB Concentration 9.0 - 1.0 mMUsed to study the effect of lipid composition on liposome size.[10]

Experimental Protocols

Protocol for Microfluidic Preparation of DDAB Liposomes

This protocol is a generalized procedure based on common methodologies for preparing DDAB liposomes using a microfluidic system.

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of DDAB (and any other lipids, such as a helper lipid or PEGylated lipid) in a suitable organic solvent (e.g., 2-propanol or ethanol) at the desired concentration (e.g., 20 mg/mL DDAB).[2] Ensure the lipids are completely dissolved. Gentle heating (e.g., 60°C) may be applied if necessary.[2]

    • Aqueous Phase: Prepare the aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4, or PBS).[2][7]

    • Filtering: Filter both the lipid and aqueous solutions through 0.1 or 0.2 µm syringe filters immediately before use.[1]

  • Microfluidic System Setup:

    • Set up the microfluidic system (e.g., NanoAssemblr Benchtop or a similar device) with the appropriate microfluidic chip.

    • Prime the system by flowing the filtered organic solvent through the lipid inlet and the filtered aqueous buffer through the aqueous inlet to remove any air bubbles and equilibrate the system.

  • Liposome Formulation:

    • Load the prepared and filtered lipid solution and aqueous buffer into separate syringes and place them on the syringe pumps.

    • Set the desired Total Flow Rate (TFR), for example, 10 mL/min.[2]

    • Set the desired Flow Rate Ratio (FRR), for example, 3:1 or 5:1 (aqueous:organic).[2]

    • Start the pumps to initiate the mixing and liposome self-assembly process.

    • Collect the resulting liposome suspension from the outlet.

  • Downstream Processing:

    • The collected liposome suspension may need to be dialyzed or purified to remove the organic solvent and any unencapsulated material.

Visualizations

Below are diagrams to help visualize the troubleshooting workflow and logical relationships in microfluidic liposome preparation.

TroubleshootingWorkflow Troubleshooting Workflow for Microfluidic Blockages cluster_prevention Preventative Measures cluster_troubleshooting Real-Time Troubleshooting cluster_outcomes Outcomes FilterSolutions Filter All Solutions (0.2 µm) SuccessfulRun Successful Liposome Formation FilterSolutions->SuccessfulRun EnsureDissolution Ensure Complete Lipid Dissolution EnsureDissolution->SuccessfulRun PrimeSystem Properly Prime System (No Air) PrimeSystem->SuccessfulRun BlockageOccurs Blockage Occurs CheckParameters Check Flow Parameters (FRR/TFR) BlockageOccurs->CheckParameters Gradual Blockage StopAndFlush Stop Flow & Flush with Solvent BlockageOccurs->StopAndFlush Immediate/Severe Blockage ReduceConcentration Reduce Lipid Concentration CheckParameters->ReduceConcentration If parameters are optimal CheckParameters->SuccessfulRun After Optimization ReduceConcentration->SuccessfulRun After Adjustment BlockageCleared Blockage Cleared StopAndFlush->BlockageCleared If successful ChipDamaged Chip Remains Clogged StopAndFlush->ChipDamaged If unsuccessful

Caption: A workflow for preventing and troubleshooting blockages.

LogicalRelationships Key Parameter Relationships in Liposome Synthesis FRR Flow Rate Ratio (FRR) (Aqueous:Organic) Mixing Mixing Efficiency FRR->Mixing Increases TFR Total Flow Rate (TFR) TFR->Mixing Increases LipidConc Lipid Concentration Precipitation Precipitation Risk LipidConc->Precipitation Increases Mixing->Precipitation Decreases LiposomeSize Liposome Size Mixing->LiposomeSize Decreases PDI Polydispersity Index (PDI) Mixing->PDI Decreases

Caption: Relationships between parameters and liposome properties.

References

Validation & Comparative

A Comparative Guide to DDAB and Other Double-Chain Cationic Surfactants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cationic surfactant is a critical step in the formulation of effective delivery systems for nucleic acids and other therapeutic molecules. This guide provides an objective comparison of Didodecyldimethylammonium bromide (DDAB) with other commonly used double-chain cationic surfactants, namely 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The comparison is based on their physicochemical properties, performance in terms of transfection efficiency and cytotoxicity, and is supported by experimental data from various studies.

Physicochemical Properties

The fundamental characteristics of these surfactants influence their self-assembly into liposomes and their interaction with biological membranes. Key physicochemical properties are summarized in the table below.

PropertyDDAB (this compound)DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Molecular Formula C₂₆H₅₆BrNC₃₂H₅₇ClN₂O₂C₄₂H₈₀ClNO₄
Molecular Weight ( g/mol ) 462.63[1]537.27698.54[2]
Structure Quaternary ammonium head group with two C12 alkyl chainsCholesterol-based structure with a carbamoyl linker and a dimethylaminoethane head groupQuaternary ammonium head group with two C18 unsaturated (oleoyl) chains
Melting Point (°C) 157-162Not readily available35-38[3]
Solubility Soluble in hot and cold waterSoluble in DMSO (up to 5 mM with sonication) and ethanol (up to 20 mM)Soluble in ethanol and chloroform[2]

Performance Comparison: Transfection Efficiency and Cytotoxicity

The efficacy of a cationic surfactant in drug and gene delivery is a balance between its ability to efficiently transport cargo into cells (transfection efficiency) and its inherent toxicity to those cells.

Transfection Efficiency

The cationic nature of these surfactants facilitates the condensation of negatively charged nucleic acids to form lipoplexes, which can then fuse with cell membranes to deliver their cargo. The structure of the surfactant plays a significant role in the efficiency of this process.

Studies have shown that the optimal composition of liposomes for transfection is often cell-line dependent.[4] For instance, in some studies, DDAB has been reported to be a more effective transfection agent than DC-Chol when used in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[5] The inclusion of DOPE is known to enhance the endosomal escape of the payload.[6] Furthermore, multicomponent lipid systems, combining different cationic and helper lipids, have been shown to exhibit higher transfection efficiency compared to binary systems.[7] For example, a formulation containing DOTAP, DC-Chol, DOPE, and cholesterol demonstrated superior transfection in certain cell lines.[7]

The ratio of cationic lipid to helper lipid and the overall lipid-to-DNA ratio are critical parameters that need to be optimized for each specific application to achieve maximal transfection efficiency.[4][8]

Cytotoxicity

A major challenge with cationic surfactants is their potential for cytotoxicity. The positive charge that is essential for binding nucleic acids can also lead to interactions with negatively charged cellular components, disrupting membrane integrity and cellular processes.

Generally, cationic lipids are considered more toxic than anionic or non-ionic surfactants. Among the compared surfactants, DDAB has been reported to be more toxic than DC-Chol.[5] The cytotoxicity of these surfactants is dose-dependent.[9] For DOTAP-based liposomes, toxicity has been shown to increase with higher concentrations of the cationic lipid.[10] The inclusion of helper lipids like cholesterol can sometimes mitigate the toxicity of cationic formulations.[10]

The table below summarizes findings from various studies. It is important to note that direct comparison of absolute values is challenging due to variations in experimental conditions (e.g., cell lines, exposure times, specific formulations).

Performance MetricDDAB-based FormulationsDC-Chol-based FormulationsDOTAP-based Formulations
Transfection Efficiency Reported to be higher than DC-Chol/DOPE in some studies.[5]Effective, often used in combination with DOPE.[11]Widely used, efficiency is highly dependent on the helper lipid and cell type.[3][4]
Cytotoxicity Considered more toxic than DC-Chol.[5]Generally considered less toxic than other cationic lipids.[12]Cytotoxicity is a significant consideration, can be modulated by formulation.[10][13]

Experimental Protocols

To ensure reproducibility and allow for adaptation of these methods, detailed protocols for key experiments are provided below.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes.[14][15][16]

Materials:

  • Cationic lipid (DDAB, DC-Chol, or DOTAP)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (optional, for size homogenization)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of the cationic lipid and any helper lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept below the phase transition temperature of the lipids.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid with the highest transition temperature.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[17]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]

Materials:

  • Cells cultured in 96-well plates

  • Cationic surfactant formulations to be tested

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic surfactant formulations. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizing Key Processes and Structures

Diagrams created using Graphviz (DOT language) are provided to illustrate fundamental concepts in cationic surfactant-based delivery systems.

Liposome_Structure cluster_liposome Cationic Liposome Structure cluster_bilayer Lipid Bilayer Aqueous Core Aqueous Core (Hydrophilic Cargo) head1 p1 p5 p1->p5 Hydrophobic Tails p2 p6 p2->p6 p3 p7 p3->p7 p4 p8 p4->p8 head2 head3 head4 head5 head6 head7 head8 label_outer Hydrophilic Head Groups (+)

Caption: Structure of a cationic liposome.

Experimental_Workflow A 1. Lipid Dissolution (Cationic + Helper Lipids in Organic Solvent) B 2. Thin-Film Formation (Solvent Evaporation) A->B C 3. Hydration (Aqueous Buffer Addition) B->C D 4. Liposome Formation (MLVs) C->D E 5. Sizing (Optional) (Extrusion/Sonication to form LUVs) D->E F 6. Complexation with Nucleic Acid (Lipoplex Formation) E->F G 7. Cell Transfection F->G H 8. Assay for Efficiency/Toxicity G->H

Caption: Experimental workflow for liposome preparation and transfection.

Gene_Delivery_Pathway cluster_cell Target Cell Lipoplex Cationic Lipoplex (Liposome + Nucleic Acid) Endocytosis Endocytosis Lipoplex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Fusion/Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Expressed Protein Translation->Protein

Caption: Cationic liposome-mediated gene delivery pathway.

References

A Comparative Guide to DDAB-Based Nanoparticles for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethyldioctadecylammonium bromide (DDAB)-based nanoparticles with other commonly used drug delivery systems. The information presented is supported by experimental data from peer-reviewed scientific literature to assist in the selection and validation of appropriate nanocarriers for therapeutic applications.

Overview of DDAB-Based Nanoparticles

DDAB is a cationic lipid that is frequently used in the formulation of nanoparticles such as liposomes and solid lipid nanoparticles (SLNs). Its positive charge facilitates the encapsulation of negatively charged molecules like nucleic acids and promotes interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This makes DDAB-based nanoparticles promising vectors for both drug and gene delivery.

Performance Comparison of Nanoparticle Drug Delivery Systems

The selection of a suitable nanoparticle carrier is critical for the successful delivery of therapeutic agents. This section compares the performance of DDAB-based nanoparticles with other prevalent systems, including those based on the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), biodegradable PLGA (poly(lactic-co-glycolic acid)) polymers, and the polycationic polymer PEI (polyethylenimine).

Physicochemical Properties

The size and surface charge of nanoparticles are crucial parameters that influence their stability, biodistribution, and cellular uptake.

Nanoparticle SystemTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DDAB-based Liposomes 100 - 2000.21 - 0.24+44 to +52[1]
DOTAP-based Liposomes ~150-~+30[2]
PLGA Nanoparticles < 300-~ -20 (unmodified)[3][4]
DDAB-modified PLGA NP ~105-~ +40

Table 1: Comparison of typical physicochemical properties of different nanoparticle systems.

Drug Loading and Encapsulation Efficiency

The ability of a nanoparticle to efficiently encapsulate a therapeutic agent is a key determinant of its potential clinical utility.

Nanoparticle SystemDrugEncapsulation Efficiency (%)Loading Capacity (%)Reference(s)
DDAB/PLGA Nanovaccine Ovalbumin (Model Protein)Not ReportedNot Reported[5]
Solid Lipid Nanoparticles Curcumin> 60%Not Reported[6]
DOTAP/DOPC Liposomes Paclitaxel~100% (initially)3 mol% (stable)[7]
PLGA Nanoparticles DoxorubicinIncreased 2-fold with DIVEMANot Reported[8]

Table 2: Comparison of drug loading and encapsulation efficiency in different nanoparticle systems. Note: Direct comparison is challenging due to the use of different drugs and methodologies in the cited studies.

In Vitro Cytotoxicity

The biocompatibility of nanoparticles is a critical safety consideration. The following table compares the cytotoxicity of DDAB-based nanoparticles with other systems, often presented as the half-maximal inhibitory concentration (IC50).

Nanoparticle SystemCell Line(s)IC50 (µg/mL)Key FindingsReference(s)
DDAB-SLNs Caco-2, MCF-7, Y-79> 660Low cytotoxicity[9]
CTAB-SLNs Caco-2, HepG2, MCF-7, SV-80, Y-79< 10High cytotoxicity[9]
DDAB/DOPE Liposomes Murine Melanoma B16(F10)More toxic than DC-Chol/DOPEIncreased therapeutic effect in vivo[10]
Unmodified PLGA NPs VariousGenerally low toxicityBiocompatible and biodegradable[7]
PEGylated/PVA-modified DDAB-PLGA NPs Caco-2Lower than unmodified DDAB-PLGASurface modification reduces cytotoxicity[11]

Table 3: Comparison of in vitro cytotoxicity of different nanoparticle systems.

Transfection Efficiency for Gene Delivery

For gene delivery applications, the efficiency of transfection is a primary performance metric.

VectorCell TypeTransfection EfficiencyKey FindingsReference(s)
DDAB/DOPE Liposomes Murine Melanoma B16(F10)Better than DC-Chol/DOPEMore effective for gene transfer in this model[10]
DDAB-AuNPs + Liposomes HEK 293> 2-fold increase (GFP), 48-fold increase (luciferase)DDAB-AuNPs enhance liposome-mediated transfection[12]
Linear 22 kDa PEI Airway Epithelial Cells8000-fold better than liposomes in polarized cellsSignificantly higher transfection efficiency than liposomes[13]
Branched 25 kDa PEI Airway Epithelial CellsNo better than DCChol/DOPE in vivoLower in vivo efficiency compared to linear PEI[13]
DOTAP/DOPE Liposomes VariousHighCommonly used and effective for in vitro transfection[14]

Table 4: Comparison of transfection efficiency of different gene delivery vectors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols.

Preparation of DDAB-Based Liposomes (Ethanol Injection Method)
  • Lipid Film Hydration: Dissolve DDAB and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES or PBS) by gentle rotation.

  • Ethanol Injection: Dissolve the lipid mixture in ethanol. Rapidly inject this ethanolic lipid solution into a stirred aqueous buffer. The phospholipids precipitate upon dilution of ethanol, forming liposomes.[2][15][16]

  • Sizing: To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

Preparation of Solid Lipid Nanoparticles (SLNs)
  • Lipid Phase Preparation: Melt the solid lipid(s) (e.g., tristearin, cetyl palmitate) at a temperature above its melting point. If a drug is to be encapsulated, it is dissolved or dispersed in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization or ultrasonication to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool the hot emulsion down to room temperature or below while stirring. The lipid solidifies, forming the SLNs.[17][18]

Nanoparticle Characterization
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The sample is diluted in an appropriate buffer (e.g., 10 mM NaCl to screen charge) and placed in a cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to calculate the hydrodynamic diameter and PDI.[17][18][19]

  • Zeta Potential: Measured using Laser Doppler Velocimetry. An electric field is applied to the nanoparticle suspension, and the velocity of the charged particles is measured. This electrophoretic mobility is then used to calculate the zeta potential, which indicates the surface charge and stability of the nanoparticles.[2][20][21]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the nanoparticle formulations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[22][23]

In Vitro Drug Release Study (Dialysis Method)
  • Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[15][16][24]

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a relevant biological pathway.

experimental_workflow_synthesis cluster_liposome DDAB Liposome Synthesis (Ethanol Injection) cluster_sln DDAB SLN Synthesis (Emulsification) L1 Dissolve DDAB & Helper Lipid in Ethanol L2 Inject into Aqueous Buffer L1->L2 L3 Stir to Form Liposomes L2->L3 L4 Optional: Extrusion/Sonication L3->L4 S1 Melt Solid Lipid + DDAB S3 Homogenize/Sonicate to Emulsify S1->S3 S2 Heat Aqueous Surfactant Solution S2->S3 S4 Cool to Form SLNs S3->S4

Caption: Workflow for DDAB-based nanoparticle synthesis.

experimental_workflow_characterization cluster_dls Particle Size & PDI cluster_zeta Zeta Potential NP Nanoparticle Suspension DLS1 Dilute Sample NP->DLS1 ZETA1 Dilute Sample NP->ZETA1 DLS2 DLS Measurement DLS1->DLS2 DLS3 Analyze Correlation Function DLS2->DLS3 ZETA2 Apply Electric Field ZETA1->ZETA2 ZETA3 Measure Electrophoretic Mobility ZETA2->ZETA3

Caption: Workflow for nanoparticle characterization.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 (Executioner) Caspase8->Caspase3 MitoStress Mitochondrial Stress (e.g., DDAB-induced) CytoC Cytochrome c Release MitoStress->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-mediated apoptosis signaling pathway.

Conclusion

DDAB-based nanoparticles represent a versatile platform for drug delivery, particularly for gene therapy applications, owing to their cationic nature. They generally exhibit lower cytotoxicity compared to some other cationic surfactants like CTAB. However, their transfection efficiency may not always surpass that of other vectors like linear PEI. The choice of a suitable nanoparticle system will ultimately depend on the specific therapeutic application, the nature of the drug to be delivered, and the target cell or tissue. This guide provides a foundation for comparing these systems and highlights the importance of thorough experimental validation.

References

Efficacy of DDAB compared to commercial transfection reagents like Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step. While commercial transfection reagents like Lipofectamine have long been staples in the lab, alternative reagents such as Dimethyldioctadecylammonium bromide (DDAB) are also utilized. This guide provides a comparative overview of the efficacy of DDAB and Lipofectamine, supported by available experimental data, to assist researchers in selecting the appropriate reagent for their needs.

Performance Snapshot: DDAB vs. Lipofectamine

Direct head-to-head comparisons of DDAB and Lipofectamine in single studies are not extensively available in the current body of scientific literature. The following tables summarize transfection efficiency and cytotoxicity data from various studies. It is important to note that these results may not be directly comparable due to variations in experimental conditions, cell lines, plasmid vectors, and methodologies.

Table 1: Transfection Efficacy of DDAB and Lipofectamine in Various Cell Lines

Cell LineReagentTransfection Efficiency (%)Plasmid/Nucleic AcidSource
CHO-K1DDAB90-95%pCMVβ[1]
BHK-21DDAB90-95%pCMVβ[1]
Drosophila S2DDAB>10-fold higher than calcium phosphatepAc-lacZ[2][3][4]
HEK293Lipofectamine 200098%pmaxGFP[5]
T47DLipofectamine 200076% (0.4 µL) - 95.6% (0.75 µL)FITC-scrambled RNA[6]
MCF-10ALipofectamine 200036% (0.4 µL) - 99.2% (0.75 µL)FITC-scrambled RNA[6]
Pig Fetal FibroblastsLipofectamine 200028%pmaxGFP[5]
BHK-21Lipofectamine 2000~30%pDNA[7]
I/1KiLipofectamine 2000~90%pDNA[7]
CaCo-2Lipofectamine 2000~20%pDNA[7]
Vero E6Lipofectamine 2000~15%pDNA[7]
CHO-K1Lipofectamine 300055% (pEGFP-N1), 64% (pCDH)pEGFP-N1, pCDH[8][9]
HEK293Lipofectamine 300052% (pEGFP-N1), 53% (pCDH)pEGFP-N1, pCDH[8][9]

Table 2: Cytotoxicity Profile of DDAB and Lipofectamine

Cell LineReagentCytotoxicity ObservationsSource
GeneralDDABVery low cytotoxicity compared to other cationic surfactants.[1]
T47DLipofectamine 2000Cell viability significantly decreased with higher reagent concentrations.[6]
HeLaLipofectamine 2000Considerably more toxic than ViaFect™ Reagent at all tested ratios.[10]
H9T-cellsLipofectamine 3000Could be cytotoxic when transfecting with pCDH plasmid.[8][9]
VariousLipofectamine 2000 & 3000Toxicity is cell-type dependent and increases with higher concentrations.[6][10]

Mechanism of Action: A Tale of Two Cationic Lipids

Both DDAB and Lipofectamine are cationic lipids that facilitate the entry of nucleic acids into cells. The positively charged lipid molecules interact with the negatively charged phosphate backbone of nucleic acids, forming a condensed complex known as a lipoplex. This complex has a net positive charge, which promotes its interaction with the negatively charged cell membrane.

The cell is thought to internalize the lipoplex through endocytosis. Once inside the endosome, the cationic lipid helps in the disruption of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and subsequently enter the nucleus for transcription.

G cluster_transfection Cationic Lipid-Mediated Transfection Workflow start Start dna Nucleic Acid (DNA/RNA) start->dna lipid Cationic Lipid (DDAB or Lipofectamine) start->lipid mix Mix and Incubate to Form Lipoplex dna->mix lipid->mix cells Add Lipoplex to Cells mix->cells endocytosis Endocytosis cells->endocytosis endosome Endosome Formation endocytosis->endosome escape Endosomal Escape endosome->escape nucleus Nuclear Entry (for DNA) escape->nucleus expression Gene Expression nucleus->expression end End expression->end

Figure 1. General workflow of cationic lipid-mediated transfection.

Lipofectamine reagents are multi-component formulations that often include a neutral "helper" lipid, such as DOPE (dioleoylphosphatidylethanolamine), which is believed to enhance transfection efficiency by facilitating the disruption of the endosomal membrane.

G cluster_lipofectamine Lipofectamine Mechanism of Action lipofectamine Lipofectamine Reagent (Cationic + Helper Lipids) lipoplex Lipoplex Formation (DNA enclosed in Liposome) lipofectamine->lipoplex dna Plasmid DNA dna->lipoplex cell_membrane Cell Membrane Interaction (Electrostatic) lipoplex->cell_membrane internalization Endocytosis cell_membrane->internalization late_endosome Late Endosome internalization->late_endosome lysosome Lysosomal Degradation (Inefficient Pathway) late_endosome->lysosome cytoplasm Release into Cytoplasm late_endosome->cytoplasm Endosomal Escape nuclear_import Nuclear Import cytoplasm->nuclear_import transcription Transcription nuclear_import->transcription

Figure 2. Simplified signaling pathway for Lipofectamine-mediated transfection.

Experimental Protocols

Below are generalized protocols for DDAB and Lipofectamine 2000. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

DDAB-Mediated Transfection Protocol

This protocol is based on a method for preparing DDAB vesicles and subsequent transfection.

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Nuclease-free water

  • Plasmid DNA

  • Cell culture medium (e.g., DMEM)

  • Cells to be transfected

Procedure:

  • Preparation of DDAB Vesicles:

    • Dissolve DDAB in nuclease-free water at 60°C to form a stock solution (e.g., 1 mg/mL).

    • Allow the solution to cool to room temperature to allow for the formation of lipid vesicles.

    • For enhanced efficiency, a nonionic surfactant like Tween 80 can be added to the DDAB solution at a 1:1 weight ratio.

  • Formation of DDAB-DNA Complexes:

    • Dilute the plasmid DNA in a serum-free medium.

    • Add the DDAB vesicle solution to the diluted DNA and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • One day before transfection, seed the cells in a culture plate so that they are 70-90% confluent at the time of transfection.

    • On the day of transfection, replace the culture medium with a fresh, serum-free medium.

    • Add the DDAB-DNA complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add complete growth medium with serum.

    • Assay for gene expression 24-72 hours post-transfection.

Lipofectamine 2000 Transfection Protocol

This is a generalized protocol for Lipofectamine 2000, a widely used commercial reagent.

Materials:

  • Lipofectamine 2000 Reagent (Thermo Fisher Scientific)

  • Opti-MEM I Reduced Serum Medium (or other serum-free medium)

  • Plasmid DNA

  • Cells to be transfected

  • Cell culture medium

Procedure:

  • Cell Plating:

    • The day before transfection, seed cells in a culture plate to ensure they are 90-95% confluent on the day of transfection.

  • Formation of DNA-Lipofectamine 2000 Complexes (for a 6-well plate):

    • DNA Dilution: Dilute the desired amount of plasmid DNA (e.g., 4 µg) in 250 µL of Opti-MEM I Medium. Mix gently.

    • Lipofectamine 2000 Dilution: Gently mix the Lipofectamine 2000 reagent. Dilute the appropriate amount (e.g., 10 µL) in 250 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Complex Formation: Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with 2 mL of fresh, complete growth medium.

    • Add the 500 µL of DNA-Lipofectamine 2000 complexes to the well.

    • Mix gently by rocking the plate back and forth.

    • Incubate the cells at 37°C in a CO2 incubator.

    • It is not always necessary to remove the complexes, but the medium can be changed after 4-6 hours.

    • Analyze for transgene expression 24-72 hours post-transfection.

Conclusion

Both DDAB and Lipofectamine are effective cationic lipid-based reagents for nucleic acid transfection. Available data suggests that DDAB can achieve high transfection efficiencies, particularly in cell lines like CHO-K1 and BHK-21[1]. Lipofectamine reagents are well-characterized and have demonstrated high efficiency across a broad range of cell lines, though their performance and cytotoxicity can be cell-type dependent[5][6][7][8][9].

The choice between DDAB and a commercial reagent like Lipofectamine will depend on several factors, including the specific cell type being used, experimental goals, and budget. While Lipofectamine offers a convenient, pre-formulated solution with extensive documentation, DDAB provides a more cost-effective option that can be highly efficient when optimized. For any new cell line or application, it is recommended to perform a pilot experiment to optimize the transfection conditions for the chosen reagent to achieve the highest efficiency with minimal cytotoxicity.

References

A Comparative Analysis of DDAB and DTAB as Emulsifiers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides a detailed comparative analysis of two cationic surfactants, Didodecyldimethylammonium bromide (DDAB) and Dodecyltrimethylammonium bromide (DTAB), for their efficacy as emulsifiers. This analysis is based on their physicochemical properties and performance in emulsion systems, supported by experimental data from various studies.

Executive Summary

DDAB, a double-chain cationic surfactant, and DTAB, its single-chain counterpart, both function as effective emulsifiers for oil-in-water emulsions. The primary distinction in their performance stems from their molecular structure. The presence of two alkyl chains in DDAB significantly enhances its hydrophobicity, leading to a much lower critical micelle concentration (CMC) and a greater tendency to adsorb at the oil-water interface. This generally results in the formation of more stable emulsions with smaller droplet sizes compared to DTAB under similar conditions. However, the choice between DDAB and DTAB will ultimately depend on the specific requirements of the formulation, including desired droplet size, stability, and the nature of the oil phase.

Physicochemical Properties

The fundamental properties of a surfactant dictate its behavior and efficiency as an emulsifier. The key physicochemical parameters for DDAB and DTAB are summarized in the table below.

PropertyThis compound (DDAB)Dodecyltrimethylammonium Bromide (DTAB)Significance in Emulsification
Chemical Structure C₂₆H₅₆NBrC₁₅H₃₄NBrDDAB's two dodecyl chains increase its hydrophobicity compared to DTAB's single chain.
Molecular Weight ( g/mol ) 462.6308.34Affects the mass of surfactant required for a given molar concentration.
Critical Micelle Concentration (CMC) (mM in water) ~0.05 - 0.15[1]~14 - 16[2]A lower CMC indicates greater surface activity and efficiency at lower concentrations. DDAB is significantly more efficient.

Emulsification Performance

The performance of an emulsifier is evaluated by its ability to create and maintain a stable dispersion of one immiscible liquid in another. Key performance indicators include the resulting droplet size and the zeta potential of the emulsion, which is a measure of its stability.

Performance ParameterThis compound (DDAB)Dodecyltrimethylammonium Bromide (DTAB)Significance in Emulsion Performance
Emulsion Type Primarily Oil-in-Water (O/W)Primarily Oil-in-Water (O/W)Both are effective for dispersing oil in an aqueous continuous phase.
Typical Droplet Size Smaller droplet sizes achievable (e.g., ~81.6 nm in a nanoemulsion formulation)[3]Can result in larger droplet sizes when used as the sole emulsifier (e.g., >250 nm)[3]Smaller droplets generally lead to more stable emulsions with a larger surface area, which can be advantageous for drug delivery.
Zeta Potential (mV) PositivePositiveThe positive charge on the surface of the oil droplets creates electrostatic repulsion, preventing coalescence and enhancing emulsion stability. Specific values depend on the formulation.
Emulsion Stability Generally forms more stable emulsions due to stronger interfacial films and lower CMC.Can form stable emulsions, but may require higher concentrations or co-emulsifiers for long-term stability compared to DDAB.The ability of the emulsion to resist changes such as creaming, flocculation, and coalescence over time.

Mechanism of Emulsion Stabilization

Both DDAB and DTAB stabilize oil-in-water emulsions through a similar mechanism involving adsorption at the oil-water interface and electrostatic repulsion.

EmulsionStabilization cluster_oil_phase Oil Phase cluster_water_phase Aqueous Phase cluster_interface Oil-Water Interface cluster_stabilization Stabilization Mechanism Oil Oil Droplet Interface Interface Water Water DDAB_DTAB DDAB / DTAB Molecules Interface->DDAB_DTAB Hydrophobic tails in oil Hydrophilic heads in water DDAB_DTAB->Interface Adsorption Repulsion Electrostatic Repulsion (Positive Zeta Potential) DDAB_DTAB->Repulsion Creates positive surface charge Stability Stable Emulsion Repulsion->Stability Prevents coalescence

Mechanism of emulsion stabilization by cationic surfactants.

The amphiphilic surfactant molecules orient themselves at the oil-water interface, with their hydrophobic alkyl chains penetrating the oil phase and their positively charged hydrophilic head groups residing in the aqueous phase.[2] This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets.[2] The resulting layer of positively charged head groups on the droplet surface leads to a positive zeta potential, creating electrostatic repulsion between the droplets and preventing them from coalescing, thus ensuring the stability of the emulsion.[2]

Experimental Protocols

The following are representative methodologies for the preparation and characterization of emulsions stabilized by DDAB or DTAB.

Emulsion Preparation (High-Shear Homogenization)

Objective: To prepare an oil-in-water emulsion using a high-shear homogenizer.

Materials:

  • Oil Phase (e.g., mineral oil, soybean oil)

  • Aqueous Phase (Deionized water)

  • Emulsifier (DDAB or DTAB)

  • High-shear homogenizer

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of DDAB or DTAB in deionized water.

  • Separately, prepare the oil phase.

  • Gradually add the oil phase to the aqueous phase while mixing at a low speed with the high-shear homogenizer.

  • Once all the oil has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) for a specified period (e.g., 5-10 minutes) to reduce the droplet size and form a homogenous emulsion.[3]

  • Allow the emulsion to cool to room temperature.

Droplet Size and Polydispersity Index (PDI) Analysis

Objective: To determine the average droplet size and the uniformity of the droplet size distribution.

Technique: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement to obtain the z-average diameter and the PDI.

  • Repeat the measurement at least three times to ensure reproducibility.

Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.

Technique: Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute the emulsion with deionized water to a suitable concentration.

  • Inject the diluted sample into a folded capillary cell.

  • Place the cell in the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software calculates the zeta potential from the electrophoretic mobility.

  • Perform multiple measurements for each sample to obtain an average value. A zeta potential with an absolute value greater than 30 mV is generally considered to indicate good physical stability.[3]

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of DDAB and DTAB as emulsifiers.

EmulsifierComparisonWorkflow start Define Formulation Requirements prep Prepare Emulsions with DDAB and DTAB start->prep char Characterize Emulsions prep->char size Droplet Size & PDI (DLS) char->size zeta Zeta Potential (ELS) char->zeta stability Stability Studies (e.g., creaming, phase separation) char->stability comp Compare Performance Data size->comp zeta->comp stability->comp select Select Optimal Emulsifier comp->select

References

Assessing the Purity of DDAB: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and excipients is paramount. Didecyldimethylammonium bromide (DDAB), a cationic surfactant with diverse applications in drug delivery systems, gene therapy, and as an antimicrobial agent, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of DDAB, offering insights into method selection based on specific laboratory needs and regulatory requirements. We also present a comparative analysis with other commonly used cationic surfactants, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Cationic Surfactant Purity

The choice of an analytical technique for purity assessment depends on various factors, including the nature of expected impurities, required accuracy and precision, and available instrumentation. Below is a summary of commonly employed techniques for the analysis of DDAB and alternative cationic surfactants such as Benzalkonium Chloride (BAC), Cetylpyridinium Chloride (CPC), and Hexadecyltrimethylammonium Bromide (CTAB).

Analytical TechniquePrincipleTypical Purity (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (RSD)Key AdvantagesKey Disadvantages
Titration (Two-Phase) A cationic surfactant is titrated with a standard anionic surfactant in the presence of an indicator dye, partitioning between an aqueous and an immiscible organic phase.> 98%mg/L range< 2%Cost-effective, simple, no specialized equipment needed.Lower specificity, potential for interference from other charged species, subjective endpoint determination.
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile phase, followed by detection (e.g., UV, ELSD, MS).[1][2]> 99%LOD: 0.05–0.35 µg/mL[3]< 2%[2]High resolution and sensitivity, allows for simultaneous quantification of multiple impurities.[4][5]Requires more expensive equipment and skilled personnel, method development can be time-consuming.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of specific protons in the analyte molecule is directly proportional to the molar concentration, allowing for purity determination against a certified internal standard.[6][7]> 99%µg/mL range< 1%[8]Primary analytical method, highly accurate and precise, provides structural information about impurities.[6][9]High initial instrument cost, requires specialized expertise for data interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds followed by mass spectrometric detection for identification and quantification of impurities.[10][11]N/A (for impurity profiling)ng/mL to pg/mL range< 5%Excellent for identifying volatile organic impurities, high sensitivity and specificity.[10]Not suitable for non-volatile analytes, may require derivatization.[12]
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength to determine its concentration.Variableµg/mL range< 5%Simple, rapid, and cost-effective for routine analysis.Low specificity, susceptible to interference from UV-absorbing impurities.[13]

Experimental Protocols

Two-Phase Titration for DDAB Purity

Principle: This method is based on the reaction between the cationic surfactant (DDAB) and a standard anionic surfactant, sodium dodecyl sulfate (SDS), in a two-phase system of chloroform and water. An indicator dye, such as methylene blue, is used to visualize the endpoint.

Reagents and Equipment:

  • DDAB sample

  • Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution

  • Methylene blue indicator solution

  • Chloroform

  • Sulfuric acid solution (0.1 M)

  • 50 mL burette

  • 250 mL glass-stoppered cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh about 0.1 g of the DDAB sample and dissolve it in 50 mL of deionized water in a 250 mL glass-stoppered cylinder.

  • Add 25 mL of chloroform and 10 mL of 0.1 M sulfuric acid.

  • Add 1 mL of methylene blue indicator solution. The chloroform layer will turn blue.

  • Titrate with the standardized 0.004 M SDS solution while stirring vigorously.

  • Near the endpoint, the color will start to fade from the chloroform layer. Continue the titration dropwise until the blue color is completely transferred to the aqueous layer and both layers have the same color intensity.

  • Calculate the purity of DDAB based on the volume of SDS solution consumed.

HPLC Method for DDAB Purity and Impurity Profiling

Principle: Reversed-phase HPLC is used to separate DDAB from its potential impurities. Detection can be achieved using a UV detector (if impurities are chromophoric) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength (UV): 210 nm.

Procedure:

  • Prepare a stock solution of the DDAB sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of a DDAB reference standard.

  • Inject the sample and standards into the HPLC system.

  • Identify and quantify the DDAB peak and any impurity peaks based on their retention times and peak areas relative to the calibration curve.

Quantitative ¹H-NMR (qNMR) for DDAB Purity

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.

Reagents and Equipment:

  • DDAB sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Accurately weigh a specific amount of the DDAB sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a specific amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).

  • Integrate the characteristic signals of DDAB and the internal standard.

  • Calculate the purity of DDAB using the integral values, molar masses, and weights of the sample and the internal standard.

GC-MS for Volatile Impurity Profiling in DDAB

Principle: This technique is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of DDAB, such as residual solvents or starting materials.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Procedure:

  • Dissolve the DDAB sample in a suitable solvent (e.g., methanol).

  • Inject an aliquot of the solution into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Visualizing the Workflow and Principles

To further clarify the process of purity assessment, the following diagrams illustrate a general workflow and the principle of a key analytical technique.

Purity_Assessment_Workflow cluster_0 Phase 1: Sample Preparation & Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity Identification cluster_3 Phase 4: Data Analysis & Reporting Sample DDAB Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Screening Preliminary Screening (e.g., TLC, UV-Vis) Dissolution->Screening HPLC HPLC Analysis Screening->HPLC qNMR qNMR Analysis Screening->qNMR Titration Titration Screening->Titration GCMS GC-MS for Volatile Impurities Screening->GCMS LCMS LC-MS for Non-Volatile Impurities HPLC->LCMS Data_Analysis Data Interpretation & Purity Calculation HPLC->Data_Analysis qNMR->Data_Analysis Titration->Data_Analysis GCMS->Data_Analysis LCMS->Data_Analysis Report Final Purity Report Data_Analysis->Report HPLC_Impurity_Profiling cluster_0 HPLC System cluster_1 Separation Principle cluster_2 Output Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector Detector (UV/ELSD/MS) Column->Detector Separated_Components Separated Components Column->Separated_Components Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram (Peak Area vs. Retention Time) Data_System->Chromatogram Sample_Mixture Sample Mixture (DDAB + Impurities) Sample_Mixture->Injector

References

A Comparative Guide to the Cytotoxicity of DDAB and Other Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic lipids are indispensable tools in modern molecular biology and drug delivery, primarily for their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. Among the plethora of available cationic lipids, Dimethyldioctadecylammonium bromide (DDAB) is widely utilized. However, its application is often weighed against its potential cytotoxicity, a critical factor in the development of safe and effective delivery vectors. This guide provides an objective comparison of the cytotoxicity of DDAB with other commonly used cationic lipids, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Comparison

The cytotoxic potential of a cationic lipid is a determining factor in its suitability for therapeutic applications. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values and cell viability data for DDAB and its counterparts across various cell lines.

Table 1: IC50 Values of DDAB and Other Cationic Lipids

Cationic LipidCell LineIC50 (µg/mL)Incubation Time (hours)Citation
DDAB Caco-2 (colorectal adenocarcinoma)545.21 ± 45.1348[1]
DDAB HepG2 (liver carcinoma)318.06 ± 28.1148[1]
DDAB MCF-7 (breast adenocarcinoma)869.88 ± 62.4548[1]
DDAB SV-80 (normal fibroblasts)284.06 ± 17.0148[1]
DDAB Y-79 (retinoblastoma)480.21 ± 35.1448[1]
CTAB Caco-2, HepG2, MCF-7, SV-80, Y-79< 1024[1]

Note: The data for DDAB and CTAB were obtained using solid lipid nanoparticle (SLN) formulations.

Table 2: Comparative Cell Viability Data

Cationic Lipid FormulationConcentrationCell LineCell Viability (%)Incubation Time (hours)Citation
DDAB:DOPE 40 µMCaSki~50%Not Specified[2]
DOTAP 40 µMCaSkiMinor EffectNot Specified[2]
DC-Chol 100 µM293T28%Not Specified[3]
DC-Chol:DOPE ~50 µMPC-3Appreciable Cytotoxicity48[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. Below are representative protocols for liposome preparation and common cytotoxicity assays.

Cationic Liposome Preparation (Thin-Film Hydration Method)

This method is widely used for preparing cationic liposomes.

Materials:

  • Cationic lipid (DDAB, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Sterile buffer (e.g., PBS or HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the cationic lipid and helper lipid (commonly at a 1:1 molar ratio) in an organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Rehydrate the lipid film with a sterile aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) with a defined size, the MLV suspension can be sonicated or, more commonly, extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Cationic liposome formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the cationic liposome formulations and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Experimental Workflows

The cytotoxicity of cationic lipids is not merely a result of membrane disruption but also involves the activation of specific intracellular signaling pathways, often leading to programmed cell death (apoptosis).

Cationic Lipid-Induced Apoptotic Pathway

Cationic lipids, particularly those with quaternary ammonium headgroups like DDAB and DOTAP, can induce apoptosis through a signaling cascade that involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and subsequent engagement of the caspase machinery.

Cationic Lipid-Induced Apoptosis cluster_0 Cellular Interaction cluster_1 Stress Response & Signaling Cascade cluster_2 Execution Phase Cationic Lipid Cationic Lipid Cell_Membrane Cell Membrane Interaction Cationic Lipid->Cell_Membrane Electrostatic Interaction ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase8 Caspase-8 Activation MAPK->Caspase8 Mitochondria Mitochondrial Dysfunction Caspase8->Mitochondria via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of cationic lipid-induced apoptosis.

General Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxicity of cationic lipids follows a standardized workflow, from the preparation of the lipid formulations to the final data analysis.

Experimental Workflow Start Start Liposome_Prep Liposome Preparation (Thin-Film Hydration) Start->Liposome_Prep Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Incubation with Cationic Liposomes Liposome_Prep->Treatment Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for assessing cationic lipid cytotoxicity.

Concluding Remarks

The selection of a cationic lipid for drug or gene delivery necessitates a careful balance between transfection efficiency and cytotoxicity.

  • DDAB demonstrates moderate to high cytotoxicity that is cell-type dependent. Its simple structure and ease of formulation are advantageous. Studies suggest that DDAB is more toxic than DC-Cholesterol.

  • DOTAP , another quaternary ammonium lipid similar to DDAB, is also known to induce cytotoxicity, though some studies suggest it may have a more favorable toxicity profile than DDAB:DOPE formulations in certain cell lines.[2]

  • DC-Cholesterol , a cholesterol-based cationic lipid, is also associated with dose-dependent cytotoxicity.[4] However, its structural resemblance to endogenous cholesterol may offer a different biological interaction profile. Some novel derivatives of DC-Cholesterol have been shown to have lower cytotoxicity than the parent compound.[3]

  • CTAB (Cetyltrimethylammonium bromide), a single-chain cationic surfactant, consistently shows very high cytotoxicity at low concentrations, making it a less desirable candidate for most in vivo applications.[1]

Ultimately, the choice of cationic lipid should be guided by empirical testing in the specific cell lines and experimental models relevant to the intended application. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the design and development of lipid-based delivery systems.

References

Unraveling the Intricacies of DNA Compaction: A Comparative Guide to Single-Chain and Double-Chain Surfactant Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of DNA condensation is paramount for advancing fields like gene therapy and nanotechnology. The choice of condensing agent, particularly the type of surfactant, profoundly influences the structural characteristics and stability of DNA complexes. This guide provides an objective comparison of DNA complexes formed with single-chain versus double-chain cationic surfactants, supported by experimental data and detailed methodologies.

The interaction between negatively charged DNA and cationic surfactants is primarily driven by electrostatic forces, leading to the neutralization of the DNA backbone and its subsequent collapse into compact structures. However, the architecture of the surfactant molecule—specifically, whether it possesses a single or double hydrophobic tail—plays a critical role in the efficiency and nature of this condensation.

Structural Differences at a Glance: Single-Chain vs. Double-Chain Surfactants

Double-chain surfactants, including gemini surfactants (which consist of two single-chain surfactant molecules linked by a spacer), are generally more efficient DNA condensing agents than their single-chain counterparts. This enhanced efficiency stems from their ability to bridge different segments of the DNA molecule more effectively and from stronger hydrophobic interactions between their tails, which promotes the formation of more stable and compact complexes.

Key Distinctions in Complex Formation:
  • Condensation Efficiency: Double-chain and gemini surfactants induce DNA condensation at significantly lower concentrations compared to single-chain surfactants. The two cationic headgroups of gemini surfactants, for instance, can interact with phosphate groups on different DNA strands or distant segments of the same strand, effectively crosslinking the DNA.

  • Complex Morphology: DNA complexes with single-chain surfactants like cetyltrimethylammonium bromide (CTAB) often exhibit globular or toroidal (donut-shaped) structures. In contrast, double-chain surfactants such as dioctadecyldimethylammonium bromide (DODAB) and gemini surfactants can form more organized and compact structures, sometimes with lamellar or hexagonal arrangements.

  • Conformational Changes in DNA: While both types of surfactants induce a shift from the typical B-form DNA conformation, the extent and nature of this change can differ. The strong binding of double-chain surfactants can lead to more pronounced alterations in the DNA's helical structure.

Quantitative Comparison of DNA-Surfactant Complexes

To provide a clear and objective comparison, the following tables summarize key quantitative data extracted from various experimental studies. These parameters are crucial for characterizing the physical properties of the DNA-surfactant complexes.

Surfactant TypeSurfactant ExampleHydrodynamic Radius (Rh) of Complex (nm)Zeta Potential (ζ) of Complex (mV)
Single-Chain Cetyltrimethylammonium bromide (CTAB)50 - 150-10 to +30
Dodecyltrimethylammonium bromide (DTAB)60 - 200-5 to +25
Double-Chain Dioctadecyldimethylammonium bromide (DODAB)40 - 100+20 to +50
Gemini Alkanediyl-α,ω-bis(dodecyldimethylammonium bromide)30 - 80+30 to +60

Table 1: Physicochemical Properties of DNA-Surfactant Complexes. The hydrodynamic radius indicates the size of the condensed DNA complex, while the zeta potential reflects its surface charge and colloidal stability. Note that the specific values can vary depending on the surfactant concentration, DNA concentration, and buffer conditions.

Surfactant TypeSurfactant ExampleKey Circular Dichroism (CD) Spectral Changes
Single-Chain Cetyltrimethylammonium bromide (CTAB)Decrease in the positive band at ~275 nm and a slight red shift, indicative of a more compact and ordered state.
Double-Chain Dioctadecyldimethylammonium bromide (DODAB)More significant decrease in the positive band at ~275 nm and the appearance of a new induced CD band at longer wavelengths, suggesting a substantial conformational change and tighter packing.
Gemini Alkanediyl-α,ω-bis(dodecyldimethylammonium bromide)Pronounced changes in the CD spectrum, often leading to a psi-type (ψ-type) spectrum, which is characteristic of highly condensed and chirally ordered DNA.

Table 2: Conformational Changes in DNA upon Surfactant Binding. Circular dichroism spectroscopy is a powerful technique to monitor changes in the secondary structure of DNA. The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

Visualizing the Structural Differences

The morphology of DNA-surfactant complexes can be directly observed using Transmission Electron Microscopy (TEM).

  • Single-Chain Surfactant Complexes: TEM images of DNA condensed with single-chain surfactants like CTAB often reveal relatively loose, spherical aggregates or distinct toroidal structures.

  • Double-Chain and Gemini Surfactant Complexes: In contrast, DNA complexes formed with double-chain or gemini surfactants typically appear as more compact and well-defined nanoparticles, sometimes exhibiting a higher degree of internal order.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key techniques used to characterize DNA-surfactant complexes.

Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic radius (size) and zeta potential (surface charge) of DNA-surfactant complexes in solution.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of DNA (e.g., calf thymus DNA) and the surfactant (single-chain or double-chain) in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • To form the complexes, add the surfactant solution dropwise to the DNA solution while gently vortexing to ensure thorough mixing. The final concentrations and the surfactant-to-DNA charge ratio should be systematically varied.

    • Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at room temperature.

  • DLS Measurement (Hydrodynamic Radius):

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

    • Transfer the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

    • Perform the measurement, collecting the scattered light intensity fluctuations. The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius from the diffusion coefficient of the particles.

  • Zeta Potential Measurement:

    • Inject the sample into a specialized zeta potential cell.

    • Place the cell in the instrument.

    • An electric field is applied, and the velocity of the charged particles is measured using laser Doppler velocimetry.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To investigate changes in the secondary structure of DNA upon binding to surfactants.

Methodology:

  • Sample Preparation:

    • Prepare DNA and surfactant solutions as described for DLS. It is crucial to use a buffer that is transparent in the far-UV region (e.g., phosphate or Tris buffer).

    • Prepare a series of samples with a constant DNA concentration and varying surfactant concentrations.

  • CD Measurement:

    • Use a quartz cuvette with a suitable path length (e.g., 1 cm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the DNA solution in the absence of surfactant from approximately 320 nm to 200 nm.

    • Sequentially add aliquots of the surfactant stock solution to the DNA sample in the cuvette, and record the CD spectrum after each addition.

    • Subtract the buffer baseline from each sample spectrum.

    • Analyze the changes in the characteristic B-form DNA spectrum (positive peak around 275 nm, negative peak around 245 nm) as a function of surfactant concentration.

Transmission Electron Microscopy (TEM) for Morphological Characterization

Objective: To visualize the morphology of the condensed DNA-surfactant complexes.

Methodology:

  • Sample Preparation:

    • Prepare the DNA-surfactant complexes as described for DLS.

  • Grid Preparation and Staining:

    • Place a drop of the sample solution onto a carbon-coated copper grid for a few minutes to allow the complexes to adsorb.

    • Wick off the excess solution with filter paper.

    • For negative staining, place a drop of a heavy atom stain (e.g., 2% uranyl acetate) onto the grid for a short period (e.g., 30-60 seconds).

    • Wick off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images of the DNA-surfactant complexes at various magnifications.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and workflows described in this guide.

DNA_Surfactant_Complex_Formation cluster_reactants Reactants cluster_process Interaction Process cluster_product Product DNA DNA (Polyanion) Electrostatic Electrostatic Interaction DNA->Electrostatic Surfactant Cationic Surfactant Surfactant->Electrostatic Hydrophobic Hydrophobic Interaction Surfactant->Hydrophobic Complex DNA-Surfactant Complex Electrostatic->Complex Hydrophobic->Complex

Caption: Formation of DNA-surfactant complexes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization Techniques Prep Prepare DNA and Surfactant Solutions Mix Mix to Form Complexes Prep->Mix DLS Dynamic Light Scattering (Size & Zeta Potential) Mix->DLS CD Circular Dichroism (Conformation) Mix->CD TEM Transmission Electron Microscopy (Morphology) Mix->TEM

Performance of lab-made DDAB liposomes versus commercial formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lab-Made DDAB Liposomes and Commercial Transfection Reagents

For researchers in drug development and cellular biology, the effective delivery of nucleic acids into cells is a routine yet critical step. Cationic liposomes, such as those formulated with Dimethyldioctadecylammonium Bromide (DDAB), are popular non-viral vectors for this purpose.[1] While numerous commercial transfection reagents are available, the in-house preparation of DDAB liposomes presents a cost-effective and customizable alternative. This guide provides an objective comparison of the performance of laboratory-made DDAB liposomes against commercial formulations, supported by experimental data and detailed protocols.

Performance Comparison: Lab-Made vs. Commercial Liposomes

The primary metrics for evaluating a transfection reagent are its efficiency in delivering genetic material, its impact on cell viability (cytotoxicity), and its stability over time.

Transfection Efficiency

Lab-formulated DDAB liposomes have demonstrated transfection efficiencies comparable to those of commercially available reagents.[2] The efficiency is highly dependent on the ratio of the cationic lipid (DDAB) to a neutral helper lipid, such as Dioleoylphosphatidylethanolamine (DOPE) or Phosphatidylcholine (PtdChol).[2] Studies show that increasing the proportion of DDAB enhances the liposomes' ability to complex with negatively charged nucleic acids and improves transfection rates.[2] A 2:1 molar ratio of DDAB to a neutral lipid is often cited as an effective balance, providing delivery rates similar to commercial products.[2]

Cytotoxicity

A known drawback of cationic lipids is their potential for cytotoxicity.[3] The positive charge that facilitates interaction with nucleic acids and cell membranes can also disrupt cellular processes.[3] The cytotoxicity of DDAB liposomes increases with a higher ratio of cationic to neutral lipid.[2] However, when formulated correctly (e.g., a 2:1 DDAB:DOPE ratio), lab-made liposomes exhibit toxicity levels similar to the less harmful commercial options.[2] It is noteworthy that in some studies, DDAB:DOPE formulations were found to be more toxic than other commercial cationic lipids like DOTAP.[4] Early signs of toxicity include cytoplasmic vacuolization and cell shrinking.[4]

Stability and Cost-Effectiveness

The stability of lab-made liposomes is a critical consideration. The size of liposomes in aqueous suspension can change with time and temperature.[5] For short-term use, storage in suspension at 4°C for less than a week is recommended. For long-term storage, lyophilization (freeze-drying) can preserve the formulation for up to six months.[5]

Perhaps the most significant advantage of in-house preparation is the cost. Lab-made DDAB liposomes can be at least 1000-fold more economical than their commercial counterparts, a major consideration for large-scale preclinical and clinical studies.[2]

Data Presentation

Table 1: Transfection Efficiency and Cytotoxicity Comparison

FormulationCationic:Neutral Lipid RatioCell TypeTransfection EfficiencyCytotoxicity ProfileReference
Lab-Made DDAB2:1 (DDAB:DOPE/PtdChol)CSU-SA1 Cancer CellsComparable to commercial formulationsSimilar to less harmful commercial reagents[2]
Lab-Made DDAB1:1 to 4:1CSU-SA1 Cancer CellsEfficiency increases with DDAB ratioToxicity increases with DDAB ratio[2]
Lab-Made DDAB:DOPENot SpecifiedCaSki CellsNot specifiedMore toxic than DOTAP at 10µM and 40µM[4]
Commercial DOTAPNot ApplicableCaSki CellsNot specifiedLow toxicity at 10µM; slight toxicity at 40µM[4]
Commercial Lipofectamine 2000Not ApplicableCaCo-2 Cells~20% at 6:1 reagent:DNA ratio~35% cytotoxicity in Vero E6 cells[6]

Table 2: Physicochemical Properties of DDAB Liposomes

PropertyTypical Measurement/ValueCharacterization Method
Particle Size100 - 400 nmDynamic Light Scattering (DLS)
Zeta PotentialPositiveZeta Potential Analysis
MorphologySpherical vesiclesTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Encapsulation EfficiencyVaries with formulation and cargoSpectrophotometry, Chromatography

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Liposome (DDAB) + Nucleic Acid (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane 1. Binding (Electrostatic Interaction) endosome Early Endosome (Acidic pH) cell_membrane->endosome 2. Endocytosis release Endosomal Escape (Membrane Fusion) endosome->release 3. pH-triggered Destabilization cargo Nucleic Acid (DNA/RNA) release->cargo nucleus Nucleus cargo->nucleus 4. Nuclear Import expression Gene Expression nucleus->expression 5. Transcription/ Translation

Caption: Cationic liposome-mediated transfection pathway.

G start Start lipids 1. Dissolve Lipids (DDAB + Helper Lipid) in Ethanol start->lipids injection 2. Inject Lipid Solution into Aqueous Buffer lipids->injection sonication 3. Sonication/ Extrusion for Size Homogenization injection->sonication liposomes Lab-Made Liposomes sonication->liposomes characterization 4. Characterization (Size, Zeta Potential) liposomes->characterization lipoplex 5. Complexation with Nucleic Acid characterization->lipoplex transfection 6. Transfection of Cultured Cells lipoplex->transfection assay 7. Performance Assays (Efficiency, Cytotoxicity) transfection->assay end End assay->end

References

Comparing the effects of different counterions on DDAB self-assembly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of counterions on the self-assembly of didodecyldimethylammonium bromide (DDAB) is critical for controlling the morphology and properties of the resulting nanostructures. This guide provides a comparative analysis of how different counterions modulate the self-assembly of DDAB, supported by experimental data and detailed methodologies.

The choice of counterion significantly impacts the aggregation behavior of the cationic surfactant DDAB, influencing key parameters such as the critical micelle concentration (CMC), aggregate morphology (e.g., micelles, vesicles, or lamellar phases), and the degree of counterion binding.[1][2] This modulation is primarily attributed to factors like ion size, hydration, and charge density, which alter the electrostatic interactions and packing parameters of the surfactant molecules.[3][4][5]

Comparative Analysis of Counterion Effects

The self-assembly of DDAB in the presence of various counterions has been investigated using multiple techniques, revealing a diverse range of aggregation behaviors. The following table summarizes key quantitative data extracted from the literature, offering a direct comparison of the effects of different counterions.

CounterionCritical Micelle Concentration (CMC) (mmol/kg)Predominant Aggregate MorphologyExperimental Method(s)Reference(s)
Bromide (Br⁻)~0.063 and ~0.158 (two breakpoints)Vesicles, Lamellar PhasesSurface Tension, Conductance, Fluorescence
Chloride (Cl⁻)Varies with concentrationVesicles, Lamellar PhasesSurface Tension, Conductance, Fluorescence[1]
BenzoateVaries with concentrationMicelles, VesiclesSurface Tension, Conductance, Fluorescence[2]
Acetate (CH₃COO⁻)-MicellesPhase Diagram Analysis[1]
Sulfate (SO₄²⁻)-Bilayer Structures (reduced swelling)Phase Diagram Analysis[1]
Phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻)-Micelles, Lamellar PhasesSmall-Angle X-ray Scattering (SAXS), Polarizing Optical Microscopy[1][6]
Oxalate (C₂O₄²⁻, HC₂O₄⁻)-Bilayer StructuresSmall-Angle X-ray Scattering (SAXS), Polarizing Optical Microscopy[1][6]
Carbonate (HCO₃⁻/CO₃²⁻)-MicellesSmall-Angle X-ray Scattering (SAXS)[6]

Note: CMC values can be influenced by the experimental method and the presence of added salts.[2] The existence of two CMC values for DDAB with its native bromide counterion suggests a stepwise aggregation process. Multivalent counterions like phosphate and oxalate can induce the formation of different phases depending on their hydrolysis state (pH).[1][6]

Experimental Methodologies

The characterization of DDAB self-assembly relies on a suite of complementary experimental techniques. Below are detailed protocols for some of the key methods cited in the literature.

Tensiometry for Critical Micelle Concentration (CMC) Determination
  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the point of micellization (CMC), after which it remains relatively constant.

  • Protocol:

    • Prepare a series of DDAB solutions with varying concentrations in deionized water.

    • For experiments with different counterions, add the corresponding salt (e.g., NaCl, Sodium Benzoate) to the DDAB solutions at the desired concentration.

    • Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the DDAB concentration.

    • The CMC is determined from the breakpoint in the resulting plot. Some systems may exhibit more than one breakpoint.[2]

Conductometry for CMC and Counterion Binding Determination
  • Principle: The specific conductance of an ionic surfactant solution changes with concentration due to the different mobilities of free monomers, counterions, and micelles. The CMC is identified by a change in the slope of the conductance versus concentration plot.

  • Protocol:

    • Prepare a range of DDAB solutions of varying concentrations.

    • Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductance against the DDAB concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

    • The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two lines (above and below the CMC).

Fluorescence Spectroscopy with Pyrene Probe
  • Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in the intensity ratio of certain vibronic peaks (I₁/I₃).

  • Protocol:

    • Prepare DDAB solutions of different concentrations containing a fixed, low concentration of pyrene.

    • Excite the solutions at the appropriate wavelength for pyrene (e.g., 334 nm) and record the emission spectra.

    • Calculate the ratio of the intensities of the first and third vibronic peaks (I₁/I₃).

    • Plot the I₁/I₃ ratio as a function of DDAB concentration.

    • The CMC is determined from the inflection point of the sigmoidal curve.

Small-Angle X-ray Scattering (SAXS) for Morphological Characterization
  • Principle: SAXS provides information about the size, shape, and arrangement of nanoscale structures in a sample by analyzing the scattering pattern of X-rays at very small angles.

  • Protocol:

    • Prepare DDAB solutions with the counterion of interest at various concentrations.

    • Load the sample into a capillary tube.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

    • Analyze the resulting scattering pattern (intensity vs. scattering vector, q) to determine the morphology of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, lamellar phases).[1]

Logical Workflow for Investigating Counterion Effects

The systematic investigation of counterion effects on DDAB self-assembly follows a logical progression of experiments and analysis.

G Workflow for DDAB Counterion Effect Analysis cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis and Interpretation prep_ddab Prepare stock DDAB solution prep_samples Prepare DDAB solutions with varying counterion concentrations prep_ddab->prep_samples prep_counterion Prepare stock counterion salt solutions prep_counterion->prep_samples cmc CMC Determination (Tensiometry, Conductometry, Fluorescence) prep_samples->cmc morphology Morphological Analysis (SAXS, Cryo-TEM, DLS) prep_samples->morphology thermo Thermodynamic Analysis (Isothermal Titration Calorimetry) prep_samples->thermo data_comp Compare CMC values cmc->data_comp morph_comp Compare aggregate structures and sizes morphology->morph_comp thermo_comp Analyze thermodynamic parameters of self-assembly thermo->thermo_comp conclusion Correlate counterion properties with self-assembly behavior data_comp->conclusion morph_comp->conclusion thermo_comp->conclusion

Caption: A flowchart illustrating the experimental and analytical workflow for comparing the effects of different counterions on DDAB self-assembly.

Signaling Pathway of Counterion-Mediated Self-Assembly

The influence of counterions on DDAB self-assembly can be conceptualized as a signaling pathway where the counterion properties trigger specific molecular interactions that dictate the final supramolecular structure.

G Conceptual Pathway of Counterion Influence cluster_input Input: Counterion Properties cluster_process Process: Modulation of Intermolecular Forces cluster_output Output: Self-Assembled Structure ion_size Ion Size electrostatic Altered Electrostatic Screening ion_size->electrostatic hydration Hydration Shell hydration->electrostatic charge Charge Density charge->electrostatic binding Degree of Counterion Binding electrostatic->binding packing Modified Surfactant Packing Parameter micelles Micelles packing->micelles vesicles Vesicles packing->vesicles lamellar Lamellar Phases packing->lamellar binding->packing

Caption: A diagram illustrating the conceptual pathway of how counterion properties influence the final self-assembled structure of DDAB.

References

Zeta Potential of DDAB-Stabilized Nanoparticles: A Comparative Analysis with Other Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and in-vivo fate of nanoparticle formulations are critically influenced by their surface charge, a property quantified by the zeta potential. For cationic nanoparticles, the choice of surfactant is a key determinant of this charge and, consequently, their performance in applications ranging from drug delivery to gene therapy. This guide provides a comparative analysis of the zeta potential of nanoparticles formulated with Didodecyldimethylammonium bromide (DDAB) against other common cationic surfactants, supported by experimental data.

Performance Comparison of Cationic Surfactants

The selection of a cationic surfactant significantly impacts the zeta potential, particle size, and overall stability of a nanoparticle formulation. DDAB, a double-chain cationic surfactant, is often compared with single-chain surfactants like Cetyltrimethylammonium bromide (CTAB) and Dodecyltrimethylammonium bromide (DTAB).

SurfactantNanoparticle SystemZeta Potential (mV)Particle Size (nm)Polydispersity Index (PDI)Reference
DDAB Solid Lipid Nanoparticles (SLNs)~ +28< 150< 0.25[1]
DDAB Nanoemulsion+40< 85-[2]
DDAB18 Silica Nanoparticles~ +42.0 - +58.1~100-[3]
CTAB Solid Lipid Nanoparticles (SLNs)~ +28< 150< 0.25[1]
CTAB Alumina NanofluidsIncreases with concentrationIncreases with concentration-[4]
DTAB ----[5][6]

Note: The data presented is compiled from different studies with varying experimental conditions, including nanoparticle core material, surfactant concentration, and dispersion medium. Direct comparison should be made with caution.

Experimental Protocol: Zeta Potential Measurement

The zeta potential of nanoparticles is typically determined using the principle of electrophoretic light scattering (ELS). This section outlines a general protocol for this measurement.

1. Sample Preparation:

  • Disperse the nanoparticles in a suitable low ionic strength medium, such as 10 mM NaCl solution.[7] The dispersion medium should be filtered through a 0.2 µm or smaller filter to remove any particulate contaminants.[7]

  • The concentration of the nanoparticle suspension should be optimized based on the material's light scattering properties.[7]

  • Ensure the sample is well-dispersed and free of air bubbles before measurement.[7]

2. Instrumentation and Measurement:

  • A Zetasizer or a similar instrument that measures electrophoretic mobility is used.

  • Inject the sample into a specialized measurement cell (e.g., a folded capillary cell).

  • Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).[8]

  • An electric field is applied across the sample, causing the charged nanoparticles to move.

  • The instrument measures the velocity of the particles (electrophoretic mobility) by detecting the Doppler shift of scattered laser light.

  • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. For aqueous media with a salt concentration ≥ 10 mM, the Smoluchowski approximation (f(κa) = 1.5) is commonly used.[7][8]

3. Data Analysis and Reporting:

  • The reported zeta potential should be an average of multiple measurements, along with the standard deviation.[7]

  • Crucial experimental parameters must be reported alongside the zeta potential value, including the temperature, pH of the sample, dispersion medium composition, and the instrument model used.[7]

Logical Workflow for Zeta Potential Analysis

The following diagram illustrates the logical workflow for conducting a zeta potential analysis of nanoparticles.

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis & Reporting Prep_Start Start: Nanoparticle Formulation Dispersion Disperse in Filtered Low Ionic Strength Medium Prep_Start->Dispersion Concentration Adjust to Optimal Concentration Dispersion->Concentration Homogenization Ensure Homogeneous Suspension Concentration->Homogenization Load_Sample Load Sample into Measurement Cell Homogenization->Load_Sample Equilibration Thermal Equilibration Load_Sample->Equilibration Apply_Field Apply Electric Field Equilibration->Apply_Field Measure_Mobility Measure Electrophoretic Mobility (ELS) Apply_Field->Measure_Mobility Calculate_ZP Calculate Zeta Potential (Henry Equation) Measure_Mobility->Calculate_ZP Average_Results Average Multiple Measurements Calculate_ZP->Average_Results Report Report Zeta Potential (mV) ± SD Average_Results->Report Document_Params Document Experimental Parameters (pH, T, Medium) Report->Document_Params Analysis_End End: Comparative Analysis Document_Params->Analysis_End Cellular_Uptake_Pathway NP Cationic Nanoparticle (e.g., DDAB-stabilized) Interaction Electrostatic Interaction NP->Interaction Membrane Negatively Charged Cell Membrane Membrane->Interaction Uptake Cellular Uptake (Endocytosis) Interaction->Uptake

References

In Vivo Validation of DDAB as a Gene Carrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethyldioctadecylammonium Bromide (DDAB) as a gene carrier for in vivo applications. Here, we delve into its performance against other non-viral vectors, supported by experimental data, detailed protocols, and mechanistic insights.

Dimethyldioctadecylammonium Bromide (DDAB) has emerged as a promising cationic lipid for the non-viral delivery of genetic material in vivo. Its ability to form stable liposomes that can encapsulate and protect nucleic acids, coupled with its potential for efficient cellular uptake, makes it a candidate of interest for gene therapy applications. This guide synthesizes findings from various in vivo studies to evaluate the efficacy and safety of DDAB as a gene carrier, drawing comparisons with other widely used non-viral vectors.

Comparative Performance of DDAB-Based Gene Carriers

In vivo studies have demonstrated the potential of DDAB-based formulations for effective gene delivery to various tissues. A key aspect of optimizing DDAB as a gene carrier is its formulation with helper lipids, which can significantly influence transfection efficiency and toxicity.

One study directly compared the in vivo efficacy of DDAB-based liposomes with those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for the delivery of small interfering RNA (siRNA) to the lungs in mice. When combined with cholesterol, DDAB-based liposomes achieved a gene knockdown efficiency of over 70% in the lungs. In contrast, DOTAP-based liposomes required combination with either cholesterol or β-sitosterol to achieve significant gene silencing in the same target organ.

In a different therapeutic approach, DDAB formulated with dioleoylphosphatidylethanolamine (DOPE) was used to deliver a "suicide" gene (Escherichia coli cytosine deaminase) directly into murine melanoma tumors. This study reported that repeated intratumoral injections of the DDAB/DOPE-DNA complexes, followed by systemic administration of 5-fluorocytosine, led to a strong retardation of tumor growth and, in some cases, complete tumor rejection. Notably, the therapeutic effect, measured by increased survival of the mice, was more pronounced with the DDAB/DOPE formulation compared to a similar formulation using 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) as the cationic lipid.[1] The authors suggest that the higher transfection efficiency and toxicity of DDAB contributed to this enhanced therapeutic outcome.[1]

While direct quantitative comparisons of in vivo gene expression (e.g., using reporter genes like luciferase) with a broad range of other non-viral vectors are not extensively detailed in the readily available literature, these studies highlight the potential of DDAB in mediating therapeutically relevant levels of gene product or knockdown in vivo.

Quantitative Data Summary

For a clearer comparison, the following table summarizes the available quantitative data from the cited in vivo studies.

Cationic LipidHelper Lipid/FormulationGene DeliveredAnimal ModelAdministration RouteTarget OrganEfficacy MetricResult
DDAB CholesterolTie2 siRNAMiceIntravenousLungsGene Knockdown>70%
DOTAPCholesterolTie2 siRNAMiceIntravenousLungsGene KnockdownSignificant
DOTAPβ-SitosterolTie2 siRNAMiceIntravenousLungsGene KnockdownSignificant
DDAB DOPEE. coli cytosine deaminaseMiceIntratumoralMelanomaSurvivalIncreased survival compared to DC-Chol/DOPE
DC-CholDOPEE. coli cytosine deaminaseMiceIntratumoralMelanomaSurvivalLess effective than DDAB/DOPE

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the preparation and in vivo administration of DDAB-based gene carriers, based on common practices in the field.

Preparation of DDAB/DOPE Liposomes

A common method for preparing cationic liposomes is the thin-film hydration technique.

Materials:

  • Dimethyldioctadecylammonium Bromide (DDAB)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, RNase-free water or buffer (e.g., 5% dextrose solution)

Procedure:

  • Lipid Film Formation:

    • Dissolve DDAB and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous solution (e.g., water or 5% dextrose) by vortexing or gentle agitation. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

  • Sonication:

    • To reduce the size of the multilamellar vesicles and create smaller, more uniform liposomes, sonicate the lipid suspension using a bath sonicator or a probe sonicator.

Preparation of DDAB/DOPE-DNA Complexes (Lipoplexes)

Procedure:

  • Dilute the prepared DDAB/DOPE liposomes and the plasmid DNA separately in a suitable sterile buffer (e.g., HEPES-buffered saline).

  • Gently mix the DNA solution with the liposome suspension. The amount of liposomes to be added depends on the desired charge ratio (positive charges from DDAB to negative charges from DNA phosphates).

  • Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

In Vivo Administration

Animal Model: The choice of animal model will depend on the research question. Mice are commonly used for in vivo gene delivery studies.

Administration Route:

  • Intravenous Injection: For systemic delivery, lipoplexes are typically injected into the tail vein of the mouse. The volume and concentration of the injectate should be carefully controlled.

  • Intratumoral Injection: For localized delivery to a tumor, the lipoplex solution is injected directly into the tumor mass.

Dosage: The dose of DNA and the amount of cationic lipid administered should be optimized for each specific application to maximize efficacy and minimize toxicity.

Mechanistic Insights and Visualizations

The journey of a DDAB-based gene carrier from administration to gene expression involves several key steps. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a conceptual cellular uptake and trafficking pathway.

Experimental_Workflow cluster_preparation Lipoplex Preparation cluster_administration In Vivo Administration cluster_analysis Analysis Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Sonication Sonication Hydration->Sonication DNA Complexation DNA Complexation Sonication->DNA Complexation Administration Administration DNA Complexation->Administration Animal Model Animal Model Animal Model->Administration Tissue Harvest Tissue Harvest Administration->Tissue Harvest Toxicity Assessment Toxicity Assessment Administration->Toxicity Assessment Gene Expression Analysis Gene Expression Analysis Tissue Harvest->Gene Expression Analysis e.g., qPCR, Western Blot Biodistribution Analysis Biodistribution Analysis Tissue Harvest->Biodistribution Analysis e.g., Imaging

A generalized workflow for in vivo studies using DDAB-based gene carriers.

The cellular uptake of cationic lipoplexes like those formed with DDAB is a complex process. While a specific, detailed signaling pathway for DDAB is not fully elucidated, the general mechanism is understood to involve interaction with the cell membrane, followed by internalization and endosomal escape.

Cellular_Trafficking DDAB/DNA Lipoplex DDAB/DNA Lipoplex Cell Membrane Cell Membrane DDAB/DNA Lipoplex->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH-dependent disruption Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene Expression Gene Expression Nucleus->Gene Expression

Conceptual pathway of DDAB-mediated gene delivery into a target cell.

The positively charged DDAB lipoplex is thought to interact with the negatively charged cell surface, leading to internalization via endocytosis. Once inside the endosome, the cationic lipids can interact with the endosomal membrane, potentially leading to its disruption and the release of the genetic cargo into the cytoplasm. For gene expression to occur, the DNA must then be transported to the nucleus. The "proton sponge" effect, often attributed to polymers like PEI, may also play a role in the endosomal escape of some cationic lipid formulations, although this is less characterized for DDAB.

Conclusion

In vivo studies validate DDAB as a viable and effective cationic lipid for gene delivery. Its performance, particularly when formulated with helper lipids like cholesterol or DOPE, is comparable and in some instances superior to other non-viral vectors in specific applications. The available data suggests that DDAB-based systems can achieve significant gene knockdown and therapeutic outcomes in preclinical models. However, further head-to-head in vivo studies quantifying gene expression levels against a wider array of non-viral carriers are needed for a more comprehensive understanding of its relative efficacy. The detailed protocols and mechanistic diagrams provided in this guide offer a foundation for researchers to design and interpret their own in vivo experiments using DDAB as a gene carrier. As with any gene delivery system, careful optimization of the formulation, dosage, and administration route is critical to achieving the desired therapeutic effect while minimizing potential toxicity.

References

Safety Operating Guide

Proper Disposal of Didodecyldimethylammonium Bromide (DDAB): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemicals like Didodecyldimethylammonium bromide (DDAB) is a critical component of laboratory safety and environmental responsibility. DDAB, a quaternary ammonium compound, is recognized for its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and posing a significant threat to aquatic ecosystems.[1][2][3] Adherence to stringent disposal protocols is therefore essential to mitigate these risks.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles or a face shield, impervious gloves, and a lab coat to prevent skin and eye contact.[1][4] All handling of DDAB waste should occur in a well-ventilated area, ideally within a chemical fume hood, with an eyewash station and safety shower readily accessible.[5]

In the event of a spill, the area should be immediately secured to restrict access. For solid spills, the material should be carefully swept to avoid dust formation and placed into a designated hazardous waste container.[1][6] Liquid spills should be contained and absorbed using an inert material such as sand or vermiculite, which is then also transferred to the hazardous waste container.[6] Following the cleanup of any spill, the affected area and any contaminated equipment must be thoroughly decontaminated.[6]

Hazardous Waste Classification

This compound waste must be classified as hazardous. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8][9][10] While DDAB may not be explicitly listed, its properties, particularly its toxicity to aquatic life, necessitate its management as a hazardous waste.[1] It is the responsibility of the waste generator to determine the appropriate EPA waste codes for proper manifest and disposal.[11]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Ocular Contact
Aquatic Toxicity Very toxic to aquatic life.[1]Environmental Release

Step-by-Step Disposal Procedure

The mandated and primary method for the disposal of DDAB is through a licensed hazardous waste disposal company.[6] Under no circumstances should DDAB or its solutions be discharged into the sanitary sewer system.[4][6]

  • Waste Segregation and Collection : All DDAB waste, whether in solid form, in solution, or as contaminated debris (e.g., pipette tips, absorbent pads), must be collected in a dedicated and clearly labeled hazardous waste container.[5][6] It is crucial to avoid mixing DDAB waste with other waste streams to prevent unintended chemical reactions.

  • Container Management : Waste containers must be made of a compatible material, such as polyethylene or polypropylene, and kept tightly sealed when not in use.[1] The container must be in good condition and free from leaks.[1]

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department and local regulations.[6][12]

  • Storage : Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[7][8] This area should be at or near the point of waste generation.[8]

  • Arrange for Pickup : Contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.[5] Follow all institutional procedures for waste manifest documentation and handover.

While some sources suggest neutralization as a potential treatment step for quaternary ammonium compounds, it is important to note that even after neutralization, the resulting solution must still be disposed of as hazardous waste.[6]

Experimental Workflow for DDAB Disposal

start Start: DDAB Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate DDAB Waste (Solid, Liquid, Debris) ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container spill Spill Occurs? container->spill storage Store in Designated Satellite Accumulation Area pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup end End: Proper Disposal pickup->end spill->storage No cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->cleanup Yes cleanup->container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyldimethylammonium bromide
Reactant of Route 2
Didodecyldimethylammonium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.